molecular formula C7H5BrN2O B1532206 4-Bromo-1H-indazol-6-ol CAS No. 885518-75-2

4-Bromo-1H-indazol-6-ol

Cat. No.: B1532206
CAS No.: 885518-75-2
M. Wt: 213.03 g/mol
InChI Key: AIEDVJFAFWXQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1H-indazol-6-ol is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEDVJFAFWXQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646153
Record name 4-Bromo-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-75-2
Record name 4-Bromo-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-Bromo-1H-indazol-6-ol, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a thorough understanding for researchers and drug development professionals.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in pharmaceutical research due to their diverse biological activities. The fused bicyclic system, consisting of a benzene ring and a pyrazole ring, serves as a "privileged scaffold" in medicinal chemistry, meaning it can interact with a wide range of biological targets.[1][2] Numerous indazole-containing molecules have been developed as therapeutic agents, including treatments for cancer, inflammation, and neurological disorders.[1][3]

The introduction of halogen atoms, such as bromine, onto the indazole core can significantly modulate a compound's physicochemical properties, including its lipophilicity and metabolic stability, and can provide a handle for further synthetic modifications.[4] The additional presence of a hydroxyl group, as in this compound, offers a potential site for hydrogen bonding interactions with biological targets, which can be crucial for binding affinity and selectivity.

This guide will focus on a logical and efficient synthetic pathway to this compound and detail the analytical techniques used to confirm its structure and purity.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the synthesis of a key intermediate, 4-Bromo-6-fluoro-1H-indazole, followed by a nucleophilic aromatic substitution to introduce the hydroxyl group.

Step 1: Synthesis of 4-Bromo-6-fluoro-1H-indazole

The synthesis of the fluoro-intermediate is based on the Leimgruber-Batcho indole synthesis methodology, which is a cost-effective and high-yielding approach for preparing substituted indazoles.[5] The process begins with the reaction of 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, such as pyrrolidine, to form an enamine intermediate. This is followed by a reductive cyclization to yield the indazole core.

Experimental Protocol: Synthesis of 4-Bromo-6-fluoro-1H-indazole [5][6]

  • Step 1a: Formation of the Enamine Intermediate

    • In a round-bottom flask, dissolve 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene in dioxane.

    • Sequentially add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to the solution.

    • Heat the reaction mixture at 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude enamine intermediate.

  • Step 1b: Reductive Cyclization

    • To a solution of the crude enamine intermediate in a mixture of methanol and tetrahydrofuran (THF), add Raney nickel.

    • Cool the mixture to 0 °C and slowly add hydrazine monohydrate.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Filter the reaction mixture through diatomaceous earth and wash the filter cake with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield 4-Bromo-6-fluoro-1H-indazole.

Causality Behind Experimental Choices:

  • Leimgruber-Batcho Method: This method is chosen for its efficiency and mild reaction conditions, making it suitable for the synthesis of substituted indazoles.[5]

  • Raney Nickel and Hydrazine: This combination is a classic and effective reagent system for the reduction of a nitro group and subsequent cyclization to form the indazole ring.[5][6]

  • Column Chromatography: This purification technique is essential to isolate the desired product from any unreacted starting materials or side products, ensuring high purity for the subsequent step.

Diagram of the Synthetic Workflow for 4-Bromo-6-fluoro-1H-indazole

G start 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene reagents1 DMF-DMA, Pyrrolidine, Dioxane, 100°C intermediate Enamine Intermediate reagents1->intermediate Formation of Enamine reagents2 Raney Ni, Hydrazine Hydrate, MeOH/THF product1 4-Bromo-6-fluoro-1H-indazole reagents2->product1 Reductive Cyclization purification Column Chromatography product1->purification

Caption: Workflow for the synthesis of the key intermediate.

Step 2: Nucleophilic Aromatic Substitution to Yield this compound

The conversion of 4-Bromo-6-fluoro-1H-indazole to the final product, this compound, is achieved through a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the indazole ring system activates the C-F bond towards nucleophilic attack by a hydroxide source.

Experimental Protocol: Synthesis of this compound

  • Step 2a: Hydrolysis of the Fluoro Group

    • In a suitable solvent such as aqueous dioxane or dimethyl sulfoxide (DMSO), dissolve 4-Bromo-6-fluoro-1H-indazole.

    • Add a strong base, such as sodium hydroxide or potassium hydroxide.

    • Heat the reaction mixture and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

  • Step 2b: Work-up and Purification

    • Neutralize the reaction mixture with an aqueous acid solution (e.g., HCl) to a slightly acidic pH.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Causality Behind Experimental Choices:

  • Nucleophilic Aromatic Substitution: This is a standard and effective method for the conversion of an activated aryl fluoride to a phenol. The choice of a strong base like NaOH or KOH provides the hydroxide nucleophile.

  • Acidic Work-up: Neutralization is crucial to protonate the resulting phenoxide ion to yield the final hydroxyl product and to quench any remaining base.

  • Purification: Recrystallization or chromatography is necessary to remove any inorganic salts and unreacted starting material, yielding a high-purity final product.

Diagram of the Conversion to this compound

G start 4-Bromo-6-fluoro-1H-indazole reagents NaOH or KOH, aq. Dioxane/DMSO, Heat product This compound reagents->product Nucleophilic Aromatic Substitution workup Acidic Work-up & Purification product->workup

Caption: Conversion of the fluoro-intermediate to the final product.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are critical. This is achieved through a combination of spectroscopic techniques.

Spectroscopic Data Summary
Technique Expected Observations
¹H NMR Aromatic protons with characteristic chemical shifts and coupling patterns for the indazole ring. A broad singlet for the N-H proton and a singlet for the O-H proton (exchangeable with D₂O).
¹³C NMR Resonances corresponding to the carbon atoms of the indazole core, with the carbon bearing the bromine atom showing a characteristic chemical shift.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a bromine atom.
IR Spec. Absorption bands characteristic of N-H and O-H stretching, as well as C=C and C-N stretching vibrations of the aromatic indazole ring.

Note: Specific spectral data for this compound is not widely available in public literature and would typically be generated and confirmed in a research setting.

Applications in Drug Development

Bromo-substituted indazoles are valuable intermediates in the synthesis of various pharmacologically active molecules.[1] They are particularly prominent as core structures in the development of kinase inhibitors for cancer therapy.[3] The bromine atom can serve as a synthetic handle for introducing further molecular complexity through cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[7]

This compound, with its reactive bromine atom and hydrogen-bonding hydroxyl group, is a promising building block for the synthesis of novel kinase inhibitors and other potential therapeutic agents. The indazole scaffold is known to interact with the ATP-binding site of many kinases, and the substituents at the 4- and 6-positions can be tailored to achieve potency and selectivity for specific kinase targets.

Diagram of this compound as a Kinase Inhibitor Building Block

G start This compound reaction1 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) intermediate Functionalized Indazole Derivatives reaction1->intermediate Introduction of Diversity target Kinase Inhibitors intermediate->target Lead Optimization

Caption: Role in the synthesis of potential kinase inhibitors.

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. The detailed protocols, rooted in established chemical principles, provide a clear roadmap for its synthesis. The characterization methods described are essential for verifying the identity and purity of the final compound. As a versatile building block, this compound holds significant potential for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide serves as a valuable resource for researchers and scientists engaged in the exploration of new chemical entities for drug discovery.

References

  • FAQ. How to Prepare 4-BROMO-6-FLUORO (1H)INDAZOLE: A Useful Indole Derivative. [Link]

  • Modern Drug Discovery. The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. [Link]

  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • PubMed Central. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. [Link]

  • 苏州奥佰医药 (Suzhou Aobai Pharmaceutical). 4-bromo-1H-indazole-6-carboxylic acid. [Link]

  • PubChem. 4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole. [Link]

  • The Journal of Organic Chemistry - ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]

  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • ResearchGate. (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]

  • PubChem. 4-bromo-1H-indazole. [Link]

  • Taylor & Francis. Indazole – Knowledge and References. [Link]

  • NIH. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

  • NIST WebBook. Benzenamine, 4-bromo-. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of the key physicochemical properties of 4-Bromo-1H-indazol-6-ol, a substituted indazole of significant interest in medicinal chemistry and drug discovery. Indazole derivatives are recognized as privileged structures in pharmacology, forming the core of numerous therapeutic agents.[1] This guide moves beyond a simple data sheet to offer a deeper understanding of the structural rationale behind the compound's expected properties and provides detailed, field-proven experimental protocols for their empirical determination. Given that this compound is a specialized research compound, this paper synthesizes data from structurally analogous molecules to establish a predictive baseline, while emphasizing the robust methodologies required for definitive characterization in a research and development setting.

Molecular Profile and Structural Analysis

This compound (CAS No. 885518-75-2) is a heterocyclic compound featuring an indazole core functionalized with both a bromine atom and a hydroxyl group.[2] This specific substitution pattern is critical as it imparts a unique combination of electronic and steric properties that govern its behavior in chemical and biological systems.

  • Molecular Formula: C₇H₅BrN₂O

  • Molecular Weight: 213.03 g/mol

  • Chemical Structure: (Self-generated image, not from search results)

The core functional groups dictate the compound's physicochemical nature:

  • Indazole Ring: A bicyclic aromatic system containing two adjacent nitrogen atoms. The pyrrolic-type nitrogen (N1) possesses a proton that can participate in hydrogen bonding and contributes to the molecule's acidic/basic character.

  • Hydroxyl Group (-OH): The phenolic hydroxyl group at position 6 is a key feature. It is expected to be acidic, act as a strong hydrogen bond donor and acceptor, and significantly influence aqueous solubility and interactions with biological targets.

  • Bromo Group (-Br): The bromine atom at position 4 is an electron-withdrawing group that also increases the molecule's lipophilicity and molecular weight. Its position can influence the acidity of the nearby N-H and O-H protons.

Predicted Physicochemical Properties

Direct experimental data for this compound is not widely published. The following table summarizes predicted properties based on its structure and comparative data from closely related analogs. This predictive approach is a cornerstone of early-stage drug discovery, allowing for the prioritization of compound synthesis and characterization.

PropertyPredicted ValueRationale & Comparative Insights
Melting Point (°C) > 200 °CThe presence of both N-H and O-H groups allows for extensive intermolecular hydrogen bonding, typically leading to high melting points. For comparison, the related compound 4-Bromo-6-chloro-1H-indazole has a melting point of 219-221 °C.[1]
Aqueous Solubility Sparingly SolubleWhile the hydroxyl and indazole groups can hydrogen bond with water, the overall aromatic system and the bromine atom contribute to low aqueous solubility. Solubility is expected to be highly pH-dependent.[3]
pKa (Acidic/Basic) pKa₁ ≈ 7-9 (Phenol)pKa₂ ≈ 2-4 (Indazole N-H)The hydroxyl group is expected to be the primary acidic center, similar to other phenols. The indazole ring system itself can be protonated or deprotonated. These values are critical as they determine the molecule's charge state at physiological pH (≈7.4).[4]
logP (Lipophilicity) 2.0 - 2.5The bromine atom significantly increases lipophilicity. For context, 4-bromo-1H-indazole has a calculated XLogP of 2.2, and 4-bromo-6-chloro-1H-indazole has an XLogP3 of 2.9.[5][6] The addition of a hydroxyl group will slightly decrease the logP compared to these analogs.

Experimental Determination of Physicochemical Properties

Accurate empirical data is non-negotiable for progressing a compound through the drug development pipeline. The following sections detail the gold-standard methodologies for determining the most critical physicochemical parameters.

Aqueous Solubility Determination

Causality: Aqueous solubility is a master variable in drug discovery, directly impacting oral bioavailability and the feasibility of intravenous formulation.[3] We must distinguish between thermodynamic solubility, the true equilibrium value, and kinetic solubility, a high-throughput measure of how readily a compound precipitates from a stock solution (often DMSO).[7][8] For definitive characterization, thermodynamic solubility is required.

Protocol: Equilibrium Shake-Flask Method [3][9]

This method remains the most reliable for determining thermodynamic solubility.[8]

  • Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0). The excess solid is crucial to ensure a saturated solution is formed.[8]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached between the dissolved and solid-state compound.

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis: The measured concentration represents the equilibrium solubility at that specific pH and temperature.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add Excess Solid to pH Buffers B Agitate at Constant Temp (24-72h) A->B Reach Equilibrium C Centrifuge & Filter Supernatant B->C Isolate Saturated Solution D Analyze Filtrate (HPLC or LC-MS) C->D E Determine Concentration D->E Calculate Solubility G A Titration Curve (pH vs. Volume) B Identify Buffer Region (Flat Part of Curve) A->B C Find Inflection Point (Steepest Slope) B->C D Determine pKa (pH at Half-Equivalence Point) C->D

Caption: Conceptual Logic for pKa Determination from a Titration Curve.

Lipophilicity (logP) Determination

Causality: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The partition coefficient (P) measures the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase. [10]LogP is the base-10 logarithm of this value and is a central component of drug-likeness rules like Lipinski's "Rule of Five". [11] Protocol: Shake-Flask Method for logP [10][11]

  • Phase Preparation: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD determination).

  • Partitioning: Add a known amount of the compound (e.g., from a DMSO stock) to a vial containing a precise volume of both the saturated n-octanol and saturated aqueous phases. [11]3. Equilibration: Seal the vial and shake or rotate it gently for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached. [11]4. Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the octanol and aqueous layers using a suitable method like LC-MS. [11]6. Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the log₁₀ of this value. [12]

G A Dissolve Compound in Octanol/Water System B Shake to Equilibrate A->B C Centrifuge to Separate Phases B->C D [Compound]octanol C->D Quantify Concentration E [Compound]aqueous C->E Quantify Concentration F Calculate P = [Octanol] / [Aqueous] D->F E->F G logP = log10(P) F->G

Caption: Workflow for Shake-Flask logP Determination.

Safety and Handling

As a novel research chemical, this compound should be handled with care, assuming it possesses hazards similar to its structural analogs until proven otherwise. Safety data for related compounds indicate the following potential hazards:

  • Hazard Classifications: May be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, cause serious eye irritation, and may cause respiratory irritation (STOT SE 3). [13][14]* Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [15] * P280: Wear protective gloves, protective clothing, eye protection, and face protection. [15] * P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [13] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [13]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. [15]Keep in a tightly sealed container in a dry, dark place, preferably refrigerated (2-8°C).

Conclusion

This compound is a promising scaffold for chemical biology and drug discovery. While its definitive physicochemical profile requires empirical validation, a robust predictive framework can be established through the analysis of its functional groups and comparison with known analogs. Its properties are dominated by the potential for strong hydrogen bonding, a phenolic acidity, and moderate-to-high lipophilicity. The experimental protocols detailed in this guide—for solubility, pKa, and logP—represent the essential, self-validating systems required to generate the high-quality data needed to inform rational drug design and advance new chemical entities from the bench to preclinical development.

References

Sources

An In-Depth Technical Guide to 4-Bromo-1H-indazol-6-ol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1H-indazol-6-ol, a crucial heterocyclic building block in the field of medicinal chemistry. This document details its chemical identity, molecular structure, physicochemical properties, and key applications in the synthesis of pharmacologically active compounds. A detailed, plausible synthetic protocol is provided, alongside an exploration of its role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Significance of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows for three-dimensional diversity and strategic placement of functional groups to interact with various biological targets. The strategic incorporation of substituents, such as the bromo and hydroxyl groups in this compound, provides medicinal chemists with versatile handles for molecular elaboration and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses specifically on the 4-bromo-6-hydroxy substituted indazole, a key intermediate for the synthesis of a new generation of targeted therapies.

Chemical Identity and Molecular Structure

CAS Number: 885518-75-2[1][2]

Molecular Formula: C₇H₅BrN₂O[1]

Molecular Weight: 213.03 g/mol [1]

IUPAC Name: this compound

SMILES: OC1=CC2=C(C=NN2)C(Br)=C1[1]

The molecular structure of this compound is characterized by an indazole ring system with a bromine atom at the C4 position and a hydroxyl group at the C6 position. This specific substitution pattern is crucial for its utility in synthetic chemistry, offering distinct points for chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight213.03 g/mol [1]
Molecular FormulaC₇H₅BrN₂O[1]
AppearanceWhite to off-white crystalline powder
Storage2-8°C, Sealed in dry conditions[2]

digraph "this compound" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0.5,1.299!"]; N2 [label="N", pos="-0.5,1.299!"]; C3 [label="C", pos="-1,0!"]; C3a [label="C", pos="0,0!"]; C4 [label="C", pos="0.5,-1.299!"]; C5 [label="C", pos="-0.5,-1.299!"]; C6 [label="C", pos="-1.5,-0.866!"]; C7 [label="C", pos="-1.5,0.866!"]; Br [label="Br", pos="1.5,-2.165!"]; O [label="O", pos="-2.5,-1.732!"]; H1[label="H", pos="1,2.165!"]; H_C3 [label="H", pos="-1.5, -0.866!"]; H_C5 [label="H", pos="-0.5, -2.165!"]; H_C7 [label="H", pos="-2.0, 1.732!"]; H_O [label="H", pos="-3.0, -0.866!"];

// Bonds N1 -- N2 [len=1.0]; N2 -- C3 [len=1.0]; C3 -- C3a [len=1.0]; C3a -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C7 [len=1.0]; C7 -- N1 [len=1.0]; C3a -- C7 [len=1.0]; C4 -- Br [len=1.0]; C6 -- O [len=1.0]; N1 -- H1[len=0.8]; C3 -- H_C3 [len=0.8]; C5 -- H_C5 [len=0.8]; C7 -- H_C7 [len=0.8]; O -- H_O [len=0.8];

}

Caption: Molecular Structure of this compound.

Synthesis of this compound: A Plausible Synthetic Route

While specific, detailed protocols for the synthesis of this compound are not abundantly available in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of substituted indazoles. The following proposed synthesis starts from the commercially available 4-bromo-2-fluoro-6-nitroaniline.

Proposed Synthetic Workflow:

workflow start 4-Bromo-2-fluoro-6-nitroaniline step1 Diazotization (NaNO₂, H₂SO₄) start->step1 intermediate1 4-Bromo-2-fluoro-6-nitrophenyldiazonium salt step1->intermediate1 step2 Reduction & Cyclization (SnCl₂·2H₂O, HCl) intermediate1->step2 intermediate2 4-Bromo-6-amino-1H-indazole step2->intermediate2 step3 Sandmeyer Reaction (NaNO₂, H₂SO₄, H₂O, Δ) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4-Bromo-6-amino-1H-indazole from 4-Bromo-2-fluoro-6-nitroaniline

  • Diazotization: To a stirred solution of 4-bromo-2-fluoro-6-nitroaniline (1.0 eq) in a suitable solvent such as a mixture of acetic acid and propionic acid, add sodium nitrite (1.1 eq) portion-wise at 0-5 °C. Stir the mixture for 1-2 hours at this temperature to form the corresponding diazonium salt.

  • Reduction and Cyclization: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water and basify with a concentrated sodium hydroxide solution to a pH of 8-9. The resulting precipitate is filtered, washed with water, and dried to afford crude 4-bromo-6-amino-1H-indazole. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound from 4-Bromo-6-amino-1H-indazole (Sandmeyer-type reaction)

  • Diazotization: Suspend 4-bromo-6-amino-1H-indazole (1.0 eq) in a mixture of dilute sulfuric acid and water. Cool the suspension to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature.

  • Hydrolysis: Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid. The diazonium salt will decompose upon heating to yield the corresponding phenol. Maintain the temperature for 1-2 hours to ensure complete conversion.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The bromine atom at the C4 position is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The hydroxyl group at the C6 position can be used as a handle for ether or ester formation, or as a hydrogen bond donor to interact with biological targets.

Key Therapeutic Areas:

  • Oncology: A significant application of indazole derivatives is in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole scaffold can be elaborated to create potent and selective inhibitors of various kinases, including those involved in cell proliferation, angiogenesis, and metastasis. The 4-bromo-6-hydroxy substitution pattern of the title compound provides a key starting point for the synthesis of such inhibitors.

  • Neurology: Indazole-based compounds have also shown promise in the treatment of neurological disorders.[4] Their ability to interact with various receptors and enzymes in the central nervous system makes them attractive candidates for the development of new treatments for conditions such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.

  • Antibacterial Agents: Novel 4-bromo-1H-indazole derivatives have been designed and synthesized as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division.[5] This makes them promising leads for the development of new antibacterial agents to combat drug-resistant bacteria.

Exemplary Role as a Synthetic Intermediate:

The following diagram illustrates how this compound can be utilized in a hypothetical synthetic pathway to generate a more complex, potentially bioactive molecule through a Suzuki coupling reaction.

suzuki_coupling start This compound product 4-Aryl-1H-indazol-6-ol (Potential Bioactive Molecule) start->product Suzuki Coupling reagent Arylboronic Acid (R-B(OH)₂) reagent->product catalyst Pd Catalyst Base catalyst->product

Caption: Suzuki coupling of this compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of novel, biologically active compounds. Its well-defined structure and the presence of versatile functional groups make it an invaluable tool for medicinal chemists in the design and development of new therapeutics. The synthetic strategies and potential applications outlined in this guide underscore its significance in the ongoing quest for more effective treatments for a range of human diseases.

References

  • Chem-Impex. 4-Bromo-6-methyl-1H-indazole. [Link]

  • MySkinRecipes. 4-Bromo-1H-indazole-6-carboxylic acid. [Link]

  • Google Patents. Preparation method of 4-bromo-5-methyl-1H-indazole.
  • MySkinRecipes. 4-Bromo-1H-indazole-6-carboxylic acid. [Link]

  • PubMed. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. [Link]

Sources

The Emerging Therapeutic Potential of 4-Bromo-1H-indazol-6-ol Derivatives: A Guide for Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and investigational agents.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile template for designing molecules with a wide array of biological activities, including potent kinase inhibition for cancer therapy.[3][4] This guide focuses on a specific, novel subclass: 4-Bromo-1H-indazol-6-ol derivatives. We will dissect the rationale for their investigation, propose robust synthetic and biological evaluation workflows, and explore their potential as next-generation therapeutic agents. By combining insights from established indazole chemistry with predictive analysis, this document serves as a technical roadmap for researchers, chemists, and drug development professionals aiming to innovate in this promising chemical space.

The Scientific Rationale: Deconstructing the this compound Scaffold

The therapeutic promise of this scaffold lies in the strategic combination of its three key structural features. The selection of each component is a deliberate choice rooted in established medicinal chemistry principles.

  • The Indazole Core: This bicyclic system is relatively stable and provides a rigid framework for orienting functional groups to interact with biological targets.[1] The 1H-indazole tautomer is the most thermodynamically stable and is prevalent in many bioactive molecules.[1] Its aromatic nature allows for critical π-π stacking interactions within protein binding pockets.

  • The C4-Bromine Substituent: Halogenation is a powerful tool in drug design. The bromine atom at position 4 serves multiple functions:

    • Modulation of Electronic Properties: As an electron-withdrawing group, it can influence the acidity of the N-H proton and the overall electron distribution of the ring system, potentially enhancing binding affinity.

    • Vector for Synthesis: The bromine atom is an excellent synthetic handle, enabling further diversification of the scaffold through metal-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.[3][5] This allows for the systematic exploration of the structure-activity relationship (SAR).

  • The C6-Hydroxyl Group: The phenol moiety at position 6 is pivotal for directing biological activity.

    • Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues (e.g., serine, threonine, aspartate) in enzyme active sites. This is particularly relevant for kinase inhibitors, which often target the ATP-binding hinge region.

    • Metabolic Site & Solubilization: The hydroxyl group can improve the compound's aqueous solubility and provides a potential site for metabolic transformations (e.g., glucuronidation), influencing the pharmacokinetic profile.

This strategic combination of a privileged core, a synthetic handle, and a key binding moiety makes the this compound scaffold a high-priority target for drug discovery programs.

Synthetic Strategy: A Proposed Workflow

The creation of a library of these derivatives is the first critical step. While numerous methods exist for indazole synthesis, a robust and adaptable approach is required.[1][6] The following workflow outlines a logical pathway from commercially available starting materials to the final compounds.

G cluster_0 Core Synthesis cluster_1 Derivatization start Substituted 2-Methylaniline (e.g., 3-Bromo-5-hydroxy-2-methylaniline) nitration Nitration (HNO3/H2SO4) start->nitration Step 1 cyclization_intermediate Formation of Enamine Intermediate (e.g., with DMF-DMA) nitration->cyclization_intermediate Step 2 reduction_cyclization Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C) cyclization_intermediate->reduction_cyclization Step 3 core This compound (Core Scaffold) reduction_cyclization->core Step 4 N1_alkylation N1-Alkylation/Arylation (e.g., Alkyl halide, Base or Buchwald-Hartwig Coupling) core->N1_alkylation Path A O6_etherification O6-Etherification (e.g., Williamson Ether Synthesis) core->O6_etherification Path B library Library of Novel Derivatives N1_alkylation->library O6_etherification->library

Caption: Proposed synthetic workflow for this compound derivatives.

Predicted Biological Activity: Targeting Protein Kinases

Indazole derivatives are renowned for their activity as protein kinase inhibitors, with several approved drugs like Pazopanib and Axitinib built upon this scaffold.[3] The structural features of this compound align perfectly with the requirements for binding to the ATP pocket of many kinases.

Primary Hypothesis: Derivatives of this scaffold will function as ATP-competitive inhibitors of protein kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFR), Epidermal Growth Factor Receptor (EGFR), and Extracellular signal-regulated kinases (ERK).[1]

G cluster_pathway Hypothetical Kinase Inhibition Pathway (e.g., MAPK/ERK) GF Growth Factor (e.g., EGF, FGF) Receptor Receptor Tyrosine Kinase (EGFR/FGFR) GF->Receptor RAS RAS Receptor->RAS P RAF RAF RAS->RAF GTP MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors (c-Myc, AP-1) ERK->TF P Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor This compound Derivative Inhibitor->Receptor Inhibitor->ERK

Caption: Potential mechanism of action targeting receptor or downstream kinases.

Other potential activities reported for the broader indazole class include anti-inflammatory, antimicrobial, and anti-HIV effects, which could be explored in secondary screening.[2][4]

Experimental Protocols for Biological Evaluation

A tiered approach is recommended to efficiently screen and characterize novel derivatives. The following protocols are designed to be robust and provide clear, actionable data.

Tier 1: Primary Anti-proliferative Screening

Objective: To identify derivatives with cytotoxic or cytostatic activity against a panel of human cancer cell lines.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., H1975 for EGFR, HT29 for ERK pathway dependency) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

    • Causality Insight: Seeding density is optimized per cell line to ensure cells are in the logarithmic growth phase during the experiment, providing a sensitive window for detecting anti-proliferative effects.

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives (e.g., from 100 µM to 1 nM) in appropriate cell culture media. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 incubator.

    • Causality Insight: A 72-hour incubation period is standard for assessing anti-proliferative effects, as it covers multiple cell doubling times.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Tier 2: Target Engagement & Enzymatic Inhibition

Objective: To confirm that the active compounds directly inhibit the activity of a purified target kinase.

Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)

  • Reaction Setup: In a 384-well plate, combine the purified kinase (e.g., EGFR T790M), the kinase-specific substrate peptide, and ATP at its Km concentration.

  • Inhibitor Addition: Add the indazole derivatives at various concentrations.

  • Kinase Reaction: Incubate the reaction at room temperature for 1 hour to allow for ATP consumption.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Causality Insight: Depleting the unused ATP is essential to prevent it from interfering with the subsequent luciferase-based detection step, ensuring the signal is directly proportional to the ADP produced by the kinase.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: A lower luminescent signal indicates greater kinase inhibition. Plot the results to determine the enzymatic IC50.

Tier 3: Mechanism of Action in a Cellular Context

Objective: To verify that the compound inhibits the intended signaling pathway within the cell.

Protocol: Western Blot for Phospho-Protein Levels

  • Cell Treatment: Treat cells with the indazole derivative at concentrations around its cellular IC50 for a short period (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality Insight: Phosphatase inhibitors are critical. Without them, cellular phosphatases will rapidly dephosphorylate target proteins after lysis, leading to a false-negative result.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Re-probe the membrane with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., β-actin) to confirm equal loading and specific inhibition of phosphorylation.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic analysis of the biological data is key to advancing a lead series. Quantitative data should be organized for clear comparison.

Table 1: Hypothetical Biological Data for a Series of this compound Derivatives

Compound IDR¹ (at N1)R² (at O6)H1975 Cell Viability IC₅₀ (µM)EGFR T790M Kinase IC₅₀ (µM)
Core-01 HH> 50> 50
DER-01 MethylH15.28.5
DER-02 CyclopropylH5.82.1
DER-03 PhenylH9.34.7
DER-04 CyclopropylMethyl25.618.9

From this hypothetical data, an initial SAR can be deduced:

  • The unsubstituted core is inactive.

  • Small alkyl groups at the N1 position (like cyclopropyl in DER-02 ) appear more favorable for activity than larger aryl groups or simple methyl groups.

  • Modification of the C6-hydroxyl group (as in DER-04 ) is detrimental to activity, highlighting its likely importance as a hydrogen bond donor.

This iterative process of synthesis, testing, and analysis drives the optimization of potency and drug-like properties.

G A Synthesis of Focused Library B Tier 1: Anti-proliferative Screening A->B C Tier 2: In Vitro Kinase Assay B->C Active Hits D Tier 3: Cellular MOA (Western Blot) C->D Potent Inhibitors E SAR Analysis & Data Interpretation D->E E->A Design Next Generation F Lead Optimization (ADME/Tox, PK) E->F Select Lead Candidate

Caption: The iterative cycle of drug discovery and lead optimization.

Conclusion

The this compound scaffold represents a highly promising, yet underexplored, area for therapeutic innovation. Its design is rationally based on the well-documented success of the indazole core in medicinal chemistry. The strategic placement of the bromo and hydroxyl functionalities provides both a vector for synthetic elaboration and key interaction points for potent and selective target engagement, particularly within the protein kinase family. The experimental workflows detailed in this guide offer a clear, validated path for synthesizing, screening, and characterizing novel derivatives. By following this structured approach, research and development teams can efficiently unlock the full therapeutic potential of this exciting class of molecules.

References

  • ChemicalBook. (n.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.
  • FAQ. (n.d.). How to Prepare 4-BROMO-6-FLUORO (1H)INDAZOLE: A Useful Indole Derivative.
  • Cai, H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4987. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127902. Retrieved from [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Köksal, Z., & Alim, Z. (2020). Lactoperoxidase, an antimicrobial enzyme, is inhibited by some indazoles. Drug and Chemical Toxicology. Retrieved from [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(13), 5637-5645. Retrieved from [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1438-1466. Retrieved from [Link]

  • Sawant, S. D., et al. (2023). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. ResearchGate. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 4-Bromo-1H-indazol-6-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of targeted therapeutics, particularly protein kinase inhibitors.[1] This technical guide delineates the prospective therapeutic applications of a novel derivative, 4-Bromo-1H-indazol-6-ol, with a primary focus on its potential as an anti-cancer agent. We provide a comprehensive roadmap for its synthesis, in silico evaluation, in vitro characterization, and preclinical assessment. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework to explore the full therapeutic potential of this promising molecule.

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition

The 1H-indazole core is a bioisostere of purine and has demonstrated a remarkable ability to interact with the ATP-binding pockets of a diverse range of protein kinases.[2][3] This has led to the successful development of several FDA-approved kinase inhibitors containing the indazole moiety, such as axitinib and pazopanib, for the treatment of various cancers.[4][5] The versatility of the indazole ring allows for strategic substitutions to modulate potency, selectivity, and pharmacokinetic properties. The introduction of a bromine atom, as in this compound, offers a valuable handle for further synthetic modifications, while the hydroxyl group can participate in key hydrogen bonding interactions within the kinase active site, potentially enhancing binding affinity.

Therapeutic Hypothesis: this compound as a Novel Kinase Inhibitor

Based on the extensive precedent of indazole-based kinase inhibitors, we hypothesize that this compound possesses the requisite structural features to function as a potent inhibitor of protein kinases implicated in oncogenic signaling pathways. The strategic placement of the bromine and hydroxyl groups suggests the potential for high-affinity binding to the ATP pocket of kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Aurora kinases, or Fibroblast Growth Factor Receptors (FGFRs), all of which are validated targets in oncology.[4][6][7]

This guide outlines a systematic approach to validate this hypothesis, progressing from initial synthesis and computational modeling to rigorous preclinical evaluation.

Synthetic Pathway and Characterization

While a direct, one-pot synthesis for this compound is not yet established in the literature, a plausible and efficient multi-step synthetic route can be devised based on established methodologies for the synthesis of substituted indazoles.

Proposed Synthetic Scheme:

A potential synthetic route could commence with a suitable commercially available substituted aniline, followed by diazotization and cyclization to form the indazole core. Subsequent regioselective bromination would yield the target compound.

Table 1: Proposed Key Steps and Reagents for the Synthesis of this compound

StepTransformationKey Reagents and Conditions
1Formation of a substituted 2-methylaniline precursorCommercially available starting material
2Diazotization and cyclization to form 1H-indazol-6-olSodium nitrite, acid; followed by a cyclization reaction
3Regioselective bromination at the C4 positionN-Bromosuccinimide (NBS) or other suitable brominating agent

Detailed experimental protocols for similar transformations can be found in the literature for the synthesis of related indazole derivatives.[8][9]

Preclinical Drug Discovery and Development Workflow

The following sections detail a comprehensive workflow for the preclinical evaluation of this compound, from initial in silico assessment to in vivo efficacy studies.

DrugDiscoveryWorkflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 ADME/Tox Profiling cluster_3 In Vivo Studies in_silico In Silico Modeling & Target Identification synthesis Chemical Synthesis & Characterization in_silico->synthesis Prioritize Synthesis kinase_assay Biochemical Kinase Assays (IC50 Determination) synthesis->kinase_assay Test Compound cell_assay Cell-based Assays (Proliferation, Apoptosis) kinase_assay->cell_assay Confirm Cellular Activity adme_tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) cell_assay->adme_tox Lead Candidate Selection pk_studies Pharmacokinetic (PK) Studies adme_tox->pk_studies Candidate for In Vivo xenograft In Vivo Efficacy (Xenograft Models) pk_studies->xenograft Determine Dosing Regimen

Figure 1: Preclinical Drug Discovery Workflow for this compound.

In Silico Modeling and Target Identification

The initial step involves computational methods to predict the binding affinity of this compound to a panel of known kinase targets.

  • Protein Preparation: Obtain the 3D crystal structures of relevant kinases (e.g., VEGFR2, Aurora A, FGFR1) from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: Generate the 3D structure of this compound and perform energy minimization.

  • Molecular Docking: Utilize docking software (e.g., AutoDock, Glide) to predict the binding mode and estimate the binding affinity of the compound to the active site of each kinase.

  • Analysis: Analyze the docking poses and binding energies to identify high-probability kinase targets.

In Vitro Biological Evaluation

The primary goal is to determine the inhibitory activity of this compound against the prioritized kinase targets identified through in silico modeling.

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase, a suitable substrate peptide, and varying concentrations of this compound in a kinase buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that measures the amount of remaining ATP.

  • Data Analysis: Plot the percent inhibition against the compound concentration and calculate the IC50 value.

To confirm the on-target activity in a cellular context, a panel of cancer cell lines with known dependencies on the targeted kinase will be utilized.

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo).

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

In Vitro ADME/Tox Profiling

Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of this compound is crucial for its development as a drug candidate.

Table 2: Key In Vitro ADME/Tox Assays

AssayPurpose
Metabolic Stability To assess the compound's stability in the presence of liver microsomes.
Caco-2 Permeability To predict intestinal absorption.
Plasma Protein Binding To determine the extent of binding to plasma proteins.
CYP450 Inhibition To evaluate the potential for drug-drug interactions.
hERG Inhibition To assess the risk of cardiotoxicity.
Cytotoxicity To determine the general toxicity against non-cancerous cell lines.
In Vivo Preclinical Studies

PK studies are performed in animal models (e.g., mice or rats) to understand the in vivo disposition of the compound.

The anti-tumor efficacy of this compound will be evaluated in well-established preclinical cancer models.

  • Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Administer this compound to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., histology, biomarker assessment).

Proposed Signaling Pathway and Mechanism of Action

Assuming this compound is a potent VEGFR2 inhibitor, its mechanism of action would involve the blockade of downstream signaling pathways that promote angiogenesis, cell proliferation, and survival.

SignalingPathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound This compound Compound->VEGFR2 Inhibits RAS RAS PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Proliferation

References

A Comprehensive Technical Guide to the Solubility and Stability of 4-Bromo-1H-indazol-6-ol in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth framework for assessing the solubility and stability of 4-Bromo-1H-indazol-6-ol, a substituted indazole of significant interest in medicinal chemistry and drug discovery. Recognizing the limited availability of direct experimental data for this specific molecule, this document synthesizes best practices from analogous indazole derivatives and established principles of small molecule handling. It offers detailed protocols for solubility determination and forced degradation studies, enabling researchers to generate reliable and reproducible data critical for advancing drug development programs. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and utilize this compound in their research endeavors.

Introduction: The Significance of this compound and the Critical Role of DMSO

The indazole scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, renowned for a broad spectrum of biological activities, including kinase inhibition. The specific analogue, this compound, possesses key structural features—a bromine atom and a hydroxyl group—that can significantly influence its physicochemical properties and biological interactions. Understanding its behavior in solution is paramount for its successful application in high-throughput screening, in vitro assays, and as a synthetic building block.

Dimethyl sulfoxide (DMSO) is the universal solvent of choice in early-stage drug discovery for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[1][2][3] Its miscibility with aqueous media makes it an indispensable vehicle for preparing high-concentration stock solutions of test compounds.[1] However, the use of DMSO is not without its challenges. Its hygroscopic nature and potential to influence compound stability necessitate a thorough and systematic evaluation of a compound's solubility and stability profile in this solvent.[4][5] This guide provides the foundational knowledge and actionable protocols to comprehensively characterize this compound in DMSO.

Physicochemical Properties of Substituted Indazoles

Property4-Bromo-1H-indazole (for reference)This compound (Predicted Influence of -OH)
Molecular Formula C₇H₅BrN₂C₇H₅BrN₂O
Molecular Weight 197.03 g/mol [6]213.03 g/mol
Appearance Off-white to light brown solid[7]Likely a solid, color may vary
Melting Point 160-165 °CMay differ due to changes in crystal lattice energy
Solubility in DMSO 100 mg/mL (507.54 mM), may require sonication[7]Expected to be soluble, but quantitative value requires experimental determination
Storage (Solid) 2-8°C or -20°C for 3 years[7]Similar low-temperature, desiccated storage is recommended
Storage (in DMSO) -80°C for 6 months, -20°C for 1 month[7][8]Similar storage conditions are advisable, with caution regarding stability

Determining the Solubility of this compound in DMSO

A precise understanding of a compound's solubility is critical for preparing accurate stock solutions and avoiding compound precipitation during assays, a common source of experimental variability.[9][10] Both thermodynamic and kinetic solubility are important parameters in drug discovery.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution. The shake-flask method is the gold standard for this measurement.

Experimental Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of anhydrous DMSO in a glass vial.

  • Equilibration: Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Kinetic Solubility in Aqueous Buffers

Kinetic solubility is a high-throughput assessment of the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous buffer. This is highly relevant for in vitro biological assays.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Aqueous Dilution: Transfer a small volume of each DMSO solution to a corresponding well in a new 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4), ensuring the final DMSO concentration is low and consistent (typically ≤ 1%).

  • Incubation and Analysis: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 and 24 hours). Measure the turbidity of each well using a nephelometer or determine the concentration of the compound remaining in solution by HPLC-UV or LC-MS/MS after filtration or centrifugation.

Assessing the Stability of this compound in DMSO

The stability of a compound in its DMSO stock solution is critical for the integrity of screening data. Degradation can lead to a decrease in the concentration of the active compound and the formation of new entities with potentially confounding biological activities.

Best Practices for Storage of DMSO Stock Solutions

To minimize degradation, adherence to best practices for the storage of DMSO solutions is essential.

  • Use Anhydrous DMSO: DMSO is highly hygroscopic and absorbed water can facilitate compound degradation.[4][5] Use fresh, high-purity, anhydrous DMSO for stock solution preparation.

  • Low-Temperature Storage: Store stock solutions at -20°C or -80°C to slow down potential degradation reactions.[8]

  • Aliquoting: Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles, which can compromise compound stability.[4]

  • Inert Atmosphere: For particularly sensitive compounds, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Protection from Light: Store solutions in amber vials or otherwise protected from light to prevent photolytic degradation.[4]

Experimental Workflow for Stability Assessment

A systematic study should be conducted to evaluate the stability of this compound in DMSO over time and under various conditions.

dot

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare 1 mM Stock Solution in Anhydrous DMSO rt Room Temperature (25°C) prep->rt Aliquot & Store fridge 4°C prep->fridge Aliquot & Store freezer -20°C prep->freezer Aliquot & Store deep_freezer -80°C prep->deep_freezer Aliquot & Store sampling Sample at Time Points (0, 1, 4, 8, 24 weeks) rt->sampling fridge->sampling freezer->sampling deep_freezer->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Calculate % Purity & Identify Degradants hplc->data

Caption: Experimental workflow for assessing the long-term stability of this compound in DMSO.

Protocol for Long-Term Stability Study:

  • Stock Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a relevant concentration (e.g., 1 mM or 10 mM).

  • Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared stock solution via a stability-indicating HPLC-UV/MS method to determine the initial purity and chromatographic profile.

  • Storage: Aliquot the remaining stock solution into multiple vials and store them under different conditions: -80°C, -20°C, 4°C, and room temperature (as a stress condition). Ensure some vials are protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 weeks), retrieve a vial from each storage condition.

  • Sample Analysis: Allow the sample to thaw completely and reach room temperature. Analyze by the same HPLC-UV/MS method used for the initial analysis.

  • Data Evaluation: Compare the purity of the stored sample to the T=0 sample. Calculate the percentage of the parent compound remaining and look for the appearance of new peaks, which may indicate degradation products.

Forced Degradation Studies

Forced degradation (or stress testing) is employed to identify the likely degradation products and pathways of a compound under harsh conditions. This information is crucial for developing stability-indicating analytical methods.

dot

Forced_Degradation cluster_stress Forced Degradation Conditions acid Acidic (0.1 M HCl) analysis Neutralize (if needed) Analyze by LC-MS/MS acid->analysis base Basic (0.1 M NaOH) base->analysis oxidative Oxidative (3% H₂O₂) oxidative->analysis thermal Thermal (60°C in Solution) thermal->analysis photo Photolytic (ICH Q1B) photo->analysis start 1 mg/mL Stock Solution of this compound start->acid Expose to Stress start->base Expose to Stress start->oxidative Expose to Stress start->thermal Expose to Stress start->photo Expose to Stress result Identify Degradation Products & Pathways analysis->result

References

Spectroscopic Characterization of 4-Bromo-1H-indazol-6-ol: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 4-Bromo-1H-indazol-6-ol, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. In the absence of direct experimental data, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its characteristic spectral features. By analyzing data from structurally analogous compounds, this guide offers a robust predictive framework for researchers. Furthermore, it outlines detailed, field-proven protocols for the acquisition and analysis of high-quality spectroscopic data, ensuring scientific integrity and reproducibility. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities.

Introduction: The Significance of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities. The introduction of a bromine atom and a hydroxyl group at specific positions, as in this compound, is anticipated to modulate its electronic properties and potential biological interactions significantly. Accurate structural elucidation through spectroscopic methods is a cornerstone of modern chemical research and is indispensable for confirming the identity, purity, and stability of such novel compounds.

While experimental spectroscopic data for this compound is not yet publicly available, this guide provides a detailed predictive analysis based on established spectroscopic principles and data from closely related analogues. This predictive approach serves as a valuable preliminary tool for researchers, enabling them to anticipate spectral outcomes and aiding in the interpretation of experimentally acquired data.

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and MS data for this compound. These predictions are based on the analysis of substituent effects and comparison with known data for related indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

To facilitate the discussion of NMR data, the standard IUPAC numbering for the indazole ring is used.

Figure 1: Molecular Structure of this compound with atom numbering.

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
1-H (NH)12.0 - 13.5broad singlet-The acidic proton of the indazole NH group typically appears as a broad singlet at a very downfield chemical shift.
3-H8.0 - 8.3singlet-The proton at the C3 position is expected to be a singlet due to the absence of adjacent protons.
5-H7.0 - 7.3doublet~1.5 - 2.5This proton is coupled to the 7-H proton (meta-coupling), resulting in a doublet with a small coupling constant. The electron-donating hydroxyl group at C6 will shield this proton, shifting it upfield compared to an unsubstituted indazole.
7-H7.4 - 7.7doublet~1.5 - 2.5Coupled to the 5-H proton (meta-coupling). The bromine at C4 will have a deshielding effect, shifting it downfield.
6-OH9.5 - 10.5broad singlet-The phenolic hydroxyl proton will appear as a broad singlet, and its chemical shift is highly dependent on concentration and temperature.

The predicted ¹³C NMR spectrum would provide insights into the carbon framework of the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C3130 - 135The C3 carbon is typically found in this region for indazole systems.
C3a120 - 125This bridgehead carbon is shielded relative to other aromatic carbons.
C4100 - 105The direct attachment of the bromine atom will cause a significant upfield shift for this carbon (ipso-effect).
C5115 - 120This carbon is ortho to the electron-donating hydroxyl group, leading to some shielding.
C6150 - 155The carbon bearing the hydroxyl group will be significantly deshielded.
C7105 - 110This carbon is para to the hydroxyl group and will be shielded.
C7a140 - 145The other bridgehead carbon, typically found in this region.
Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[2]

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
O-H (hydroxyl)3200 - 3600Broad, StrongStretching
N-H (indazole)3100 - 3300Broad, MediumStretching
C-H (aromatic)3000 - 3100Medium to WeakStretching
C=C (aromatic)1450 - 1600Medium to StrongStretching
C-O (hydroxyl)1200 - 1300StrongStretching
C-Br500 - 600Medium to StrongStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.[3][4]

m/z Value Predicted Ion Rationale
212/214[M]⁺The molecular ion peak. The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with approximately equal intensities.
183/185[M - CHO]⁺Loss of a formyl radical is a common fragmentation pathway for phenols.
133[M - Br]⁺Loss of the bromine atom.
104[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide from the indazole ring.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the acquisition of high-quality spectroscopic data for this compound.

NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample and lock on the deuterium signal prep3->acq1 acq2 Shim the magnetic field for homogeneity acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate chemical shifts (TMS or residual solvent peak) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4

Figure 2: Workflow for NMR data acquisition and processing.

IR Data Acquisition (ATR-FTIR)

G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_analysis Data Analysis setup1 Ensure the ATR crystal is clean setup2 Record a background spectrum of the empty ATR crystal sample1 Place a small amount of solid this compound onto the ATR crystal setup2->sample1 sample2 Apply pressure to ensure good contact sample3 Record the sample spectrum (typically 4000-400 cm⁻¹) analysis1 Perform baseline correction sample3->analysis1 analysis2 Identify and label characteristic absorption bands

Figure 3: Workflow for ATR-FTIR data acquisition.

MS Data Acquisition (LC-MS)

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol) lc1 Inject the sample into the LC system prep1->lc1 lc2 Separate the compound using a suitable column and mobile phase ms1 Introduce the eluent into the mass spectrometer (e.g., ESI source) lc2->ms1 ms2 Acquire the mass spectrum in positive or negative ion mode analysis1 Identify the molecular ion peak ms2->analysis1 analysis2 Analyze the isotopic pattern for bromine analysis3 Propose structures for major fragment ions

Figure 4: Workflow for LC-MS data acquisition.

Conclusion

This technical guide has presented a detailed predictive analysis of the NMR, IR, and MS spectra of this compound, a compound of significant interest in contemporary chemical research. By grounding these predictions in the established principles of spectroscopy and drawing comparisons with structurally related molecules, this document provides a solid foundation for the future experimental characterization of this and similar novel compounds. The inclusion of robust, step-by-step protocols for data acquisition underscores the commitment to scientific rigor and reproducibility. It is our hope that this guide will serve as a valuable and practical resource for scientists in the pharmaceutical and chemical research communities, facilitating the efficient and accurate elucidation of new molecular structures.

References

  • ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. Retrieved from [Link]

  • University of Groningen. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Semantic Scholar. (2006). An infrared spectroscopic study of protonated and cationic indazole. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • De La Salle University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-1H-imidazole - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-1H-indazole. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

Sources

An Investigatory Guide to Elucidating the Mechanism of Action of 4-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in modern medicinal chemistry, renowned for its ability to mimic purine bases and effectively interact with the ATP-binding pockets of protein kinases.[1] This has led to the development of numerous indazole-based therapeutic agents, particularly in oncology.[2] 4-Bromo-1H-indazol-6-ol is a novel compound belonging to this promising class. While direct mechanistic data for this specific molecule is not yet publicly available, its structural similarity to known kinase inhibitors—including intermediates used to synthesize Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors—provides a strong rationale for investigating its potential as a modulator of protein kinase activity.[3]

This technical guide presents a comprehensive, field-proven framework for researchers and drug development professionals to systematically elucidate the mechanism of action (MoA) of this compound. We move beyond a simple listing of protocols to explain the causal logic behind each experimental phase, creating a self-validating workflow that builds from broad, unbiased screening to precise, high-confidence mechanistic validation. This document serves as a strategic roadmap for characterizing novel indazole derivatives, ensuring that data-driven decisions guide the compound's progression from initial hit to a well-understood lead candidate.

Part 1: Foundational Characterization & Hypothesis Generation

The initial phase of any MoA study is designed to move from the unknown to a testable, data-supported hypothesis. For a novel compound like this compound, we must first identify its most probable biological targets in an unbiased manner.

In Silico Target Prediction & Profiling

Before committing to costly and time-consuming wet-lab experiments, computational methods can provide valuable, predictive insights. By comparing the structure of this compound against databases of known ligands and protein structures, we can generate a preliminary list of likely protein targets, prioritizing kinases. This step helps in designing more focused and cost-effective screening panels.

Broad-Spectrum Kinase Selectivity Screening

The most direct method to identify primary targets is to perform a biochemical screen against a large panel of kinases. This is a cornerstone of modern drug discovery for establishing both on-target potency and initial off-target liabilities.

Experimental Rationale: The objective is to measure the direct inhibitory effect of this compound on the catalytic activity of hundreds of purified kinases in parallel. This provides a "snapshot" of the compound's kinome-wide interactivity. A standard approach is to use a single, high concentration of the compound (e.g., 1 or 10 µM) to identify significant inhibition events.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Identification Compound This compound (10 µM Stock) Assay Biochemical Activity Assay (e.g., TR-FRET, Luminescence) Compound->Assay KinasePanel Recombinant Kinase Panel (e.g., 300-400 kinases) KinasePanel->Assay Data Data Analysis: % Inhibition vs. Control Assay->Data Hits Primary Hits (e.g., >70% Inhibition) Data->Hits Next Steps: IC50 Determination Next Steps: IC50 Determination Hits->Next Steps: IC50 Determination

Caption: ATP-Competitive Mechanism of Inhibition.

Direct Binding Affinity (Kᴅ)

While IC₅₀ measures functional inhibition, it can be influenced by assay conditions (e.g., ATP concentration). Biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide a direct measure of binding affinity (Kᴅ) in an enzyme-only context. [4]These methods are essential for orthogonal validation of the target interaction. [5] Table 2: Hypothetical Biochemical Profile of this compound

Parameter HPK1 GCK SRC
IC₅₀ (nM) 15 45 >10,000
MoI vs. ATP Competitive Competitive N/A

| Kᴅ (nM, SPR) | 25 | 80 | No Binding |

Part 3: Cellular Target Engagement & Pathway Analysis

A compound that is potent biochemically may not be effective in a cellular environment due to factors like poor membrane permeability or rapid metabolism. [6]Therefore, it is imperative to confirm that the compound engages its target in live cells and produces the expected downstream biological effect. [7][8]

Cellular Target Engagement

Cellular target engagement assays provide direct evidence that a compound binds to its intended protein within a living cell. [9]The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to assess this.

Experimental Rationale: CETSA operates on the principle that a protein becomes more resistant to thermal denaturation when its ligand is bound. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A shift in the melting temperature (Tₘ) indicates target engagement.

Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A Treat Cells with Compound or Vehicle B Heat Cell Lysates to a Range of Temperatures A->B C Separate Soluble and Precipitated Fractions (Centrifugation) B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Plot Protein Abundance vs. Temperature D->E F Determine Thermal Shift (ΔTm) E->F

Caption: Experimental workflow for CETSA.

A positive result—a significant increase in the Tₘ of HPK1 in compound-treated cells compared to vehicle-treated cells—provides high-confidence validation of intracellular target engagement.

Downstream Pathway Modulation

The ultimate proof of a kinase inhibitor's MoA is demonstrating its ability to block the signaling pathway downstream of the target. HPK1 is a negative regulator of T-cell signaling; its inhibition is expected to enhance the phosphorylation of downstream substrates like SLP-76.

Protocol: Western Blot for Phospho-SLP-76

  • Cell Culture & Treatment:

    • Culture a relevant T-cell line (e.g., Jurkat) to the appropriate density.

    • Pre-treat cells with a dose-range of this compound or vehicle (DMSO) for 1-2 hours.

  • T-Cell Stimulation:

    • Stimulate the T-cell receptor (TCR) using anti-CD3/CD28 antibodies for a short period (e.g., 5-10 minutes) to activate the HPK1 pathway.

  • Cell Lysis:

    • Immediately lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody specific for phosphorylated SLP-76 (pSLP-76).

    • Incubate with a secondary HRP-conjugated antibody.

  • Detection & Analysis:

    • Apply an ECL substrate and image the blot.

    • Strip the blot and re-probe for total SLP-76 and a loading control (e.g., GAPDH) to ensure equal loading.

    • Quantify band intensities. An increase in the pSLP-76 / Total SLP-76 ratio in compound-treated cells confirms functional pathway modulation.

Hypothesized HPK1 Signaling Pathway

HPK1_Pathway TCR TCR Activation SLP76_inactive SLP-76 TCR->SLP76_inactive Activates SLP76_active p-SLP-76 (Active) SLP76_inactive->SLP76_active Phosphorylation Downstream T-Cell Activation (e.g., IL-2 Production) SLP76_active->Downstream HPK1 HPK1 HPK1->SLP76_active Inhibits (Dephosphorylation) Compound This compound Compound->HPK1 INHIBITS

Caption: Proposed inhibition of HPK1 by this compound.

Part 4: De-risking via Off-Target Profiling

Even a selective compound will have some degree of off-target activity. Proactively identifying these interactions is crucial for predicting potential toxicity and understanding the full biological impact of the molecule. [9]

Chemoproteomic Profiling

Chemoproteomics offers an unbiased, system-wide approach to identify the direct binding targets of a small molecule in a complex biological sample (e.g., cell lysate). Techniques like tandem mass tag (TMT) or data-independent acquisition (DIA) mass spectrometry can be used to quantify changes in protein thermal stability or affinity capture across the entire proteome upon compound treatment.

This experiment serves as the ultimate validation, confirming the intended on-targets (HPK1, GCK) and simultaneously revealing any unintended off-targets, thereby providing a comprehensive selectivity and safety profile.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for the complete mechanistic characterization of this compound. By progressing logically from broad, unbiased screening to highly specific biochemical and cellular validation, this workflow ensures a high degree of scientific confidence at each stage. It establishes not only what the compound does (inhibits HPK1) but also how (ATP-competitive), where (in live cells), and with what consequence (modulation of downstream signaling). Adherence to this investigatory framework will provide the robust, data-driven foundation necessary to advance this compound through the drug discovery pipeline.

References

  • Target and pathway engagement assays. Concept Life Sciences. [Link]

  • Determining target engagement in living systems. National Institutes of Health (NIH). [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Target Engagement. Selvita. [Link]

  • Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. Springer Protocols. [Link]

  • Kinase Inhibitors : Methods and Protocols. La Trobe University. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [Link]

Sources

Methodological & Application

Application of 4-Bromo-1H-indazol-6-ol in Kinase Inhibitor Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its structure is recognized as a "privileged" scaffold because it can mimic the purine core of ATP, enabling it to interact effectively with the ATP-binding pockets of a wide range of protein kinases.[1] Kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery.

Derivatives of the indazole core have been successfully developed into potent and selective inhibitors for a variety of kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), FMS-like tyrosine kinase 3 (FLT3), and Polo-like kinase 4 (PLK4).[3][5][6] The strategic functionalization of the indazole ring system, such as the introduction of a bromine atom, provides a valuable synthetic handle for creating diverse chemical libraries and optimizing the pharmacological properties of lead compounds.[1]

This technical guide provides a comprehensive overview of the potential applications of 4-Bromo-1H-indazol-6-ol in kinase inhibitor assays. While specific experimental data for this particular compound is limited in publicly available literature, this document outlines detailed protocols based on the well-established use of structurally related indazole derivatives. These protocols are intended to serve as a robust starting point for researchers investigating the kinase inhibitory potential of this compound and similar molecules.

Potential Kinase Targets and Mechanism of Action

The indazole ring of this compound is expected to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The bromine and hydroxyl substituents at the 4 and 6 positions, respectively, can be leveraged for further chemical modifications to enhance potency and selectivity. Based on the activities of analogous compounds, this compound could potentially target a range of kinases, including but not limited to:

  • VEGFRs: Crucial for angiogenesis, the formation of new blood vessels that tumors need to grow.[5][7]

  • FLT3: A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[6]

  • PLK4: A key regulator of centriole duplication, which is essential for proper cell division.[3]

  • PI3K: A family of lipid kinases involved in cell growth, proliferation, and survival.[8]

The general mechanism of action for such inhibitors involves competitive binding to the ATP pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

In Vitro Kinase Inhibition Assays

A variety of in vitro assay formats can be employed to determine the inhibitory activity of this compound against specific kinases. The choice of assay will depend on the available equipment, the nature of the kinase, and the desired throughput.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol provides a highly sensitive method for measuring kinase activity by detecting the phosphorylation of a substrate peptide.

Materials:

  • Kinase of interest (e.g., VEGFR-2, FLT3)

  • Biotinylated substrate peptide

  • This compound (test compound) dissolved in DMSO

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)[5]

  • Stop solution (e.g., EDTA in buffer)

  • HTRF detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665[5]

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the test compound dilutions.[5]

  • Add the kinase and the biotinylated peptide substrate to the wells.[5]

  • Initiate the kinase reaction by adding ATP.[5]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[5]

  • Stop the reaction by adding the stop solution.[5]

  • Add the HTRF detection reagents.[5]

  • Incubate in the dark at room temperature for 60 minutes.

  • Read the plate on an HTRF-compatible plate reader, measuring fluorescence at 620 nm and 665 nm.

Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Determine the percent inhibition for each compound concentration relative to a vehicle control (DMSO).

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.


}

HTRF Kinase Assay Workflow

Protocol 2: Luminescence-Based Kinase Assay (e.g., Kinase-Glo™)

This protocol measures kinase activity by quantifying the amount of ATP remaining in the reaction after phosphorylation. A decrease in luminescence indicates higher kinase activity.

Materials:

  • Kinase of interest

  • Substrate peptide/protein

  • This compound (test compound) dissolved in DMSO

  • ATP

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo™)

  • 96-well or 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

  • Add the diluted test compound to the wells of a white plate.

  • Add a master mix containing the kinase, substrate, and ATP to all wells to initiate the reaction.

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[7]

  • Allow the plate to equilibrate to room temperature.

  • Add the kinase detection reagent (e.g., Kinase-Glo™) to each well.[7]

  • Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.[7]

  • Measure the luminescence using a plate reader.

Data Analysis:

  • The luminescent signal is inversely proportional to kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to controls.

  • Determine the IC50 value using non-linear regression analysis.

Cell-Based Assays

Cell-based assays are essential for evaluating the activity of a compound in a more physiologically relevant context.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell line expressing the target kinase (e.g., MV4-11 for FLT3)[6]

  • Complete cell culture medium

  • This compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)[6]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) and incubate for 24 hours.[6]

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO).[5]

  • Incubate for the desired duration (e.g., 72-96 hours).[5][6]

  • Add MTT solution to each well and incubate for 3-4 hours, allowing for the formation of formazan crystals.[5][6]

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[5][6]

  • Read the absorbance at 570 nm using a microplate reader.[5][6]

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, which represents the concentration of the compound that inhibits cell viability by 50%.

Protocol 4: Western Blotting for Target Engagement and Downstream Signaling

This protocol is used to investigate the effect of the compound on the phosphorylation of the target kinase and key downstream signaling molecules.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[6]

  • Primary antibodies: anti-phospho-kinase, anti-total-kinase, anti-phospho-downstream protein (e.g., AKT, ERK), anti-total-downstream protein[6]

  • HRP-conjugated secondary antibody[6]

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells and grow until they reach 70-80% confluency.[6]

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).[6]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[6]

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Incubate the membrane with the appropriate primary antibody overnight at 4°C.[6]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[6]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis:

  • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at different compound concentrations.

  • A dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors indicates effective target engagement and pathway inhibition.


}

Inhibition of a Kinase Signaling Pathway

Data Presentation and Interpretation

Quantitative data, such as IC50 values from multiple experiments or against a panel of kinases, should be summarized in a clear and structured table for easy comparison.

Kinase TargetAssay TypeIC50 (nM) - Compound XIC50 (nM) - this compound
VEGFR-2HTRF10Experimental Data
FLT3Luminescence25Experimental Data
PLK4HTRF5Experimental Data
Off-Target 1Luminescence>10,000Experimental Data
Off-Target 2HTRF>10,000Experimental Data

Table represents hypothetical data for illustrative purposes.

Interpretation:

  • Potency: A low IC50 value indicates high potency against the target kinase.

  • Selectivity: Comparing the IC50 values against the primary target versus off-targets provides a measure of selectivity. A highly selective inhibitor will have a significantly lower IC50 for the intended target.

  • Cellular Activity: A correlation between biochemical IC50 (from in vitro assays) and cellular IC50 (from cell viability assays) suggests good cell permeability and on-target activity in a cellular context.

Conclusion

This compound, as a member of the privileged indazole class of compounds, holds significant potential as a kinase inhibitor. The protocols detailed in this guide provide a comprehensive framework for its evaluation, from initial biochemical screening to characterization in cell-based models. By systematically applying these methodologies, researchers can effectively determine the potency, selectivity, and cellular activity of this compound, paving the way for its potential development in targeted therapies.

References

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 2035-2049. Available from: [Link].

  • The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. Available from: [https://www. .com/news/the-crucial-role-of-4-bromo-1h-imidazole-in-modern-drug-discovery-122.html]([Link]. .com/news/the-crucial-role-of-4-bromo-1h-imidazole-in-modern-drug-discovery-122.html).

  • ACS Publications. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. Available from: [Link].

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Kamal, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1647-1673. Available from: [Link].

  • Hussain, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6596. Available from: [Link].

  • Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147-169. Available from: [Link].

  • PubChem. 4-Bromo-6-chloro-1H-indazole. Available from: [Link].

  • MDPI. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Available from: [Link].

Sources

Method for synthesizing derivatives from 4-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Novel Derivatives from 4-Bromo-1H-indazol-6-ol

Abstract

The 4-bromo-1H-indazole core is a privileged scaffold in modern medicinal chemistry, serving as a foundational building block for a multitude of therapeutic agents, particularly in oncology.[1][2][3][4] The strategic placement of a bromine atom, a hydroxyl group, and two reactive nitrogen atoms provides a versatile platform for extensive chemical modification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key synthetic methodologies to derivatize this compound. We will explore palladium-catalyzed cross-coupling reactions at the C4 position, etherification at the C6-hydroxyl group, and regioselective N-alkylation, offering detailed, field-tested protocols and explaining the causality behind critical experimental choices.

The Strategic Importance of the this compound Scaffold

Indazole-containing compounds are renowned for their wide range of pharmacological activities, including potent kinase inhibition.[2][3][5] The this compound intermediate is particularly valuable due to its three distinct points of diversification. This allows for the systematic exploration of the chemical space around the core, enabling the fine-tuning of properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • C4-Bromine: An ideal handle for transition-metal-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups (C-C bonds) and amines (C-N bonds).

  • C6-Hydroxyl: A nucleophilic site for etherification (O-alkylation), allowing for the introduction of side chains that can modulate solubility and target engagement.

  • N1/N2-Positions: Ambident nucleophiles that can be alkylated. Controlling the regioselectivity of this reaction is a common challenge, with the N1-alkylated product often being the therapeutically desired isomer.[6][7]

Below is a diagram illustrating the key reactive sites on the this compound core.

Suzuki_Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)L2-Br pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L2-R oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination ar_r Product (Ar-R) trans_complex->ar_r arbr 4-Bromo-Indazole (Ar-Br) arbr->oa_complex r_b R-B(OR)2 (Boronic Acid/Ester) borate [R-B(OR)2(Base)]- r_b->borate base Base (e.g., Cs2CO3) base->borate borate->oa_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

Reagent/MaterialPurposeTypical Amount
This compoundStarting Material1.0 equiv
Arylboronic AcidCoupling Partner1.2 - 1.5 equiv
PdCl₂(dppf) or Pd(PPh₃)₄Catalyst5-10 mol%
Cesium Carbonate (Cs₂CO₃)Base2.0 - 3.0 equiv
1,4-Dioxane & WaterSolvent10:1 v/v

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and cesium carbonate (2.5 equiv).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4 mL and 0.4 mL respectively per 1 mmol of starting material) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 85-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. [8]6. Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, coupling the aryl bromide with a primary or secondary amine. [9]This reaction is fundamental in synthesizing arylamines, which are ubiquitous in pharmaceuticals. [10][11] Causality Behind Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the combination of a palladium source and a specialized ligand. [12]* Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are critical. They accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition. [13]* Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common. It deprotonates the amine, facilitating its coordination to the palladium center. [12]* Solvents: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald_Workflow start_node start_node process_node process_node reagent_node reagent_node end_node end_node start Start: Oven-Dried Schlenk Flask add_solids Add Solids: - 4-Bromo-Indazole - Pd Precatalyst & Ligand - Base (e.g., NaOtBu) start->add_solids inert Evacuate & Backfill with Inert Gas (3x) add_solids->inert add_liquids Add Anhydrous Solvent & Amine via Syringe inert->add_liquids react Heat Reaction Mixture (e.g., 100-110 °C) add_liquids->react monitor Monitor by TLC/LC-MS react->monitor workup Cool, Dilute & Filter through Celite monitor->workup Upon Completion purify Extract, Dry & Concentrate. Purify via Chromatography. workup->purify product Final C-N Coupled Product purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 2.2: General Procedure for Buchwald-Hartwig Amination

Reagent/MaterialPurposeTypical Amount
This compoundStarting Material1.0 equiv
Primary/Secondary AmineCoupling Partner1.2 equiv
Pd₂(dba)₃ or Pd(OAc)₂Palladium Source1-2 mol%
XPhos or RuPhosLigand2-4 mol%
Sodium tert-butoxideBase1.4 equiv
Anhydrous TolueneSolvent5 mL / mmol

Step-by-Step Methodology:

  • Setup: In a glovebox or on a Schlenk line, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube.

  • Inerting: Seal the tube and ensure an inert atmosphere is maintained. [10]3. Reagent Addition: Add anhydrous toluene, followed by the amine (1.2 equiv) via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously for 12-24 hours. [11]5. Workup: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-indazole derivative.

Derivatization at the C6-Position: O-Alkylation

The phenolic hydroxyl group at the C6 position is a convenient site for introducing a variety of side chains via O-alkylation (etherification). The Williamson ether synthesis is a classic and reliable method for this transformation.

Causality Behind Experimental Choices:

  • Base: A suitable base (e.g., K₂CO₃, Cs₂CO₃) is required to deprotonate the weakly acidic phenol, forming a more nucleophilic phenoxide anion.

  • Electrophile: An alkyl halide (e.g., iodide, bromide) or tosylate serves as the electrophile that is attacked by the phenoxide.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they effectively solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion, accelerating the Sₙ2 reaction.

Protocol 3.1: General Procedure for O-Alkylation

Reagent/MaterialPurposeTypical Amount
This compoundStarting Material1.0 equiv
Alkyl Halide (e.g., R-I)Electrophile1.1 - 1.5 equiv
Potassium Carbonate (K₂CO₃)Base2.0 - 3.0 equiv
N,N-Dimethylformamide (DMF)Solvent5 mL / mmol

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add this compound (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF and stir the suspension at room temperature for 15-20 minutes.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise to the stirring mixture.

  • Reaction: Heat the reaction to 50-70 °C and stir until TLC or LC-MS indicates the consumption of the starting material.

  • Workup: Cool the reaction to room temperature and pour it into ice-water, which will often precipitate the product.

  • Extraction: If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography or recrystallization.

Derivatization at the N1/N2-Positions: N-Alkylation

Alkylation of the indazole nitrogen is a critical step but presents a regioselectivity challenge, as reaction can occur at either N1 or N2. [14][15]Reaction conditions, particularly the choice of base and solvent, can strongly influence the N1:N2 product ratio. For many therapeutic applications, selective synthesis of the N1-isomer is required. [6][7][16] Causality Behind Experimental Choices:

  • Thermodynamic vs. Kinetic Control: The N1-alkylated indazole is typically the thermodynamically more stable product, while the N2-isomer is often the kinetically favored one. [16]* Base/Solvent System:

    • For N1-Selectivity (Thermodynamic Control): Strong bases like sodium hydride (NaH) in solvents like THF or dioxane tend to favor the N1 product. [14][15]It is postulated that the sodium cation may coordinate between the N2-nitrogen and a C7-substituent (or in our case, the C6-oxygen), sterically directing the electrophile to the N1 position. [15]Using cesium carbonate (Cs₂CO₃) in dioxane at elevated temperatures can also favor the thermodynamic N1 product. [15] * For N2-Selectivity (Kinetic Control): Mitsunobu conditions or reactions with weaker bases in polar aprotic solvents can sometimes favor the N2 product. [14]

N_Alkylation cluster_pathways indazole This compound base + Base (e.g., NaH) anion Indazolide Anion (Resonance Stabilized) rx + Alkyl Halide (R-X) n1_product N1-Alkylated Product (Thermodynamically Favored) rx->n1_product Path A (e.g., NaH/THF) n2_product N2-Alkylated Product (Kinetically Favored) rx->n2_product Path B (e.g., Mitsunobu)

Caption: Regioselectivity in the N-alkylation of the indazole core.

Protocol 4.1: N1-Selective Alkylation Protocol

Reagent/MaterialPurposeTypical Amount
4-Bromo-6-alkoxy-1H-indazoleStarting Material1.0 equiv
Sodium Hydride (NaH, 60% disp.)Base1.2 equiv
Alkyl Bromide (R-Br)Electrophile1.1 equiv
Anhydrous Tetrahydrofuran (THF)Solvent10 mL / mmol

Note: It is often advantageous to protect or alkylate the C6-hydroxyl group prior to N-alkylation to prevent side reactions.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equiv) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of the C6-protected 4-bromo-indazole (1.0 equiv) in anhydrous THF dropwise over 15 minutes.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Cool the mixture back to 0 °C and add the alkyl bromide (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir overnight. Monitor by LC-MS to confirm the formation of the product and determine the N1:N2 ratio.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography. The N1 and N2 isomers can often be separated, with the N1 isomer typically being less polar.

Conclusion

This compound is a remarkably versatile and powerful starting material for the synthesis of complex, biologically active molecules. By leveraging well-established and robust methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, O-alkylation, and regioselective N-alkylation, researchers can efficiently generate extensive libraries of novel compounds. The protocols and insights provided herein serve as a practical guide for drug development professionals to unlock the full synthetic potential of this valuable scaffold.

References

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • 4-Bromo-1H-indazole-6-carboxylic acid. MySkinRecipes. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Development of a selective and scalable N1-indazole alkylation. PMC. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [Link]

  • Synthesis of indazole 6 through regioselective cyclization of 8. ResearchGate. [Link]

Sources

Application Notes & Protocols: Leveraging 4-Bromo-1H-indazol-6-ol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern hit-identification strategies, offering an efficient and intelligent alternative to traditional high-throughput screening (HTS).[1][2] This approach relies on identifying low-molecular-weight fragments that bind weakly but efficiently to a biological target, serving as starting points for rational evolution into potent lead compounds. This guide provides a detailed framework for utilizing a specific, high-value fragment, 4-Bromo-1H-indazol-6-ol , in an FBDD campaign. We will explore the strategic rationale behind its selection, provide detailed protocols for its screening and validation using key biophysical techniques, and outline a roadmap for its subsequent optimization.

Section 1: The Fragment Profile: Why this compound?

The success of an FBDD campaign begins with the quality of the fragment library.[3] this compound is an exemplary fragment, not merely a random small molecule, but a carefully considered starting point. Its utility stems from its physicochemical properties and the strategic placement of its functional groups.

Adherence to the "Rule of Three"

For a fragment to be an effective starting point, it must possess favorable properties that allow for significant optimization potential without immediately falling into poor physicochemical space. The "Rule of Three" provides a general guideline for these properties.[2][3][4]

PropertyValue for this compound"Rule of Three" GuidelineRationale
Molecular Weight (MW) ~213.04 g/mol < 300 DaLow complexity allows for more thorough sampling of chemical space and provides ample room for synthetic elaboration.[4]
cLogP ~1.8-2.2 (estimated)≤ 3Ensures adequate aqueous solubility for biophysical assays, which often require high compound concentrations to detect weak binding.
Hydrogen Bond Donors 2 (hydroxyl -OH, indazole -NH)≤ 3Provides specific interaction points without excessive polarity, which can hinder cell permeability later in development.
Hydrogen Bond Acceptors 2 (hydroxyl -O-, indazole =N-)≤ 3Complements the donor count to facilitate specific, directional binding to the protein target.
Rotatable Bonds 0≤ 3The rigid scaffold reduces the entropic penalty upon binding, leading to more efficient binding interactions.
Strategic Value of Functional Groups

The true power of this fragment lies in its trifecta of functional components: the indazole core, the hydroxyl group, and the bromine atom.

  • The Indazole Scaffold: The indazole ring is considered a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs like Axitinib and Pazopanib.[5][6] Its rigid, planar structure is a known bioisostere of indole and phenol and is particularly adept at forming key hydrogen bonds with the hinge region of protein kinases, a major class of drug targets.[7][8]

  • The 6-OH (Hydroxyl) Group: This group is a critical anchoring point. It can act as both a hydrogen bond donor and acceptor, allowing it to form specific, high-quality interactions within a protein's binding site. This initial anchoring is fundamental for establishing a stable binding mode that can be observed and later optimized.

  • The 4-Br (Bromine) Atom: This is the vector for optimization. The bromine atom serves two potential purposes:

    • Halogen Bonding: It can act as a halogen bond donor, a specific and directional non-covalent interaction that can contribute to binding affinity.

    • Synthetic Handle: More importantly, it provides a reliable and versatile site for chemical modification. It is perfectly "poised" for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing chemists to systematically "grow" the fragment into unexplored regions of the binding pocket identified through structural biology.[9]

Section 2: The FBDD Campaign Workflow: An Integrated Approach

A successful FBDD campaign is not a linear process but an iterative cycle of screening, validation, and structural elucidation. The goal is to quickly and efficiently identify genuine hits and understand their binding mode to guide medicinal chemistry efforts.

FBDD_Workflow cluster_screening Phase 1: Hit Identification cluster_validation Phase 2: Hit Validation cluster_sbdd Phase 3: Structure-Based Design TargetPrep Target Protein Preparation & QC SPR_Screen Primary Screen: Surface Plasmon Resonance (SPR) TargetPrep->SPR_Screen Immobilize Hit_Triage Hit Triage (Affinity, LE) SPR_Screen->Hit_Triage Identify Binders Ortho_Screen Orthogonal Screen: NMR Spectroscopy Hit_Triage->Ortho_Screen Confirm Hits Affinity_Det Affinity & Site Mapping (Kd) Ortho_Screen->Affinity_Det Validate XRay Structural Biology: X-ray Crystallography Affinity_Det->XRay Prioritize for Structure SBDD Structure-Guided Hit-to-Lead Chemistry XRay->SBDD Elucidate Binding Mode SBDD->Hit_Triage Iterate with New Analogs

Caption: Integrated FBDD workflow from initial screening to structure-guided optimization.

Section 3: Experimental Protocols

The following protocols are designed as a comprehensive, self-validating system. A positive result from the primary screen must be confirmed by an orthogonal method before committing resources to structural biology.

Protocol 1: Primary Hit Identification using Surface Plasmon Resonance (SPR)

Causality: SPR is an ideal primary screening technique because it is label-free, highly sensitive, and provides real-time kinetic data, allowing for the detection of the weak, transient interactions characteristic of fragments.[10][11][12] We use it to rapidly identify which fragments from a library physically interact with our immobilized target protein.

Methodology:

  • Target Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 5,000-10,000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • Control: A reference flow cell should be prepared in parallel (e.g., activated and deactivated with no protein) to enable background subtraction and minimize false positives from buffer effects or nonspecific binding.[13]

  • Assay Development & Quality Control:

    • Regeneration Scouting: Test various low pH (e.g., glycine-HCl, pH 1.5-2.5) or high salt solutions to identify a condition that removes a known binder completely without denaturing the immobilized target surface.

    • Solvent Correction: Run a series of DMSO concentrations (e.g., 0.5% to 2%) to create a calibration curve. This is critical for correcting solvent mismatch artifacts, a common source of false positives.[11]

    • Surface Stability: Cycle buffer and the chosen regeneration solution over the surface for an extended period (e.g., 50-100 cycles) to ensure the target protein remains stable and active.

  • Fragment Screening:

    • Prepare a stock solution of this compound (e.g., 100 mM in 100% DMSO).

    • Dilute the fragment into running buffer (e.g., HBS-EP+) to a final screening concentration (typically 100-500 µM) with a final matched DMSO concentration (e.g., 1%).

    • Inject the fragment solution over the target and reference flow cells. A typical injection time for fragments is 30-60 seconds, followed by a 60-120 second dissociation phase.

    • After each cycle, inject the regeneration solution to prepare the surface for the next fragment.

  • Data Analysis & Hit Triage:

    • Reference Subtraction: Subtract the signal from the reference flow cell from the target flow cell to get the specific binding sensorgram.

    • Hit Criteria: A true hit should display a concentration-dependent binding response with a shape indicative of a 1:1 interaction (i.e., a curved association phase and an exponential dissociation phase). Fragments typically exhibit fast on- and fast off-rates.

    • Artifact Rejection: Discard any fragments that show sharp, spike-like responses (bulk refractive index effects) or signals that do not return to baseline (aggregators or nonspecific binders).[14]

Protocol 2: Orthogonal Validation & Affinity Estimation by NMR Spectroscopy

Causality: It is essential to validate hits from a surface-based technique like SPR with a solution-based method like Nuclear Magnetic Resonance (NMR) to ensure the binding is not an artifact of immobilization.[3] Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are exceptionally powerful as they not only confirm binding but can also map the interaction site on the protein.[15][16][17]

Methodology:

  • Sample Preparation:

    • Express and purify isotopically labeled target protein (¹⁵N-labeled for ¹H-¹⁵N HSQC). A final concentration of 50-100 µM in a suitable NMR buffer (e.g., 25 mM Phosphate, 50 mM NaCl, pH 6.8 in 90% H₂O/10% D₂O) is typical.

    • Prepare a concentrated stock of this compound in deuterated DMSO (DMSO-d₆).

  • HSQC Titration:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.

    • Add a substoichiometric amount of the fragment to the protein sample (e.g., 0.5 equivalents). Acquire another HSQC spectrum.

    • Continue adding the fragment in a stepwise manner (e.g., 1, 2, 5, 10 equivalents), acquiring a spectrum at each step.

  • Data Analysis and Interpretation:

    • Binding Confirmation: Overlay the spectra. If the fragment binds, specific peaks in the protein's spectrum will shift or broaden upon addition of the fragment. This is known as a Chemical Shift Perturbation (CSP).[17]

    • Binding Site Mapping: The residues whose peaks show significant CSPs are those at or near the fragment's binding site. If the backbone resonance assignments for the protein are known, the binding site can be mapped directly onto the protein's structure.

    • Affinity (KD) Estimation: By plotting the magnitude of the CSPs against the ligand concentration, a binding isotherm can be generated, from which the dissociation constant (KD) can be calculated. For fragments, KD values are typically in the high micromolar to millimolar range.[18]

Protocol 3: Structural Characterization by X-ray Crystallography

Causality: X-ray crystallography provides the definitive, high-resolution three-dimensional structure of the protein-fragment complex.[19] This atomic-level detail is paramount for structure-based drug design, as it reveals the precise binding mode, key interactions, and nearby pockets that can be exploited for fragment optimization.[20][21]

Methodology:

  • Crystallization:

    • Screen for and optimize crystallization conditions for the apo-protein (protein without any ligand) to obtain well-diffracting, robust crystals. Crystals should be able to tolerate the addition of DMSO.[22]

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a concentration well above its measured KD (e.g., 1-10 mM) in a cryo-protectant solution containing a matched concentration of DMSO.

    • Transfer an apo-crystal into the soaking solution and incubate for a period ranging from minutes to hours. This allows the fragment to diffuse into the crystal and bind to the protein.

  • Data Collection and Processing:

    • Flash-cool the soaked crystal in liquid nitrogen to prevent radiation damage.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to obtain an electron density map.

  • Structure Solution and Refinement:

    • Validation: The key validation step is the visual inspection of the electron density map. Unambiguous, well-defined electron density corresponding to the shape of this compound should be present in the binding site.

    • Model the fragment into the density and refine the structure to obtain a high-resolution model of the complex. Specialized software like PanDDA can be instrumental in detecting the weak density of low-occupancy fragments.[22]

Section 4: From Hit to Lead: Structure-Guided Optimization

With a confirmed hit and a high-resolution crystal structure, the focus shifts to medicinal chemistry. The goal is to "grow" the fragment into a more potent lead compound by rationally adding chemical functionality to engage with nearby sub-pockets in the binding site.[23]

Hit_To_Lead cluster_start Initial Hit cluster_strategy Optimization Strategy cluster_end Optimized Lead Fragment This compound K_D = 500 µM LE = 0.35 Strategy Structure-Guided 'Growing' Fragment:f0->Strategy Use X-ray structure to identify vector Lead Optimized Analog K_D = 50 nM LE = 0.40 Strategy->Lead:f0 Synthesize analog via Suzuki coupling at Br

Caption: Optimization workflow, using structural data to 'grow' the initial fragment hit.

Optimization Strategy: Fragment Growing

  • Analyze the Structure: The crystal structure of the target in complex with this compound reveals that the hydroxyl group is anchored in a polar pocket, while the bromine atom points towards an adjacent, unoccupied hydrophobic pocket.

  • Design the Analog: Propose a synthetic modification to exploit this observation. A Suzuki coupling reaction at the bromine position can be used to introduce a small hydrophobic group, such as a phenyl or pyridyl ring, designed to fit into this pocket.

  • Synthesize and Test: Synthesize the new analog. Re-evaluate its binding affinity using SPR or NMR.

  • Calculate Ligand Efficiency (LE): LE is a critical metric that normalizes binding affinity for the size of the molecule (LE = -ΔG / N, where N is the number of heavy atoms). A successful optimization step should ideally increase affinity while maintaining or improving LE.[11] This ensures that the gains in potency are efficient and not just a result of adding bulk.

CompoundKDHeavy Atoms (N)Ligand Efficiency (LE)
Hit: this compound500 µM110.35
Lead: Analog 1 (e.g., with added phenyl)50 nM170.40

This iterative cycle of design, synthesis, and testing, guided by structural insights, is the core engine of FBDD that transforms a millimolar fragment into a nanomolar lead compound.[24][25]

References

  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]

  • Navarro, A., et al. (2016). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 113(31), E4497-E4506. [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]

  • X-Chem. (n.d.). Fragment Screening & Fragment-Based Drug Design. X-Chem. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • Gande, S. L., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. [Link]

  • Singampalli, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Krimm, I., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4295. [Link]

  • ResearchGate. (2020). Indazole scaffold: a generalist for marketed and clinical drugs. [Link]

  • Harner, M. J., et al. (2013). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 565, 33-59. [Link]

  • Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. [Link]

  • Ciulli, A. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 1008, 357-377. [Link]

  • Smith, B. R., & Volkman, B. F. (2023). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology, 688, 199-224. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]

  • Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]

  • ResearchGate. (2024). Protocol to perform fragment screening using NMR spectroscopy. [Link]

  • Royal Society of Chemistry. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]

  • Ng, S. Y., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]

  • ResearchGate. (n.d.). Hit-to-lead optimization of GyrB inhibitors. (A) Indazole (5), a validated hit from a virtual screen, was optimized to lead compound 6. [Link]

  • Kane, R., & Dalton, C. (2019). Biophysical screening in fragment-based drug design: a brief overview. The Biochemist, 41(1), 12-16. [Link]

  • Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. [Link]

  • Pastor, R. M., et al. (2014). Discovery and Optimization of Indazoles as Potent and Selective interleukin-2 Inducible T Cell Kinase (ITK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(11), 2448-2452. [Link]

  • Papalia, G. A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22530. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Elaboration of Fragments into Leads by X-ray Crystallographic Screening of Parallel Chemical Libraries (REFiLX). [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Topics in Current Chemistry, 317, 33-59. [Link]

  • PubChem. (n.d.). 4-bromo-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Surface plasmon resonance. a) annotation of SPR equipment; b) summary of typical SPR data run. [Link]

  • Chen, C., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(10), 2622-2625. [Link]

  • Woodhead, A. J., et al. (2024). Fragment-to-Lead Medicinal Chemistry Publications in 2022. Journal of Medicinal Chemistry, 67(5), 3491-3507. [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Neves, M. A. C., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 102. [Link]

  • Fish, P. V., et al. (2012). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry, 55(21), 9831-9837. [Link]

  • Aobchem. (n.d.). 4-bromo-1H-indazole-6-carboxylic acid. Retrieved from [Link]

  • Bax, B. D., et al. (2013). Fragment-Based Discovery of 6-Azaindazoles As Inhibitors of Bacterial DNA Ligase. ACS Medicinal Chemistry Letters, 4(11), 1092-1097. [Link]

Sources

Step-by-step guide for dissolving 4-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Dissolution of 4-Bromo-1H-indazol-6-ol for Research Applications

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, step-by-step guide for the effective dissolution of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing that specific solubility data for this compound is not extensively published, this guide is built upon the foundational principles of chemical solubility and established methodologies for structurally related indazole derivatives.[1] We offer a systematic approach, beginning with an analysis of the compound's predicted physicochemical properties, followed by a logical solvent selection workflow, and culminating in detailed protocols for dissolution in various organic and aqueous systems. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently prepare solutions of this compound suitable for a wide range of downstream applications, from chemical synthesis to biological screening.

Introduction: Understanding the Molecule

This compound belongs to the indazole class of bicyclic nitrogen-containing heterocycles. The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The specific functional groups of this compound—a bromine atom, a hydroxyl group, and the indazole N-H—dictate its chemical behavior and, critically, its solubility.

  • Indazole Core: The aromatic system provides a hydrophobic character, while the pyrazole ring contains two nitrogen atoms capable of hydrogen bonding. The N-H proton is weakly acidic.[4]

  • Hydroxyl Group (-OH): The phenolic hydroxyl group at the 6-position significantly increases the molecule's polarity. It can act as both a hydrogen bond donor and acceptor and is weakly acidic, meaning its ionization state is pH-dependent.

  • Bromo Group (-Br): The bromine atom at the 4-position increases the molecular weight and contributes to the compound's overall hydrophobicity (lipophilicity).

Understanding these features is paramount for selecting an appropriate solvent system, as dissolution is a process of overcoming the compound's crystal lattice energy with favorable solute-solvent interactions.

Predicted Physicochemical Properties

While experimental data for this compound is scarce, we can infer its properties from the well-characterized parent compound, 4-Bromo-1H-indazole, and the influence of the hydroxyl group.

PropertyPredicted Value / CharacteristicRationale & Causality
Molecular Formula C₇H₅BrN₂OBased on chemical structure.
Molecular Weight 213.03 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white or tan solidSimilar substituted indazoles are typically solids at room temperature.[1][5]
Melting Point Expected >170 °CThe melting point of 4-Bromo-1H-indazole is 165-167 °C.[5] The additional hydroxyl group allows for stronger intermolecular hydrogen bonding, which should increase the crystal lattice energy and thus raise the melting point.
pKa Phenolic -OH (~8-10), Indazole N-H (~13-14)The phenolic hydroxyl group is weakly acidic. The indazole N-H is significantly less acidic. These values predict increased aqueous solubility at higher pH due to deprotonation to form more soluble anionic species.
LogP (Calculated) ~2.0 - 2.5The XLogP3 for 4-Bromo-1H-indazole is 2.2.[5] The addition of a polar hydroxyl group will decrease the LogP, making the molecule slightly less lipophilic than its parent.
General Solubility Low in non-polar solvents and water; soluble in polar organic solvents.The polar hydroxyl and N-H groups necessitate polar solvents for effective solvation. Indazole derivatives are generally known to be soluble in solvents like DMSO, DMF, and alcohols.[1]

Strategic Solvent Selection

The choice of solvent is dictated by the requirements of the downstream application. A solvent suitable for chemical synthesis may be inappropriate for a cell-based biological assay. The following decision workflow provides a logical approach to solvent selection.

SolventSelection cluster_input Start: Define Application cluster_solvents Solvent Categories cluster_use_case Primary Use Cases Start Downstream Application Stock High Concentration Stock Solutions Start->Stock Storage Bioassay Biological Assays (Cell-based) Start->Bioassay Screening Chemistry Chemical Reactions Start->Chemistry Synthesis Analysis Analytical Methods (HPLC, LC-MS) Start->Analysis Characterization DMSO_DMF Polar Aprotic (DMSO, DMF) Alcohols Polar Protic (MeOH, EtOH) DMSO_DMF->Alcohols Alternative Aqueous Aqueous Buffers (PBS, Tris) Alcohols->Aqueous Miscible Other Other Organic (ACN, THF, EtOAc) Other->Alcohols Check miscibility Stock->DMSO_DMF Recommended (e.g., 10-50 mM) Bioassay->DMSO_DMF For initial dilution (<0.5% final conc.) Bioassay->Aqueous Final assay medium Chemistry->DMSO_DMF Chemistry->Other Analysis->Alcohols Analysis->Other ACN often used

Caption: Solvent selection workflow for this compound.

Experimental Dissolution Protocols

Safety First: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) before use. The parent compound, 4-Bromo-1H-indazole, is classified as toxic if swallowed and causes skin and eye irritation.[5][6]

Protocol 1: Preparation of High-Concentration Stock Solutions in Polar Aprotic Solvents

This protocol is standard for preparing stock solutions for biological screening and long-term storage. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power.

Objective: To prepare a 10 mM stock solution in DMSO.

Materials:

  • This compound (MW: 213.03 g/mol )

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Calculation: Determine the mass of compound required. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 213.03 g/mol * (1000 mg / 1 g) = 2.13 mg

  • Weighing: Accurately weigh 2.13 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Sonication (If Necessary): If solid particles remain, place the vial in a water bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can be applied concurrently to aid dissolution, but check for compound stability at elevated temperatures first.

  • Inspection: Visually inspect the solution against a bright light to ensure all solid has dissolved and the solution is clear.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[7]

Protocol 2: Dissolution in Polar Protic Solvents (e.g., Methanol, Ethanol)

This method is often used for preparing samples for analytical techniques like HPLC, LC-MS, or for use in certain chemical reactions.

Objective: To prepare a 1 mg/mL solution in methanol.

Materials:

  • This compound

  • HPLC-grade methanol (MeOH)

  • Vortex mixer, sonicator

Procedure:

  • Weighing: Weigh 1.0 mg of this compound into a suitable vial.

  • Solvent Addition: Add 1.0 mL of methanol to the vial.

  • Dissolution: Vortex the mixture. Due to the presence of the hydroxyl group, solubility in alcohols is expected to be reasonably good. Sonication can be used to expedite the process.

  • Observation: If the compound does not fully dissolve, you can add more solvent incrementally to determine the approximate solubility limit or gently warm the solution. Note that cooling the solution may cause recrystallization if it is near saturation.[8]

Protocol 3: Dissolution in Aqueous Buffers (Kinetic Solubility)

For most biological applications, the compound must be soluble in an aqueous buffer at physiological pH. This protocol determines the kinetic solubility by diluting a DMSO stock into the buffer.

Objective: To prepare a 100 µM solution in Phosphate-Buffered Saline (PBS) at pH 7.4.

Materials:

  • 10 mM stock solution of this compound in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Polypropylene microplate or tubes

Procedure:

  • Dilution Calculation: To go from a 10 mM stock to a 100 µM final solution requires a 1:100 dilution (10,000 µM / 100 µM = 100).

  • Preparation: Add 990 µL of PBS (pH 7.4) to a microcentrifuge tube.

  • Dilution: Add 10 µL of the 10 mM DMSO stock solution directly into the PBS. It is critical to pipette the DMSO stock directly into the bulk of the aqueous buffer while vortexing or mixing to facilitate rapid dispersion and minimize precipitation. The final DMSO concentration will be 1%.

  • Incubation: Incubate the solution at room temperature for 1-2 hours to allow it to equilibrate.[1]

  • Analysis: After incubation, check for any visible precipitate. For a quantitative measurement, the sample can be centrifuged or filtered, and the concentration of the compound remaining in the supernatant/filtrate is determined by an analytical method like HPLC-UV or LC-MS/MS.[1]

Troubleshooting and Expert Insights

  • Compound "Oils Out" or Precipitates: This occurs when the solvent cannot solvate the compound effectively, often when diluting a concentrated organic stock into an aqueous buffer.

    • Solution: Decrease the final concentration. Try a 1:1000 dilution instead of 1:100. Ensure the final DMSO concentration is low (typically ≤1%). The use of co-solvents or solubilizing agents like PEG300, Tween 80, or cyclodextrins may be necessary for in vivo applications but should be used with caution in vitro as they can have their own biological effects.[7]

  • Slow Dissolution: The kinetics of dissolution can be slow, especially for crystalline solids.

    • Solution: Increase the energy of the system by vortexing, sonicating, or gentle heating. Breaking up larger particles with a spatula before adding solvent can also increase the surface area and speed up dissolution.

  • pH Adjustment: For aqueous solutions, the solubility of this compound will be pH-dependent. At pH values above its phenolic pKa (~8-10), the compound will deprotonate to form the more soluble phenoxide anion. If your application allows, increasing the pH of the buffer can significantly enhance solubility.

References

  • PubChem. (n.d.). 4-bromo-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Lv, W., Wang, Z., Liu, Y., & Li, Z. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4999. Available from: [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-1H-indazole-6-carboxylic acid. Retrieved from [Link]

  • Domanska, U., & Ksiazkiewicz, K. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 50(6), 1997-2002. Available from: [Link]

  • Sharma, S., et al. (2020). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 16, 2156-2166. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2019(part i), 99-159. Available from: [Link]

  • Shi, B., & Li, B. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(7), 3149-3158. Available from: [Link]

Sources

Application Notes & Protocols: Evaluating the Preclinical Efficacy of 4-Bromo-1H-indazol-6-ol in Oncology and Inflammation Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Emerging evidence suggests that substituted indazoles can function as potent inhibitors of key signaling molecules, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Hematopoietic Progenitor Kinase 1 (HPK1).[2][3][4][5] 4-Bromo-1H-indazol-6-ol, a novel indazole derivative, is therefore a compound of significant interest for its therapeutic potential in oncology and inflammatory diseases.

This guide provides detailed protocols for assessing the in vivo efficacy of this compound using well-established and validated animal models. The selection of these models is based on the putative mechanisms of action for this class of compounds, focusing on anti-angiogenic and immunomodulatory activities. We present a syngeneic tumor model to evaluate anti-cancer efficacy in the context of a competent immune system and a collagen-induced arthritis (CIA) model as a gold standard for autoimmune inflammatory conditions.

Part 1: Oncology - Syngeneic Tumor Models for Efficacy Testing

Syngeneic tumor models are essential for evaluating immunotherapies as they utilize immunocompetent mice, allowing for the study of interactions between the treatment, the tumor, and the host immune system.[1][2][6][7] This is particularly relevant for compounds like this compound, which may exert their anti-tumor effects through modulation of immune checkpoints like HPK1.[4][5][8]

Rationale for Model Selection

The CT26 colon carcinoma model in BALB/c mice is a well-characterized syngeneic model that is moderately immunogenic and responsive to checkpoint inhibitors.[9] This makes it an ideal platform to investigate the potential dual-action of this compound on both tumor vasculature (via potential VEGFR2 inhibition) and anti-tumor immunity (via potential HPK1 inhibition).

Experimental Workflow

G cluster_prep Preparation cluster_implant Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture CT26 Cell Culture cell_harvest Cell Harvest & Viability cell_culture->cell_harvest injection Subcutaneous Injection of CT26 Cells cell_harvest->injection animal_acclimate Animal Acclimation (BALB/c mice) animal_acclimate->injection tumor_monitor Tumor Growth Monitoring injection->tumor_monitor treatment_start Initiate Treatment tumor_monitor->treatment_start dosing Daily Dosing (Vehicle vs. Compound) treatment_start->dosing body_weight Monitor Body Weight dosing->body_weight euthanasia Euthanasia & Tumor Excision dosing->euthanasia End of Study body_weight->euthanasia tumor_analysis Tumor Weight & Volume Measurement euthanasia->tumor_analysis biomarker Biomarker Analysis (IHC, Flow Cytometry) tumor_analysis->biomarker

Caption: Workflow for the syngeneic CT26 tumor model experiment.

Detailed Protocol: CT26 Syngeneic Model

Materials:

  • CT26.WT cell line

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Trypsin-EDTA, PBS

  • Female BALB/c mice, 6-8 weeks old

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Digital calipers

  • Sterile syringes and needles (27G)

Step-by-Step Methodology:

  • Cell Culture: Culture CT26 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Preparation for Injection:

    • Harvest cells at 70-80% confluency using Trypsin-EDTA.

    • Wash cells twice with sterile PBS.

    • Perform a cell count and assess viability using Trypan Blue. Viability should be >95%.

    • Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.

  • Tumor Implantation:

    • Anesthetize BALB/c mice.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Begin caliper measurements 3-4 days post-implantation.

    • Measure tumors three times a week.

    • Calculate tumor volume using the formula: Volume = (length x width^2) / 2 .[10]

  • Treatment Initiation and Administration:

    • Randomize mice into treatment groups (n=8-10 per group) when average tumor volume reaches approximately 100 mm³.

    • Groups: Vehicle control, this compound (multiple dose levels), positive control (e.g., anti-PD-1 antibody).

    • Administer the compound and vehicle daily via oral gavage or intraperitoneal injection, depending on formulation.

    • Monitor body weight and clinical signs of toxicity daily.

  • Endpoint and Tissue Collection:

    • Euthanize mice when tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³) or at the end of the study period (e.g., 21 days).

    • Excise tumors and record their final weight and volume.

    • Collect blood for cytokine analysis and spleens for immune cell profiling.

    • Fix a portion of the tumor in formalin for immunohistochemistry (IHC) and snap-freeze the remainder for molecular analysis.

Efficacy and Biomarker Analysis
ParameterMethodDescription
Tumor Growth Inhibition (TGI) Caliper MeasurementsTGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[11]
Tumor Microenvironment Immunohistochemistry (IHC)Staining for CD8+ (cytotoxic T cells), FoxP3+ (regulatory T cells), CD31 (endothelial cells for microvessel density).
Systemic Immune Response Flow CytometryAnalysis of splenocytes for changes in T cell, B cell, and myeloid cell populations.
Target Engagement Western Blot / ELISAAnalysis of tumor lysates for phosphorylation status of VEGFR2 and downstream signaling proteins, and HPK1 pathway components.[4][12]

Part 2: Inflammation - Collagen-Induced Arthritis (CIA) Model

The CIA model in DBA/1 mice is a widely used preclinical model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.[13][14][15] It is an excellent model to evaluate the efficacy of anti-inflammatory compounds.

Rationale for Model Selection

Given the known anti-inflammatory properties of some indazole derivatives, the CIA model is highly relevant for assessing the therapeutic potential of this compound in autoimmune-driven inflammation.

Experimental Workflow

G cluster_prep Preparation cluster_induction Arthritis Induction cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis collagen_prep Prepare Collagen Emulsion with CFA immunization1 Primary Immunization (Day 0) collagen_prep->immunization1 animal_acclimate Acclimation of DBA/1 Mice animal_acclimate->immunization1 booster_prep Prepare Collagen Emulsion with IFA immunization1->booster_prep immunization2 Booster Immunization (Day 21) booster_prep->immunization2 onset_monitor Monitor for Arthritis Onset immunization2->onset_monitor treatment_start Initiate Prophylactic or Therapeutic Dosing onset_monitor->treatment_start scoring Clinical Scoring of Paws treatment_start->scoring body_weight Monitor Body Weight scoring->body_weight euthanasia Euthanasia & Tissue Collection scoring->euthanasia End of Study body_weight->euthanasia histology Histopathology of Joints euthanasia->histology cytokine_analysis Serum Cytokine Analysis euthanasia->cytokine_analysis

Caption: Workflow for the Collagen-Induced Arthritis (CIA) model experiment.

Detailed Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

Materials:

  • Bovine Type II Collagen

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • Male DBA/1 mice, 8-10 weeks old

  • This compound

  • Vehicle

  • Positive control (e.g., Methotrexate)

Step-by-Step Methodology:

  • Preparation of Collagen Emulsion:

    • Dissolve bovine type II collagen in 0.1 M acetic acid at 4°C to a final concentration of 2 mg/mL.

    • For the primary immunization, emulsify the collagen solution with an equal volume of CFA.

    • For the booster immunization, emulsify the collagen solution with an equal volume of IFA.

  • Induction of Arthritis:

    • Day 0 (Primary Immunization): Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail of each DBA/1 mouse.[16]

    • Day 21 (Booster Immunization): Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.[16]

  • Treatment and Clinical Assessment:

    • Treatment Regimen:

      • Prophylactic: Begin daily dosing one day before the primary immunization (Day -1).

      • Therapeutic: Begin daily dosing upon the first signs of arthritis (typically around day 24-28).

    • Randomize mice into treatment groups: Vehicle, this compound (multiple dose levels), and positive control.

    • Clinical Scoring: Starting from day 21, score the paws three times a week based on a scale of 0-4 for each paw (maximum score of 16 per mouse).

      • 0 = No evidence of erythema or swelling.

      • 1 = Subtle erythema or localized edema.

      • 2 = Easily identified erythema and swelling.

      • 3 = Severe erythema and swelling affecting the entire paw.

      • 4 = Maximum inflammation with joint deformity/ankylosis.

  • Endpoint and Analysis:

    • The study is typically terminated around day 42-56 post-primary immunization.

    • Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6, IL-1β).

    • Harvest hind paws and fix in formalin for histopathological analysis.

Efficacy and Biomarker Analysis
ParameterMethodDescription
Arthritis Score Visual Clinical ScoringMean arthritis score over time for each treatment group.
Disease Incidence ObservationPercentage of mice in each group that develop arthritis.
Joint Damage Histopathology (H&E, Safranin O)Scoring of inflammation, pannus formation, cartilage damage, and bone erosion in the joints.
Inflammatory Cytokines ELISA / Multiplex AssayMeasurement of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in serum.[17][18][19]
Acute Phase Proteins ELISAMeasurement of serum amyloid A (SAA) or C-reactive protein (CRP) as systemic inflammation markers.[17][20]

References

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. [Link]

  • MDPI. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • Crown Bioscience. Comprehensive Syngeneic Tumor Models for Immunotherapy Evaluation. [Link]

  • NIH. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. [Link]

  • Crown Bioscience. The Evolution and Importance of Syngeneic Tumor Models in Immunotherapy Research. [Link]

  • Bio-protocol. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. [Link]

  • Ovid. What is the optimal rodent model for anti-tumor drug testing?. [Link]

  • PubMed. Tumor-immune profiling of murine syngeneic tumor models as a framework to guide mechanistic studies and predict therapy response in distinct tumor microenvironments. [Link]

  • Charles River Laboratories. Autoimmune Disease and Inflammation Models. [Link]

  • NIH. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. [Link]

  • In Vivo Xenograft Models of Cancer. Xenograft Tumor Model Protocol. [Link]

  • AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. [Link]

  • TD2. Immuno-Oncology Therapy: The Power of Syngeneic Tumor Models. [Link]

  • Champions Oncology. Syngeneic Mouse Models. [Link]

  • Aragen Life Sciences. In Vivo Animal Models for Immunology and Inflammation. [Link]

  • NIH. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward. [Link]

  • Asian Journal of Pharmaceutical Research. Animal Models of Inflammation: A Review. [Link]

  • MDPI. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]

  • SciSpace. Animal Models of Inflammation: Significance and symbolism. [Link]

  • Springer Nature Experiments. Collagen-Induced Arthritis Models. [Link]

  • protocols.io. LLC cells tumor xenograft model. [Link]

  • NIH. The Use of Animal Models for Cancer Chemoprevention Drug Development. [Link]

  • NIH. Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • Research Square. Establishment of LPS-induced intestinal inflammation mice model: pilot study. [Link]

  • NIH. Linking tumor hypoxia with VEGFR2 signaling and compensatory angiogenesis: Glycans make the difference. [Link]

  • Patsnap Synapse. What are HPK1 inhibitors and how do they work?. [Link]

  • Patsnap Synapse. What are HPK1 modulators and how do they work?. [Link]

  • PubMed Central. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. [Link]

  • The Jackson Laboratory. Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • Spandidos Publications. Interactions between hematopoietic progenitor kinase 1 and its adaptor proteins (Review). [Link]

  • UCLA. Xenograft Tumor Assay Protocol. [Link]

  • Bentham Science Publisher. The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. [Link]

  • NIH. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. [Link]

  • Frontiers. Liquid Biopsy-Based Biomarkers of Inflammatory Nociception Identified in Male Rats. [Link]

  • ResearchGate. Mechanisms of Regulation of VEGFR-2 levels in cancer cells. [Link]

  • PubMed. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1. [Link]

  • JoVE. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach. [Link]

  • Melior Discovery. LPS Model of Systemic Inflammation. [Link]

  • NIH. Review of Immunological Plasma Markers for Longitudinal Analysis of Inflammation and Infection in Rat Models. [Link]

  • PubMed Central. A Review of Selected IBD Biomarkers: From Animal Models to Bedside. [Link]

  • PubMed Central. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. [Link]

  • NIH. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. [Link]

  • ResearchGate. What are the best and easiest biomarkers for inflammation and pyresis in rat models?. [Link]

  • ResearchGate. Tumor growth inhibition in cell‐line xenograft tumors. Observed versus.... [Link]

  • ASCO Publications. Inhibition of tumor growth in a murine xenograft model by thalidomide. [Link]

  • ResearchGate. Correlation between tumor growth inhibition and growth rate inhibition.... [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays with 4-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibitor Discovery

The indazole ring system is a bicyclic heteroaromatic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Derivatives of indazole have been explored for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anti-cancer treatments.[1] A particularly fruitful area of research has been the development of indazole-based compounds as inhibitors of protein kinases.[2] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Consequently, kinases have become one of the most important classes of drug targets.[3]

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 4-Bromo-1H-indazol-6-ol, a representative of the bromo-indazole class of compounds, to identify and characterize its potential as a kinase inhibitor. The following sections will detail both biochemical and cell-based HTS assays, offering a comprehensive guide for researchers, scientists, and drug development professionals.

Biochemical High-Throughput Screening Assays

Biochemical assays are essential for the initial identification of compounds that directly interact with the target kinase. Here, we describe two widely used HTS technologies: Fluorescence Polarization (FP) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

Fluorescence Polarization (FP) Kinase Inhibition Assay

Principle of the Assay: Fluorescence Polarization is a technique used to measure the binding of a small, fluorescently labeled molecule (tracer) to a larger molecule (protein kinase).[5][6] The tracer, when unbound, tumbles rapidly in solution, resulting in a low polarization of emitted light upon excitation with polarized light.[5] When the tracer binds to the larger kinase, its tumbling is slowed, leading to an increase in the polarization of the emitted light.[5][6] In a competitive binding assay format, a test compound like this compound that binds to the kinase will displace the fluorescent tracer, causing a decrease in fluorescence polarization.[7] This method is well-suited for HTS due to its homogeneous format and rapid read times.[6]

Experimental Workflow for FP Assay:

cluster_prep Preparation cluster_assay Assay Plate Setup (384-well) cluster_read Incubation & Reading A Prepare Assay Buffer B Prepare Kinase Solution A->B C Prepare Fluorescent Tracer Solution A->C D Prepare this compound Serial Dilution A->D E Dispense this compound or Controls (DMSO) D->E F Add Kinase Solution E->F G Add Fluorescent Tracer Solution F->G H Incubate at Room Temperature G->H I Read Fluorescence Polarization H->I

Caption: Workflow for the Fluorescence Polarization (FP) kinase inhibition assay.

Detailed Protocol for FP Kinase Inhibition Assay:

Materials:

  • Kinase of interest

  • Fluorescently labeled tracer (specific to the kinase)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • DMSO

  • 384-well, low-volume, black microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

  • Reagent Preparation:

    • Dilute the kinase to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.

    • Dilute the fluorescent tracer in assay buffer. The optimal concentration is typically at or below its Kd for the kinase to ensure assay sensitivity.[8]

  • Assay Plate Setup:

    • Dispense a small volume (e.g., 100 nL) of the this compound serial dilutions or DMSO (for controls) into the wells of a 384-well plate.

    • Add the kinase solution to all wells.

    • Add the fluorescent tracer solution to all wells. The final assay volume is typically 10-20 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[9]

  • Measurement: Read the fluorescence polarization on a suitable plate reader.[9]

Data Analysis:

  • The raw data will be in millipolarization (mP) units.

  • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the mP value of the test compound, mP_min is the mP of the positive control (e.g., a known inhibitor), and mP_max is the mP of the negative control (DMSO).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • The quality of the assay can be assessed by calculating the Z'-factor, with a value > 0.5 indicating a robust assay.[6]

Table 1: Typical Parameters for an FP Kinase Inhibition Assay

ParameterTypical Value
Plate Format384-well
Final Assay Volume10-20 µL
Kinase Concentration1-10 nM
Tracer Concentration0.5-5 nM
Compound Concentration Range1 nM - 100 µM
Incubation Time60 minutes
Incubation TemperatureRoom Temperature
Detection ModeFluorescence Polarization
AlphaLISA Kinase Inhibition Assay

Principle of the Assay: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that measures the activity of a kinase by detecting the phosphorylation of a substrate.[10][11] The assay utilizes two types of beads: Donor beads and Acceptor beads.[10] One bead is conjugated to an antibody that recognizes the substrate, and the other is conjugated to an antibody that specifically recognizes the phosphorylated form of the substrate.[12] When the substrate is phosphorylated by the kinase, the two beads are brought into close proximity.[12] Upon excitation of the Donor bead at 680 nm, it generates singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[10][11] If this compound inhibits the kinase, the substrate will not be phosphorylated, the beads will not come into proximity, and no signal will be generated.[12]

Assay Principle for AlphaLISA Kinase Assay:

cluster_active Active Kinase cluster_detection Detection cluster_inhibited Inhibited Kinase Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate InhibitedKinase Inactive Kinase Kinase->InhibitedKinase Substrate Biotinylated Substrate Substrate->PhosphoSubstrate ATP ATP ATP->PhosphoSubstrate DonorBead Streptavidin Donor Bead PhosphoSubstrate->DonorBead binds AcceptorBead Anti-Phospho Acceptor Bead PhosphoSubstrate->AcceptorBead binds Light Signal (615 nm) DonorBead->Light proximity AcceptorBead->Light proximity Inhibitor This compound Inhibitor->InhibitedKinase NoSignal No Signal InhibitedKinase->NoSignal

Caption: Principle of the AlphaLISA kinase inhibition assay.

Detailed Protocol for AlphaLISA Kinase Inhibition Assay:

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • This compound

  • AlphaLISA Kinase Assay Buffer

  • Streptavidin-coated Donor beads

  • Anti-phospho-substrate antibody-conjugated Acceptor beads

  • 384-well, white, opaque microplates

  • A microplate reader capable of AlphaLISA detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the this compound dilutions or DMSO (controls).

    • Add a mixture of the kinase and biotinylated substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a solution containing the AlphaLISA Acceptor beads and EDTA.

    • Add the Streptavidin-coated Donor beads.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Measurement: Read the plate on an AlphaLISA-compatible plate reader.

Data Analysis:

  • The data will be in the form of luminescent counts.

  • Calculate the percent inhibition as described for the FP assay.

  • Determine the IC50 value by fitting the dose-response curve.

  • Assess the assay quality using the Z'-factor.

Table 2: Reagent Details for a Typical AlphaLISA Kinase Assay

ReagentFinal Concentration
Kinase0.1 - 5 nM
Biotinylated Substrate20 - 100 nM
ATP10 - 100 µM
This compound1 nM - 100 µM
Acceptor Beads20 µg/mL
Donor Beads20 µg/mL

Cell-Based High-Throughput Screening Assay

Cell-based assays are crucial to assess the activity of a compound in a more physiologically relevant context and to evaluate its potential cytotoxicity.

WST-1 Cell Viability/Cytotoxicity Assay

Principle of the Assay: The WST-1 assay is a colorimetric method to quantify cell viability and proliferation. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. This assay can be used to determine if this compound has cytotoxic effects on cells or if it inhibits cell proliferation, which could be a desired outcome for an anti-cancer agent.

Experimental Workflow for WST-1 Cytotoxicity Assay:

cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_assay_read Assay and Reading A Culture Cancer Cell Line B Trypsinize and Count Cells A->B C Seed Cells in 96-well Plate B->C D Incubate for 24h C->D F Treat Cells with Compound D->F E Prepare this compound Serial Dilution E->F G Incubate for 48-72h F->G H Add WST-1 Reagent G->H I Incubate for 1-4h H->I J Read Absorbance at 450 nm I->J

Caption: Workflow for the WST-1 cell viability/cytotoxicity assay.

Detailed Protocol for WST-1 Assay:

Materials:

  • A relevant cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • WST-1 reagent

  • 96-well, clear, flat-bottom microplates

  • A microplate reader capable of measuring absorbance

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 48-72 hours.

  • WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[13]

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percent viability for each compound concentration: % Viability = 100 * (Abs_sample / Abs_control) where Abs_sample is the absorbance of the treated cells and Abs_control is the absorbance of the vehicle-treated cells.

  • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Table 3: Plate Layout for a WST-1 Assay

Well TypeContent
BlankMedium only + WST-1 reagent
Vehicle ControlCells + Medium with vehicle (e.g., 0.1% DMSO) + WST-1
Test CompoundCells + Medium with this compound + WST-1
Positive ControlCells + Medium with a known cytotoxic agent + WST-1

Conclusion

The protocols outlined in this application note provide a robust framework for the high-throughput screening of this compound as a potential kinase inhibitor. By employing a combination of biochemical assays, such as Fluorescence Polarization and AlphaLISA, researchers can efficiently identify direct interactions between the compound and the target kinase. Furthermore, cell-based assays, like the WST-1 cytotoxicity assay, are essential for evaluating the compound's effects in a biological context. This integrated approach enables a comprehensive initial characterization of novel indazole derivatives, facilitating their advancement in the drug discovery pipeline.

References

Application Notes & Protocols: Safe Laboratory Handling of 4-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Scientific Context

4-Bromo-1H-indazol-6-ol belongs to the indazole class of heterocyclic compounds. Indazoles are a significant scaffold in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications. The presence of a bromine atom and a hydroxyl group on the indazole ring suggests that this compound is likely a solid with specific chemical reactivity and potential biological activity. Given its structure, it is prudent to treat this compound as a potentially hazardous chemical.

The protocols herein are grounded in the principles of chemical safety and risk mitigation, drawing from authoritative sources such as the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[1][2][3][4] The causality behind each procedural recommendation is explained to foster a deeper understanding of safe laboratory practices.

Hazard Assessment and Inferred Toxicological Profile

Based on the safety profiles of structurally similar compounds like 4-Bromo-1H-indazole and other halogenated indazoles, this compound should be presumed to possess the following hazards.[5][6][7][8]

Table 1: Inferred Hazard Identification for this compound

Hazard ClassInferred GHS ClassificationRationale and Potential Effects
Acute Oral Toxicity Category 4 (Harmful if swallowed)Ingestion may lead to gastrointestinal irritation and systemic effects.[5][8]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Direct contact can cause redness, itching, and inflammation. Prolonged contact may lead to more severe irritation.[5][7][8]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Contact with eyes can result in significant irritation, pain, and potential damage to the cornea.[5][7][8]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Inhalation of dust may irritate the respiratory tract, leading to coughing and shortness of breath.[5][7][8]

It is imperative to handle this compound with the assumption that it is hazardous until comprehensive toxicological data becomes available.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.

Primary Engineering Controls

All manipulations of solid this compound that could generate dust, and all work with its solutions, must be conducted in a certified chemical fume hood.[9] The fume hood provides primary containment and protects the user from inhaling airborne particles and vapors. The work should be performed at least 15 cm (6 inches) inside the sash to ensure effective containment.[10]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

Table 2: Required Personal Protective Equipment

Body PartPPE SpecificationRationale
Eyes and Face Chemical safety goggles and a face shield.[9]Protects against splashes and airborne particles that can cause serious eye damage.
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[9]Prevents skin contact, which can lead to irritation. Ensure gloves are inspected before use.
Respiratory Use in a chemical fume hood is the primary control.[9] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[9]Minimizes inhalation of dust and vapors, which can cause respiratory tract irritation.

Detailed Laboratory Protocols

The following step-by-step protocols are designed to be self-validating systems for the safe handling of this compound.

Receiving and Storage Protocol
  • Verification: Upon receipt, verify that the container is intact and properly labeled.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[5] It should be stored away from incompatible materials such as strong oxidizing agents. The recommended storage temperature for similar compounds is often between 2-8°C.[6]

  • Inventory: Log the compound into the laboratory's chemical inventory system.

Weighing and Aliquoting Protocol (Solid Form)
  • Preparation: Don all required PPE as outlined in Table 2. Ensure the chemical fume hood is operational.

  • Work Area Setup: Place a weighing paper or a suitable container on an analytical balance inside the fume hood.

  • Handling: Carefully open the container with the stock of this compound. Use a clean spatula to transfer the desired amount of the solid. Avoid generating dust.[5]

  • Closure: Immediately and securely close the stock container.

  • Cleanup: Clean the spatula and any residual dust from the work surface within the fume hood using a suitable solvent (e.g., ethanol or acetone) and a disposable wipe. Dispose of the wipe as hazardous waste.

Solution Preparation Protocol
  • Preparation: Perform all steps within a chemical fume hood. Don all required PPE.

  • Glassware: Use clean, dry glassware.

  • Dissolution: Place the weighed solid into the flask. Slowly add the desired solvent, ensuring the flask is pointed away from you. If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Labeling: Immediately label the flask containing the solution with the compound name, concentration, solvent, date, and your initials.

Spill Management Protocol
  • Small Spills (in a fume hood):

    • If a small amount of solid is spilled, carefully sweep it up with a brush and dustpan and place it in a labeled hazardous waste container.[5]

    • Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert your colleagues and the laboratory supervisor.

    • Prevent the spread of the dust or liquid.

    • If you are trained and it is safe to do so, contain the spill with an appropriate absorbent material for liquids or carefully cover a solid spill.

    • Follow your institution's emergency procedures for hazardous material spills.

Waste Disposal Protocol
  • Segregation: All waste containing this compound, including unused solid, solutions, and contaminated materials (e.g., gloves, wipes, pipette tips), must be collected in a designated, properly labeled hazardous waste container.[9]

  • Halogenated Waste: As a brominated compound, it should be disposed of in a halogenated organic waste stream, separate from non-halogenated waste.[9]

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation & Planning cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage start Review SDS/Protocol ppe Don Appropriate PPE start->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood weigh Weighing Solid fume_hood->weigh dissolve Preparing Solution weigh->dissolve store Store in Cool, Dry, Ventilated Area weigh->store Return to Storage reaction Performing Reaction dissolve->reaction decontaminate Decontaminate Glassware reaction->decontaminate spill Spill? reaction->spill waste Segregate Halogenated Waste decontaminate->waste dispose Dispose via EHS waste->dispose spill->decontaminate No spill_protocol Follow Spill Protocol spill->spill_protocol Yes

Sources

Application Notes & Protocols: 4-Bromo-1H-indazol-6-ol as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of protein targets for bioactive small molecules is a critical and often rate-limiting step in drug discovery and chemical biology.[1][2] Chemical probes, small molecules designed to bind specific protein targets, are invaluable tools for elucidating biological pathways and validating novel therapeutic targets.[3][4][5] This guide details the application of 4-Bromo-1H-indazol-6-ol, a versatile indazole derivative, as a chemical probe for target identification. We present a comprehensive overview of its derivatization into an affinity-based probe, and provide detailed protocols for its use in affinity-based protein profiling (AfBPP) workflows coupled with mass spectrometry-based proteomics. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for identifying and validating the cellular targets of this and similar chemical scaffolds.

Introduction: The Role of Chemical Probes in Target Deconvolution

Phenotypic screening campaigns often yield bioactive compounds with compelling cellular effects, yet their molecular mechanisms of action remain unknown.[6] Unraveling the protein targets of these molecules is paramount for understanding their therapeutic potential and potential off-target effects.[1][5] Chemical probes are engineered to facilitate this process by enabling the selective isolation and identification of binding partners from complex biological systems.[3][4]

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[7][8][9][10] this compound presents a unique starting point for the development of a chemical probe due to its distinct chemical features:

  • An Indazole Core: A heterocyclic motif known to interact with various protein classes.[8][11]

  • A Bromine Moiety: This can serve as a synthetic handle for further functionalization or may play a role in target engagement.

  • A Phenolic Hydroxyl Group: This provides a convenient attachment point for affinity tags or photoreactive crosslinkers.

This guide will focus on the strategic application of this compound in an affinity-based protein profiling (AfBPP) workflow.[12][13][14]

Probe Design and Synthesis Strategy

To be an effective tool for target identification, this compound must be modified to incorporate two key functionalities: a photoreactive crosslinking group and an affinity handle. This transforms the parent molecule into a trifunctional probe.

  • Parent Scaffold (this compound): Provides the binding affinity and selectivity for the target protein(s).

  • Photoreactive Crosslinker (e.g., Diazirine): Upon UV irradiation, this group forms a highly reactive carbene that covalently crosslinks the probe to its binding partner.[15][16][17][18]

  • Affinity Handle (e.g., Alkyne or Azide): This enables the subsequent "click" reaction with a reporter tag (e.g., biotin) for enrichment of the probe-protein complexes.[19][20][21]

The hydroxyl group at the 6-position of this compound is the logical site for introducing a linker bearing the photoreactive group and the affinity handle.

Table 1: Key Components of the Affinity Probe
ComponentExampleFunction
Parent ScaffoldThis compoundTarget Recognition and Binding
Photoreactive GroupDiazirineCovalent Crosslinking to Target Protein
Affinity HandleTerminal AlkyneBio-orthogonal Ligation via Click Chemistry
LinkerPolyethylene Glycol (PEG)Spatially separates the functional moieties

Experimental Workflow for Target Identification

The overall strategy for identifying the protein targets of this compound involves a multi-step process, beginning with cell treatment and culminating in mass spectrometry-based protein identification.

G cluster_0 Cellular Treatment & Crosslinking cluster_1 Lysate Preparation & Click Chemistry cluster_2 Enrichment & Proteomics A Treat cells with This compound probe B UV Irradiation (365 nm) to induce covalent crosslinking A->B C Cell Lysis B->C D Click Chemistry: Add Azide-Biotin tag C->D E Streptavidin Affinity Purification (Pull-down) D->E F On-bead Tryptic Digestion E->F G LC-MS/MS Analysis F->G H Protein Identification & Data Analysis G->H G cluster_0 Data Acquisition & Processing cluster_1 Hit Identification cluster_2 Target Validation A LC-MS/MS Analysis of Tryptic Peptides B Database Searching (e.g., Mascot, MaxQuant) A->B C Protein Identification & Quantification B->C D Statistical Analysis: Identify significantly enriched proteins C->D E Orthogonal Validation Methods: - Western Blot - Cellular Thermal Shift Assay (CETSA) - RNAi knockdown D->E F Biological Pathway Analysis D->F

Sources

Application Note: A Scalable Synthetic Route for the Production of 4-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and scalable synthetic pathway for the production of 4-Bromo-1H-indazol-6-ol, a key heterocyclic building block in contemporary drug discovery and development. The described methodology is designed for large-scale synthesis, prioritizing widely available starting materials, high-yielding transformations, and operational simplicity. The synthesis proceeds through a three-step sequence: bromination of a commercially available aniline, formylation to an ortho-aminobenzaldehyde intermediate, cyclization to the methoxy-protected indazole, and a final demethylation to yield the target compound. This document provides in-depth protocols, explains the chemical rationale behind procedural choices, and includes quantitative data and process flow diagrams to ensure reproducibility and successful scale-up.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities. The specific scaffold of this compound is of significant interest as it incorporates multiple functional groups amenable to further chemical modifications, making it a valuable intermediate in the synthesis of complex bioactive molecules. The efficient and scalable production of this compound is therefore critical for advancing research and development in medicinal chemistry. This guide outlines a validated synthetic approach suitable for multigram to kilogram scale production.

Overall Synthetic Strategy

The chosen synthetic route is a linear three-step process commencing with the commercially available 3-methoxyaniline. The strategy involves the initial formation of a stable, methoxy-protected indazole intermediate, 4-Bromo-6-methoxy-1H-indazole, followed by a final deprotection step to reveal the hydroxyl group. This approach is advantageous for large-scale production as it avoids carrying the more reactive phenol moiety through multiple synthetic steps.

G A 3-Methoxyaniline B 2-Amino-3-bromo-5-methoxybenzaldehyde A->B  1. Bromination  2. Formylation C 4-Bromo-6-methoxy-1H-indazole B->C  Diazotization &  Cyclization D This compound C->D  Demethylation G A 2-Amino-3-bromo- 5-methoxybenzaldehyde B Diazonium Salt Intermediate A->B  NaNO₂, HCl  0-5°C C 4-Bromo-6-methoxy- 1H-indazole B->C  Intramolecular  Cyclization

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1H-indazol-6-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this valuable synthetic intermediate.

Introduction

This compound is a key building block in the development of various therapeutic agents, particularly in the fields of oncology and neurology. The strategic placement of the bromine atom and the hydroxyl group on the indazole scaffold allows for diverse downstream chemical modifications. However, the synthesis of this molecule can be challenging, often leading to issues with yield, purity, and regioselectivity. This guide provides a comprehensive overview of potential synthetic strategies and addresses common problems encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: There are two main approaches to the synthesis of this compound:

  • Direct Bromination of 1H-indazol-6-ol: This is the most straightforward approach, involving the direct electrophilic bromination of the pre-formed 1H-indazol-6-ol.

  • Multi-step Synthesis with Pre-functionalized Precursors: This strategy involves the synthesis of a substituted benzene derivative containing the necessary bromo and hydroxyl (or a precursor) groups, followed by the formation of the indazole ring.

Q2: What are the main challenges that affect the yield and purity of this compound synthesis?

A2: The primary challenges include:

  • Poor Regioselectivity: The indazole ring has multiple reactive sites for electrophilic substitution. The presence of the hydroxyl group, an activating ortho-, para-director, can lead to the formation of multiple brominated isomers.

  • Over-bromination: The activated ring system is susceptible to di- or even tri-bromination, leading to a mixture of products and reducing the yield of the desired mono-brominated compound.

  • Side Reactions: The hydroxyl group can undergo side reactions under certain conditions, such as oxidation or etherification.

  • Purification Difficulties: The polarity of the hydroxyl group and the potential for multiple closely-related brominated isomers can make purification by standard techniques like column chromatography challenging.

Q3: How can I minimize the formation of isomeric byproducts during direct bromination?

A3: Controlling the regioselectivity is crucial. The hydroxyl group at the C6 position is an activating group and will direct electrophilic substitution to the ortho (C5 and C7) and para (no para position available) positions. The indazole ring itself has preferred sites of substitution. To favor bromination at the C4 position, consider the following:

  • Choice of Brominating Agent: Milder brominating agents such as N-Bromosuccinimide (NBS) are often preferred over harsher reagents like liquid bromine to improve selectivity.[1]

  • Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. Non-polar solvents may favor different isomeric products compared to polar solvents.

  • Temperature Control: Running the reaction at lower temperatures can help to increase the selectivity for the desired isomer by favoring the kinetically controlled product.

  • Protecting Groups: Protection of the indazole nitrogen (N1 or N2) can alter the electronic properties of the ring and influence the position of bromination.

Q4: What are the key safety concerns when synthesizing this compound?

A4: Several reagents used in this synthesis require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE):

  • Brominating Agents (e.g., Br₂, NBS): These are corrosive and toxic. Liquid bromine is highly volatile and should be handled with extreme caution.

  • Hydrazine Hydrate: If used in a multi-step synthesis for indazole ring formation, it is highly toxic and corrosive.

  • Strong Acids and Bases: These are corrosive and should be handled with care.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry of reagents. 4. Degradation of starting material or product.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material. 2. Optimize the reaction temperature. For direct bromination, start at low temperatures (e.g., 0 °C) and gradually increase if the reaction is too slow. 3. Carefully control the stoichiometry of the brominating agent (typically 1.0-1.2 equivalents for mono-bromination). 4. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the starting material or product is sensitive to oxidation.
Formation of Multiple Brominated Isomers (e.g., 5-bromo, 7-bromo, 5,7-dibromo) 1. Highly activating effect of the hydroxyl group. 2. Use of a harsh brominating agent. 3. High reaction temperature.1. Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of Br₂. 2. Perform the reaction at a controlled low temperature (e.g., -10 °C to 0 °C) to enhance selectivity. 3. Experiment with different solvents to influence the regiochemical outcome. 4. Consider a multi-step synthesis where the bromine is introduced to a precursor molecule before the indazole ring is formed, allowing for more precise control of its position.
Formation of Di- and Poly-brominated Products 1. Excess of brominating agent. 2. Prolonged reaction time. 3. High reaction temperature.1. Reduce the equivalents of the brominating agent to slightly less than or equal to one equivalent. 2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. 3. Lower the reaction temperature to reduce the rate of over-bromination.
Difficulty in Purifying the Final Product 1. Similar polarities of the desired product and isomeric byproducts. 2. Presence of highly polar impurities. 3. "Oiling out" during crystallization.1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) may be required. 2. Consider derivatization of the crude product (e.g., acetylation of the hydroxyl group) to alter the polarity of the components, facilitating separation. The protecting group can be removed after purification. 3. For crystallization, perform a thorough solvent screen to find a suitable solvent or solvent mixture. If the product "oils out," try slower cooling or using a different solvent system.

Experimental Protocols

Protocol 1: Direct Bromination of 1H-indazol-6-ol with NBS

Objective: To achieve regioselective mono-bromination of 1H-indazol-6-ol at the C4 position.

Materials:

  • 1H-indazol-6-ol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable aprotic solvent)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 1H-indazol-6-ol (1.0 eq.) in acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

  • Work-up: Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Purification of this compound by Crystallization

Objective: To purify the crude this compound obtained from the synthesis.

Materials:

  • Crude this compound

  • A selection of solvents for screening (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent to achieve complete dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Synthetic Challenges

To better understand the potential for isomeric byproduct formation during the direct bromination of 1H-indazol-6-ol, the following diagram illustrates the directing effects of the hydroxyl group.

G Directing Effects in the Bromination of 1H-indazol-6-ol A 1H-indazol-6-ol B Electrophilic Bromination (e.g., with NBS) A->B C This compound (Desired Product) B->C Regioselective Pathway (Optimized Conditions) D Isomeric Byproducts B->D Non-selective Pathway E 5-Bromo-1H-indazol-6-ol D->E F 7-Bromo-1H-indazol-6-ol D->F G 5,7-Dibromo-1H-indazol-6-ol D->G

Caption: Potential pathways in the bromination of 1H-indazol-6-ol.

Logical Workflow for Troubleshooting Low Yield

This workflow provides a step-by-step guide to diagnosing and resolving low yield issues.

G Troubleshooting Workflow for Low Yield start Low Yield of this compound check_reaction Check TLC/LC-MS of crude product start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction multiple_products Multiple Products? incomplete_reaction->multiple_products No optimize_conditions Optimize Reaction Conditions: - Increase temperature - Increase reaction time - Check reagent quality incomplete_reaction->optimize_conditions Yes optimize_selectivity Optimize for Selectivity: - Lower temperature - Use milder brominating agent (NBS) - Change solvent multiple_products->optimize_selectivity Yes purification_issue Difficulty in Purification? multiple_products->purification_issue No success Improved Yield optimize_conditions->success optimize_selectivity->success optimize_purification Optimize Purification: - Different chromatography solvent system - Recrystallization with solvent screen - Derivatization purification_issue->optimize_purification Yes optimize_purification->success

Caption: A decision tree for troubleshooting low yields.

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry. [Link]

Sources

Troubleshooting solubility issues with 4-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-1H-indazol-6-ol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical solutions to common solubility challenges encountered during experimental work. As Senior Application Scientists, we understand that compound behavior is pivotal to experimental success. This resource is structured in a question-and-answer format to address your issues directly, providing not just steps, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am working with this compound for the first time. What are the recommended starting solvents for preparing a stock solution?

Answer:

Successfully dissolving this compound begins with selecting an appropriate organic solvent for a concentrated stock solution. Based on the physicochemical properties of structurally similar indazole derivatives, this compound is predicted to be a crystalline solid with low aqueous solubility.

The molecular structure contains both a hydrophobic bromo-indazole core and a polar, weakly acidic hydroxyl group. This duality means that polar aprotic solvents are typically the most effective for initial solubilization.

Recommended Solvents for Stock Solutions:

SolventClassTypical Starting ConcentrationNotes & Rationale
DMSO (Dimethyl Sulfoxide)Polar Aprotic10-50 mMPrimary Recommendation. DMSO is a powerful and versatile solvent compatible with most biological assays at low final concentrations (<0.5%). Its high polarity effectively solvates the indazole and hydroxyl moieties.[1]
DMF (Dimethylformamide)Polar Aprotic10-50 mMA strong alternative to DMSO. Ensure its compatibility with your specific experimental system, as it can be more aggressive towards certain plastics and biological components.
Ethanol (EtOH) or Methanol (MeOH) Polar Protic1-10 mMAlcohols are viable but may offer lower solubilizing power than DMSO or DMF. They can be useful if your assay is intolerant to aprotic solvents. Gentle warming may be required.

Step-by-Step Protocol for Stock Solution Preparation:

  • Weighing: Accurately weigh the desired amount of this compound solid in a suitable vial.

  • Solvent Addition: Add the selected solvent (e.g., 100% DMSO) to the vial to achieve the target concentration.

  • Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.

  • Sonication (If Necessary): If solid particles remain, place the vial in a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break apart solid aggregates and accelerate dissolution.

  • Gentle Warming (Use with Caution): If the compound is still not fully dissolved, warm the solution to 37-40°C. Causality: Increasing the temperature enhances the kinetic energy of the solvent molecules, increasing the rate and extent of dissolution. However, always check for compound stability at elevated temperatures first.

  • Visual Confirmation: Ensure the final solution is clear and free of any visible particulates before storing.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.[2]

Question 2: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

Answer:

This is a classic sign of a compound "crashing out" of solution, which occurs when the aqueous buffer cannot maintain the solubility established by the concentrated organic stock. The key is to manage the transition from a high-concentration organic environment to a low-concentration aqueous one.

This issue is governed by two factors: the limited aqueous solubility of the compound and the percentage of organic co-solvent in the final assay volume.

Troubleshooting Workflow for Aqueous Precipitation:

G start Precipitation Observed in Aqueous Buffer check_dmso Q: What is the final % DMSO in your assay? start->check_dmso high_dmso A: > 1% check_dmso->high_dmso High ok_dmso A: < 1% check_dmso->ok_dmso Acceptable reduce_dmso Action: Lower stock concentration to reduce final DMSO %. high_dmso->reduce_dmso check_solubility Q: Is precipitation still occurring? reduce_dmso->check_solubility solubility_yes A: Yes check_solubility->solubility_yes solubility_no A: No check_solubility->solubility_no ph_modification Strategy 1: Modify Buffer pH (See FAQ 3) solubility_yes->ph_modification cosolvents Strategy 2: Use Assay-Compatible Co-solvents solubility_yes->cosolvents success Problem Solved solubility_no->success ph_modification->success cosolvents->success

Detailed Strategies:

  • Lower the Stock Concentration: The most direct method is to remake the stock solution at a lower concentration (e.g., from 50 mM to 10 mM in DMSO). This allows you to add the same final compound concentration to your assay while keeping the final DMSO percentage lower, which the aqueous buffer is more likely to tolerate.

  • Use Assay-Compatible Co-solvents: If reducing DMSO is not enough, consider adding other solubilizing agents that are well-tolerated in biological systems.[2]

    • Pluronic F-68: A non-ionic surfactant that can form micelles to encapsulate hydrophobic compounds. A final concentration of 0.01-0.1% is often effective.

    • PEG 300/400 (Polyethylene Glycol): Can improve solubility and is generally biocompatible.

    • HP-β-CD (Hydroxypropyl-beta-cyclodextrin): Forms inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[3]

Experimental Protocol for Co-Solvent Testing:

  • Prepare your aqueous assay buffer.

  • Create versions of the buffer containing different potential co-solvents (e.g., Buffer + 0.1% Pluronic F-68, Buffer + 0.5% HP-β-CD).

  • Prepare your 10 mM stock of this compound in DMSO.

  • Add the stock solution to each buffer to your final desired concentration.

  • Incubate for 1-2 hours and visually inspect for precipitation against a dark background. You can also measure turbidity using a plate reader at 600 nm.

Question 3: Can I use pH modification to improve the aqueous solubility of this compound?

Answer:

Yes, pH modification is a powerful strategy for this specific molecule due to the presence of the phenolic hydroxyl (-OH) group at the 6-position and the basic nitrogen atoms in the indazole ring. The solubility of ionizable compounds is highly dependent on pH.

Scientific Rationale (Henderson-Hasselbalch Principle):

  • The Hydroxyl Group (-OH): This group is weakly acidic. At a pH significantly above its pKa, the proton will be removed, leaving a negatively charged phenolate ion (-O⁻). This charged species is significantly more polar and thus more soluble in water than the neutral form. The pKa of a typical phenol is ~10, but this can be influenced by the electron-withdrawing effects of the bromo-indazole ring system.

  • The Indazole Nitrogens: The indazole ring contains basic nitrogen atoms. At a pH below their pKa, they can become protonated, forming a positively charged indazolium cation, which is also more water-soluble. The parent indazole has a pKa of about 1.04 for protonation.[4]

Therefore, moving the pH away from the isoelectric point (where the molecule is neutral) will increase solubility. For this compound, increasing the pH to a moderately basic level (e.g., pH 8-9) is the most logical approach to deprotonate the hydroxyl group without creating harsh conditions that could degrade the compound or affect your assay.

pH Adjustment Strategy:

pH RangeDominant SpeciesExpected Aqueous SolubilityRecommendation
Acidic (pH < 4) Positively Charged (Protonated Nitrogen)IncreasedGenerally not recommended for cell-based assays due to cytotoxicity. May be viable for biochemical assays if the protein is stable at low pH.
Neutral (pH ~6-7.5) NeutralLowest This is where precipitation is most likely to occur.
Basic (pH > 8) Negatively Charged (Deprotonated -OH)Highest Recommended starting point. Prepare buffers at pH 8.0, 8.5, and 9.0 to test for improved solubility. Ensure your assay components are stable at these pH levels.

Protocol for pH-Dependent Solubility Test:

  • Prepare a set of buffers (e.g., Tris or Phosphate buffers) at various pH points (e.g., 7.4, 8.0, 8.5, 9.0).

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Dilute the stock solution into each buffer to a final concentration known to cause precipitation (e.g., 100 µM).

  • Incubate at room temperature for 1 hour.

  • Analyze solubility. This can be done visually or quantitatively by centrifuging the samples, taking the supernatant, and measuring the concentration of the dissolved compound via HPLC-UV.

G cluster_0 Low pH (Acidic) cluster_1 Neutral pH cluster_2 High pH (Basic) a Indazole-N-H⁺ (Cationic, More Soluble) b Indazole-OH (Neutral, Low Solubility) a->b Increase pH c Indazole-O⁻ (Anionic, More Soluble) b->c Increase pH

References

  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. PubMed. Available at: [Link]

  • [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. PubMed. Available at: [Link]

  • 4-bromo-1H-indazole | C7H5BrN2. PubChem. Available at: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health (NIH). Available at: [Link]

  • Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. Available at: [Link]

  • Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. ResearchGate. Available at: [Link]

  • 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2. PubChem. Available at: [Link]

  • Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. MDPI. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • Indazole. Wikipedia. Available at: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing 4-Bromo-1H-indazol-6-ol Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-1H-indazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the concentration of this compound in your in vitro assays. Drawing from established principles of small molecule handling and assay development, this resource will help you navigate common challenges and ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

A1: this compound is a heterocyclic organic compound. The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds designed as kinase inhibitors due to its ability to mimic the ATP purine core.[1][2] The bromo- and hydroxyl-substituents on the indazole ring provide opportunities for further chemical modification to enhance potency and selectivity against various biological targets.[3][4]

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and related indazole compounds.[5] It is crucial to use anhydrous, high-quality DMSO to ensure the stability and solubility of the compound.[6] For a 10 mM stock solution, you would dissolve 1.97 mg of the compound (with a molecular weight of 197.03 g/mol ) in 1 mL of DMSO.[7]

Q3: What is a safe final concentration of DMSO in my cell-based assays?

A3: For most cell lines, the final concentration of DMSO should be kept at or below 0.5% to minimize solvent-induced cytotoxicity and other off-target effects.[8][9] For particularly sensitive cell lines or long-term experiments, a final DMSO concentration of 0.1% or lower is advisable.[8]

Q4: I observed precipitation when I added my stock solution to the aqueous assay buffer. What should I do?

A4: This is a common issue known as "solvent shock," where the compound's solubility dramatically decreases when transferred from a high-concentration organic stock solution to an aqueous environment.[8][10][11] To address this, try pre-warming your media to 37°C and adding the stock solution drop-wise while vortexing or swirling to promote rapid mixing.[8][11] If precipitation persists, lowering the final concentration of the compound is the most direct solution.[10][11]

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Dilution

Observation: The medium becomes cloudy or hazy immediately after adding the this compound stock solution.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Concentration Exceeds Solubility Limit The final concentration of the compound is higher than its solubility in the aqueous buffer. Solution: Decrease the final working concentration.[10]
Solvent Shock The rapid change in solvent polarity causes the compound to precipitate. Solution: Modify your dilution technique. Pre-warm the media to 37°C and add the stock solution slowly while vortexing.[8][11] Alternatively, perform a serial dilution of the stock solution directly in the culture medium.[11]
High Stock Concentration Using a very high concentration stock solution can exacerbate solvent shock. Solution: Prepare a lower concentration stock solution (e.g., 1 mM instead of 10 mM) to reduce the magnitude of the solvent change upon dilution.[11]
Issue 2: Delayed Precipitation After Incubation

Observation: The medium was initially clear after adding the compound, but a precipitate formed after several hours of incubation at 37°C.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Temperature-Dependent Solubility The compound's solubility may be lower at 37°C over extended periods. Solution: Determine the maximum stable concentration of the compound at 37°C over your experimental timeframe by performing a solubility test.[8]
pH Shift in Media Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of your compound. Solution: Ensure your medium is well-buffered, for example, with HEPES.[11]
Interaction with Media Components The compound may interact with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes.[8] Solution: Test for precipitation in a serum-free medium to determine if serum components are the cause. If so, consider reducing the serum concentration if your cell line can tolerate it.
Evaporation Evaporation from the culture plate can increase the compound's concentration over time, pushing it past its solubility limit. Solution: Maintain proper humidity in your incubator and consider using the outer wells of the plate for sterile PBS or water to minimize evaporation from the experimental wells.[12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution
  • Calculate the Required Mass: Based on the molecular weight of this compound (197.03 g/mol ), calculate the mass needed for your desired volume and concentration.[7] For 1 mL of a 10 mM stock solution, you will need 1.97 mg.

  • Weigh the Compound: Accurately weigh the compound using a calibrated analytical balance in a sterile microcentrifuge tube.[13]

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be necessary for some compounds.[5][13]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Protocol 2: Kinetic Solubility Assay

This assay helps determine the solubility of your compound under your specific experimental conditions.

  • Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of your compound in the cell culture medium you will be using for your assay.

  • Ensure Consistent DMSO Concentration: Make sure the final DMSO concentration is the same in all wells and is at a non-toxic level (e.g., ≤0.5%).[8]

  • Include Controls:

    • Negative Control: Medium with DMSO only.

    • Blank: Medium only.

  • Incubate: Cover the plate and incubate under your experimental conditions (e.g., 37°C, 5% CO₂) for various time points (e.g., 2, 6, 24 hours).[8]

  • Measure Precipitation: Read the absorbance of the plate at a wavelength where your compound does not absorb (e.g., 650 nm) using a plate reader. An increase in absorbance compared to the negative control indicates light scattering from a precipitate.[8]

Visualizing the Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Solutions precipitate Precipitation Observed check_time Immediate or Delayed? precipitate->check_time immediate Immediate check_time->immediate Immediate delayed Delayed check_time->delayed Delayed check_conc Check Final Concentration immediate->check_conc check_stability Check Stability at 37°C delayed->check_stability check_media Check Media Interactions (pH, Serum) delayed->check_media modify_dilution Modify Dilution Method (Pre-warm, Vortex) check_conc->modify_dilution OK lower_conc Lower Final Concentration check_conc->lower_conc Too High modify_dilution->lower_conc Still Precipitates solubility_assay Perform Kinetic Solubility Assay check_stability->solubility_assay optimize_media Optimize Media Conditions check_media->optimize_media

Caption: Troubleshooting workflow for precipitation issues.

References

  • Benchchem. (n.d.). Technical Support Center: Addressing Compound Precipitation In Vitro.
  • National Center for Biotechnology Information. (2012).
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions.
  • Cyagen. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • National Center for Biotechnology Information. (n.d.). Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics. PubMed.
  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting DuP-697 Precipitation in Cell Culture Media.
  • YouTube. (2021). Lab Skills: Preparing Stock Solutions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Serlopitant Precipitation in Cell Culture Media.
  • ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening.
  • MedchemExpress. (n.d.). 4-Bromo-1H-indazole | Biochemical Reagent.
  • National Center for Biotechnology Information. (n.d.). 4-bromo-1H-indazole. PubChem.
  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
  • Illumina. (2025). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
  • National Center for Biotechnology Information. (2021).
  • Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole 95 186407-74-9.
  • Chem-Impex. (n.d.). 4-Bromo-6-methyl-1H-indazole.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
  • Benchchem. (n.d.). Application Notes: Evaluating the Cytotoxicity of 6-Bromo-1H-indazole Derivatives using the MTT Cell Viability Assay.
  • PLOS One. (2017). The species origin of the serum in the culture medium influences the in vitro toxicity of silica nanoparticles to HepG2 cells.
  • Allbio pharm Co., Ltd. (n.d.). 4-bromo-1H-indazole-6-carboxylic acid.
  • MedChemExpress. (n.d.). 4-Bromo-1H-indazole.
  • Echemi. (2025). 4-Amino-6-bromo-1H-indazole.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central.
  • Benchchem. (n.d.). In Silico Modeling and Docking Studies of 6-Bromo-1H-indazole Analogs: A Technical Guide.
  • ResearchGate. (2016). In order to see effects of mouse serum in-vitro, how can I treat serum to cells? is there some specific concentration defined for in vitro studies?.
  • National Center for Biotechnology Information. (2022). Activated Serum Increases In Vitro Cellular Proliferation and Growth Factor Expression of Musculoskeletal Cells. PubMed Central.
  • Benchchem. (n.d.). Application Note: A Detailed Synthetic Route for 6-bromo-1H-indazol-4-amine from 4-nitro-1H.
  • MDPI. (n.d.). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells.
  • BLD Pharm. (n.d.). 186407-74-9|4-Bromo-1H-indazole|BLD Pharm.
  • BLD Pharm. (n.d.). 885519-03-9|4-Bromo-6-chloro-1H-indazole|BLD Pharm.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole 95 186407-74-9.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • MedchemExpress. (n.d.). 6-Bromo-1H-indazole | Biochemical Reagent.
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Benchchem. (n.d.). A Comparative Analysis of Synthetic Pathways to 6-Bromo-1-methyl-1H-indazol-4-amine.
  • BLD Pharm. (n.d.). 590417-94-0|6-Bromo-1-methyl-1H-indazole|BLD Pharm.

Sources

Technical Support Center: Degradation Pathways of 4-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-1H-indazol-6-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the degradation of this compound in solution. Understanding the stability of this compound is critical for ensuring the accuracy of experimental results and the viability of its derivatives in therapeutic applications.

I. Foundational Understanding: The Chemistry of Indazole Stability

The indazole scaffold, a key structural motif in many biologically active compounds, is susceptible to degradation under various conditions.[1][2] For this compound, the presence of the bromine atom and the hydroxyl group on the benzene ring introduces specific electronic effects that can influence its stability. This guide will walk you through the common degradation pathways and provide practical advice for mitigating these issues in your research.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for indazole derivatives like this compound?

Indazole derivatives are typically susceptible to four main degradation pathways, which are investigated during forced degradation studies to understand the stability of a drug substance.[3][4] These include:

  • Hydrolysis: Degradation in aqueous solution under acidic or basic conditions.[5]

  • Oxidation: Degradation in the presence of an oxidizing agent.[5]

  • Photodegradation: Degradation upon exposure to light.[5]

  • Thermal Degradation: Decomposition when exposed to high temperatures.[5]

The specific degradation products and rates for this compound will depend on the exact conditions of your experiment.

Q2: I'm observing an unexpected peak in my HPLC analysis after exposing my compound to UV light. What could it be?

This is likely a result of photodegradation. A common photochemical reaction for 1H-indazoles is a rearrangement to form a more stable benzimidazole structure.[5] This transformation can occur when the 1H-indazole is exposed to UV light, causing an excited-state tautomerization to the 2H-indazole form, which then rearranges.[5]

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with this compound and provides actionable solutions.

Issue 1: Rapid degradation of this compound in basic solution.
  • Observation: When preparing a solution of this compound in a basic buffer (e.g., pH > 8), you notice a rapid decrease in the parent compound peak and the appearance of new, more polar peaks in your HPLC chromatogram.

  • Probable Cause: Base-catalyzed hydrolysis. The hydroxyl group at the 6-position can be deprotonated under basic conditions, increasing the electron density of the ring system and potentially making it more susceptible to nucleophilic attack or rearrangement. While specific data for this compound is limited, indazole derivatives are known to undergo hydrolysis in basic conditions.[5]

  • Troubleshooting Steps:

    • pH Adjustment: If your experimental protocol allows, lower the pH of your solution to neutral or slightly acidic conditions.

    • Solvent Selection: If possible, use a non-aqueous solvent for your experiments.

    • Temperature Control: Perform your experiments at a lower temperature to reduce the rate of degradation.

    • Time Sensitivity: Prepare your solutions fresh and use them immediately.

Issue 2: Formation of colored impurities in the presence of air or peroxide.
  • Observation: Your solution of this compound develops a yellow or brown tint over time, especially when not protected from air. You may also observe this when using solvents that can form peroxides (e.g., THF, diethyl ether).

  • Probable Cause: Oxidation. The indazole ring can be susceptible to oxidation, and the presence of the electron-donating hydroxyl group may enhance this.[6] Oxidative degradation is a known pathway for indazoles and is often simulated in forced degradation studies using hydrogen peroxide.[5]

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Degas Solvents: Before use, degas your solvents to remove dissolved oxygen.

    • Use Fresh Solvents: Use freshly opened bottles of high-purity solvents, especially those prone to peroxide formation.

    • Antioxidants: In some formulation studies, the addition of a small amount of an antioxidant may be considered, but this should be carefully evaluated for compatibility with your specific application.

Issue 3: Appearance of a new major peak during photostability testing.
  • Observation: Upon exposing a solution of this compound to a light source as per ICH Q1B guidelines, you observe a significant new peak in your chromatogram, which may have a different UV spectrum.

  • Probable Cause: Photodegradation, potentially leading to debromination or rearrangement. Bromo-substituted aromatic compounds can undergo photolytic cleavage of the carbon-bromine bond.[7][8] Additionally, as mentioned in the FAQ, indazoles can rearrange to benzimidazoles under UV irradiation.[5]

  • Troubleshooting Steps:

    • Light Protection: Protect all solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.

    • Wavelength Control: If your experimental setup allows, use a light source with a longer wavelength (outside the UV range) if the compound's reactivity is specifically with UV light.

    • Structural Elucidation: To identify the degradant, collect the fraction corresponding to the new peak and perform structural analysis using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

III. Experimental Protocols: Forced Degradation Studies

To systematically investigate the degradation pathways of this compound, a forced degradation study is essential.[3][4] This involves subjecting the compound to a variety of stress conditions to accelerate its decomposition.[9]

General Protocol for Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.[2][9]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[2]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[2]

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[2]

    • Thermal Degradation (Solution): Dilute the stock solution with an appropriate solvent (e.g., 50:50 water:acetonitrile) and heat at 80°C.[2]

    • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[2][10]

  • Sampling and Analysis:

    • Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

    • For acid and base hydrolysis samples, neutralize them before analysis.

    • Analyze all samples using a validated stability-indicating HPLC-UV/MS method that can separate the parent compound from its degradation products.[2]

  • Data Interpretation: Calculate the percentage of degradation and identify major degradation products by their retention times, UV spectra, and mass-to-charge ratios.

Data Presentation: Forced Degradation Study Results
Stress ConditionReagent/ConditionTime (h)Temperature (°C)% DegradationMajor Degradation Products (if identified)
Acid Hydrolysis0.1 M HCl2, 8, 2460
Base Hydrolysis0.1 M NaOH2, 8, 2460
Oxidation3% H₂O₂2, 8, 24Room Temp
Thermal (Solution)50:50 H₂O:ACN2, 8, 2480
PhotolyticICH Q1B--

This table should be filled in with your experimental data.

IV. Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways of this compound

G cluster_acid Acid Hydrolysis (HCl) cluster_base Base Hydrolysis (NaOH) cluster_oxidation Oxidation (H2O2) cluster_photo Photodegradation (UV Light) parent This compound acid_prod Potential Ring Opening or Other Degradants parent->acid_prod H+ / H2O base_prod Hydroxylated Species or Ring Cleavage Products parent->base_prod OH- / H2O ox_prod N-oxides or Quinone-like Structures parent->ox_prod [O] photo_prod1 Debrominated Product parent->photo_prod1 photo_prod2 Benzimidazole Rearrangement Product parent->photo_prod2

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Investigating Degradation

G start Start: This compound Sample prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->prep stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Sample at Time Points (e.g., 0, 2, 8, 24h) stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->analyze data Calculate % Degradation & Identify Degradants analyze->data end End: Stability Profile & Pathway Elucidation data->end

Caption: Workflow for a forced degradation study.

V. Concluding Remarks

The stability of this compound is a multifaceted issue that requires careful consideration of pH, solvent, exposure to light, and the presence of oxidizing agents. By understanding the potential degradation pathways and implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can ensure the integrity of their results and make informed decisions in the development of novel therapeutics. For further inquiries, please do not hesitate to contact our technical support team.

VI. References

  • BenchChem. (n.d.). Technical Support Center: Indazole Derivatives. Retrieved from

  • Sci-Hub. (n.d.). PHOTO-OXIDATION OF INDAZOLES. Retrieved from

  • PMC - NIH. (n.d.). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Retrieved from

  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from

  • PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from

  • (2022, November 30). Forced Degradation – A Review. Retrieved from

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. Retrieved from

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from

  • YouTube. (2018, October 20). Forced Degradation Study in Pharmaceuticals. Retrieved from

  • Aperta. (n.d.). Photochemical bromination of substituted indan-1-one derivatives. Retrieved from

  • New Journal of Chemistry (RSC Publishing). (n.d.). In situ decomposition of bromine-substituted catechol to increase the activity of titanium dioxide catalyst for visible-light-induced aerobic conversion of toluene to benzaldehyde. Retrieved from

Sources

Technical Support Center: A Guide to Minimizing Off-Target Effects of 4-Bromo-1H-indazol-6-ol in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing novel small molecule inhibitors. This guide is specifically designed to address the challenges associated with 4-Bromo-1H-indazol-6-ol, a compound for which public data is limited. Given its indazole scaffold—a common feature in kinase inhibitors—this document provides a robust framework for identifying, understanding, and mitigating potential off-target effects to ensure the integrity of your experimental findings.[1] Our approach is grounded in established principles of chemical biology and drug discovery, empowering you to generate reliable and interpretable data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are critical to consider before and during your experimental workflow with this compound.

Q1: What are off-target effects, and why are they a significant concern with a novel compound?
Q2: The indazole scaffold is common in kinase inhibitors. What are the likely off-targets for this compound?

The high degree of conservation in the ATP-binding pocket across the human kinome makes kinase inhibitors prone to binding multiple kinases.[3] Therefore, it is highly probable that this compound will have off-target activity against other kinases. The initial and most critical step in characterizing this compound is to perform a broad-panel kinase selectivity screen. This involves testing the inhibitor against a large, representative panel of recombinant kinases (e.g., >400) to identify unintended targets.[4][5] The results of this screen will provide a "selectivity profile" that is essential for designing subsequent experiments and interpreting cellular data.

Q3: What is the most critical first step before interpreting any cellular phenotype?

Before attributing an observed cellular effect to the inhibition of your primary target, you must confirm that this compound is engaging its intended target within the complex environment of an intact cell.[2] This is known as target engagement . A compound may be potent in a biochemical assay with a purified protein but may fail to reach or bind its target in a cell due to poor permeability, rapid efflux, or metabolic degradation.[4] Direct measurement of intracellular target engagement provides the crucial link between inhibitor treatment and the biological response.

Q4: How can I experimentally distinguish between on-target and off-target driven phenotypes?

A multi-pronged validation strategy is essential to confidently attribute a phenotype to on-target activity.[6] Key approaches include:

  • Genetic Validation: Use genetic tools like CRISPR/Cas9-mediated knockout or siRNA/shRNA-mediated knockdown to deplete the primary target protein.[7][8] The resulting phenotype should phenocopy, or mimic, the effect observed with this compound.[2][6]

  • Use of Structurally Unrelated Inhibitors: Corroborate your findings with a second, structurally distinct inhibitor that targets the same protein.[4][6] If both compounds induce the same phenotype, it strengthens the evidence for an on-target effect.

  • Rescue Experiments: Overexpress a version of the target protein that is mutated to be resistant to this compound. If the inhibitor's effect is on-target, the presence of the resistant protein should "rescue" or reverse the observed phenotype.[4][6]

Q5: Why is it crucial to use the lowest effective concentration of the inhibitor in my experiments?

Using the lowest possible concentration of this compound that elicits the desired on-target effect is a fundamental strategy to minimize off-target interactions.[9] Off-target effects are often dose-dependent and typically occur at higher concentrations where the inhibitor may bind to lower-affinity secondary targets.[2][10] Performing a comprehensive dose-response analysis for your primary cellular endpoint allows you to identify a concentration window where on-target effects are maximized while minimizing the risk of confounding off-target activity.[6]

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered when working with novel small molecule inhibitors.

Problem Probable Cause(s) Recommended Solution(s)
High cellular toxicity is observed at or below the effective concentration. 1. The inhibitor is targeting an essential off-target kinase or cellular pathway required for cell survival.[8] 2. The compound itself is unstable in cell culture media, leading to toxic degradation byproducts.[2] 3. The vehicle (e.g., DMSO) concentration is too high.1. Perform Cytotoxicity Assays: Use assays like MTT or LDH to determine the precise cytotoxic concentration range across multiple cell lines.[2] 2. Optimize Conditions: Test a lower concentration of the inhibitor and/or a shorter incubation time.[2] 3. Conduct Kinome Profiling: Identify potential essential kinases that are inhibited.[4] 4. Check Vehicle Toxicity: Always run a vehicle-only control at the highest concentration used.
The observed phenotype does not match the phenotype from genetic knockdown (siRNA/CRISPR) of the target. 1. The inhibitor has significant off-target effects that are dominating the cellular response.[2] 2. The inhibitor affects a non-catalytic or scaffolding function of the target protein that is not fully replicated by protein depletion.[8] 3. The genetic knockdown efficiency is insufficient.1. Confirm Target Engagement: Use CETSA or NanoBRET™ to verify that the inhibitor is binding the target at the effective concentration.[2] 2. Validate Knockdown: Confirm target protein reduction via Western blotting and consider testing multiple siRNA/shRNA sequences.[8] 3. Perform Proteomic Profiling: Use techniques like chemical proteomics to identify the full spectrum of protein targets.[2]
Inconsistent or non-reproducible results between experiments. 1. Variability in experimental conditions (e.g., cell density, passage number, inhibitor concentration, incubation time).[4] 2. Degradation of the inhibitor in stock solutions or culture media. 3. Cell line heterogeneity or instability.[4]1. Standardize Protocols: Maintain consistent cell seeding densities, use low-passage cells, and ensure precise timing and concentrations.[9] 2. Prepare Fresh Solutions: Prepare fresh inhibitor dilutions from a validated stock for each experiment. Store stocks appropriately.[4] 3. Verify Cell Line Identity: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling.
The inhibitor shows high potency in biochemical assays but is much less effective in cell-based assays. 1. Poor cell permeability of the compound. 2. The inhibitor is a substrate for cellular efflux pumps (e.g., P-glycoprotein). 3. Rapid metabolic degradation of the compound within the cell. 4. High intracellular concentration of a competing endogenous ligand (e.g., ATP for kinase inhibitors).1. Confirm Target Engagement: This is the most direct way to determine if the compound is reaching its target inside the cell.[6] 2. Assess Cell Permeability: Use computational (e.g., calculating LogP) or experimental methods to evaluate permeability.[4] 3. Evaluate Compound Stability: Test the stability of the compound in cell culture medium and in the presence of liver microsomes (as a proxy for metabolism).[2]

Part 3: Key Experimental Protocols & Workflows

To ensure the scientific rigor of your studies with this compound, the following experimental workflow and detailed protocols are recommended.

Workflow for Characterizing a Novel Inhibitor

This workflow outlines the logical progression of experiments to validate your inhibitor and minimize the risk of misinterpreting off-target effects.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: On-Target Confirmation A Biochemical Assay (Confirm Potency, IC50) B Kinase Selectivity Profiling (Identify Off-Targets) A->B Initial Hit C Target Engagement Assay (CETSA or NanoBRET™) B->C Proceed if selectivity is acceptable D Cellular Potency Assay (Dose-Response on Phenotype) C->D E Cytotoxicity Assay (Determine Toxic Concentration) D->E F Genetic Validation (CRISPR/siRNA Phenocopy) E->F Proceed if therapeutic window exists G Use Structurally Unrelated Inhibitor H Rescue Experiment (Drug-Resistant Mutant) I Downstream Mechanistic Studies H->I Confidence in On-Target Effect

Caption: Logical workflow for validating a novel small molecule inhibitor.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement by measuring the thermal stabilization of the target protein upon inhibitor binding in intact cells.[11][12] The principle is that a protein bound to a ligand (your inhibitor) is more resistant to heat-induced denaturation.[11][13]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[14]

  • Heating Step: Harvest the cells by scraping and resuspend them in a buffered solution. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling on ice.[6][12]

  • Cell Lysis: Lyse the cells to release proteins, typically through freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated/denatured proteins.[11]

  • Detection: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining using Western blotting or other quantitative protein detection methods like ELISA.[15]

  • Data Analysis: Plot the amount of soluble target protein against the temperature for each inhibitor concentration. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[15]

Protocol 2: NanoBRET™ Target Engagement Assay

Objective: To quantify compound binding at the target protein within intact, living cells using Bioluminescence Resonance Energy Transfer (BRET).[16]

Principle: The target protein is expressed as a fusion with NanoLuc® Luciferase (energy donor). A cell-permeable fluorescent tracer that binds the target acts as the energy acceptor.[17] When the tracer is bound, energy transfer occurs. Your inhibitor will competitively displace the tracer, leading to a dose-dependent decrease in the BRET signal.[16][18]

Methodology:

  • Cell Preparation: Transfect cells with a vector expressing the NanoLuc®-target fusion protein. Seed the cells into a white, 96-well assay plate and allow them to adhere and express the protein (typically 18-24 hours).[17][19]

  • Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the inhibitor dilutions and a fixed, optimized concentration of the NanoBRET™ fluorescent tracer to the cells.[18]

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 2 hours) to allow for compound entry and binding equilibrium.[19]

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor (to reduce background) to all wells.[2][17] Immediately read the plate on a luminometer equipped with two filters to measure the donor (e.g., 450 nm) and acceptor (e.g., 610 nm) emission signals.[19]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration and fit to a sigmoidal curve to determine the IC50 value for target engagement.[2]

Part 4: Data Interpretation & Best Practices

Summary of Data Presentation
Experiment Key Output Interpretation Controls
Kinase Profiling IC50 or % Inhibition values for a large kinase panel.Identifies selectivity and potential off-targets. A highly selective compound will inhibit few kinases.No-inhibitor control.
CETSA Thermal shift (ΔTm) or Isothermal Dose-Response Fingerprint (ITDRF).A positive shift indicates direct binding of the inhibitor to the target in cells.[15]Vehicle control, known inhibitor (positive control).
NanoBRET™ Intracellular IC50 value.Quantifies the potency of target engagement in live cells.Vehicle control, no-tracer control.
Genetic Validation Comparison of phenotypes (Inhibitor vs. Knockdown).A similar phenotype (phenocopy) provides strong evidence for on-target mechanism.Non-targeting siRNA/shRNA control, wild-type cells (for CRISPR).
Cytotoxicity Assay CC50 (50% cytotoxic concentration).Defines the toxic concentration range of the compound.Untreated cells, vehicle control.
Best Practices for Minimizing Off-Target Effects
  • Always Confirm Target Expression: Before starting, verify that your cell model expresses the target protein at a sufficient level using Western blotting or qPCR.[4]

  • Perform Dose-Response Curves: Never rely on a single concentration. A full dose-response curve is essential to understand potency and identify a suitable concentration for your experiments.[6]

  • Use Appropriate Controls: Every experiment must include a vehicle control (e.g., DMSO) to account for any effects of the solvent itself.[4]

  • Validate Your Reagents: Ensure the purity of your this compound. For genetic validation, confirm the knockdown/knockout efficiency. For antibody-based methods, validate antibody specificity.

  • Be Critical of Your Data: If the phenotype doesn't align with known biology or genetic validation, consider off-target effects as a primary explanation and investigate further.

References

  • The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot - Discovery Research Portal - University of Dundee. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds - EUbOPEN. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. [Link]

  • Target Identification and Validation (Small Molecules) - University College London. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. [Link]

Sources

Technical Support Center: High-Purity Purification of 4-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Bromo-1H-indazol-6-ol. This document provides in-depth methodologies, troubleshooting guides, and expert insights for researchers, medicinal chemists, and process development scientists. This compound is a valuable building block in the synthesis of pharmacologically active molecules, particularly kinase inhibitors, making its purity a critical parameter for successful downstream applications.[1][2] This guide is designed to help you navigate the common challenges associated with achieving high purity for this compound.

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. Crude this compound, depending on its synthetic route, may contain a variety of contaminants that can interfere with subsequent reactions or biological assays.

Common Impurities May Include:

  • Starting Materials: Unreacted precursors from the indazole ring formation.

  • Reagents: Residual brominating agents (e.g., N-bromosuccinimide) or acids/bases from the workup.[3]

  • Regioisomers: Isomers formed during the bromination or cyclization steps, such as other bromo-substituted indazoles.

  • Solvent Adducts: Trapped solvents from the reaction or initial workup.

  • Degradation Products: Compounds resulting from instability under the reaction or workup conditions.

The choice of purification strategy is directly influenced by the nature and polarity of these impurities relative to the target compound.

Purification Strategy Decision Guide

Selecting the right purification technique is crucial for efficiency, yield, and achieving the desired purity level. This decision tree outlines a logical approach to selecting the most appropriate method.

G start Assess Crude Material (Purity by LCMS/TLC, Scale) purity_check Initial Purity > 90%? start->purity_check scale_check1 Scale > 5g? purity_check->scale_check1 Yes purity_low Initial Purity < 90% or Multiple Impurities purity_check->purity_low No recrystallize Action: Recrystallization (High throughput, cost-effective) scale_check1->recrystallize Yes chrom_small Action: Column Chromatography (Good for complex mixtures) scale_check1->chrom_small No final_purity Final Purity Goal > 99.5%? recrystallize->final_purity chrom_small->final_purity scale_check2 Scale > 2g? purity_low->scale_check2 scale_check2->chrom_small No chrom_large Action: Column Chromatography scale_check2->chrom_large Yes chrom_large->final_purity prep_hplc Action: Preparative HPLC (Highest resolution, small scale) final_purity->prep_hplc Yes end_goal High-Purity This compound final_purity->end_goal No prep_hplc->end_goal

Caption: Decision tree for selecting a purification method.

Method 1: Recrystallization

Recrystallization is the most efficient method for removing small amounts of impurities from a solid compound on a large scale. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[4]

Detailed Protocol: Single-Solvent Recrystallization
  • Solvent Screening: Based on the polar nature of the hydroxyl and indazole groups, start screening with polar protic solvents. Good candidates for indazole derivatives include alcohols (methanol, ethanol, isopropanol) or ethyl acetate.[4][5] The ideal solvent should fully dissolve the compound when hot but provide low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent (e.g., methanol) to create a slurry.

  • Heating: Heat the slurry on a hotplate with stirring. Add more hot solvent in small portions until all the solid just dissolves. Creating a saturated solution is key to maximizing yield.[4]

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this phase.[4]

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to induce maximum precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Troubleshooting & FAQ: Recrystallization
Question / Issue Probable Cause(s) Recommended Solution(s)
Why did my compound "oil out" instead of crystallizing? 1. The solution is cooling too quickly.2. The compound is significantly impure, leading to freezing point depression.3. The boiling point of the solvent is higher than the melting point of the compound/impurity mixture.1. Re-heat the solution to dissolve the oil, add a small amount (5-10%) more solvent, and allow it to cool much more slowly. Insulating the flask can help.2. Consider a pre-purification step like a solvent wash or column chromatography if impurities are high.[4]
Why is my recovery (yield) so low? 1. Too much solvent was used during dissolution.2. The compound has significant solubility in the cold solvent.3. Premature crystallization occurred on the filter funnel during hot filtration (if performed).1. Concentrate the mother liquor by boiling off some solvent and attempt a second crystallization.2. Ensure the solution is thoroughly cooled in an ice bath. Consider using a binary solvent system with an anti-solvent to reduce solubility.3. Use a pre-heated funnel and filter flask for hot filtrations.
No crystals are forming, even after cooling. 1. The solution is not supersaturated (too much solvent was used).2. The compound is very pure and lacks nucleation sites.1. Boil off a portion of the solvent to increase the concentration and cool again.2. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.3. Add a "seed crystal" of pure this compound if available.[4]
The purified crystals are still colored. 1. The colored impurity has similar solubility to the product.2. The impurity is trapped within the crystal lattice.1. Add a small amount of activated charcoal to the hot solution, stir for 5-10 minutes, and then perform a hot filtration through Celite® or filter paper to remove the charcoal and adsorbed impurities before cooling.

Method 2: Silica Gel Column Chromatography

Column chromatography is a highly versatile technique for separating compounds with different polarities. It is ideal for purifying complex mixtures or when recrystallization is ineffective.[6]

Detailed Protocol: Flash Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. Develop TLC Method (e.g., Hexane/EtOAc) Target Rf ~0.25-0.35 slurry 2. Pack Column (Slurry pack silica gel in mobile phase) tlc->slurry load 3. Load Sample (Dissolve in min. DCM or adsorb onto silica) slurry->load elute 4. Elute Column (Apply positive pressure) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent (Rotary Evaporator) combine->evap final Pure Product evap->final

Caption: Standard workflow for flash column chromatography.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like Hexane or Heptane) and a polar solvent (like Ethyl Acetate) is a good starting point. Adjust the ratio until the target compound has a Retention Factor (Rf) of 0.25 - 0.35 .

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like Dichloromethane or Acetone). Alternatively, for better resolution, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution and Fraction Collection: Add the mobile phase to the top of the column and apply positive pressure (flash chromatography). Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting & FAQ: Column Chromatography
Question / Issue Probable Cause(s) Recommended Solution(s)
Why is the separation poor (streaking or overlapping bands)? 1. The sample was overloaded on the column.2. The initial sample band was too wide (dissolved in too much solvent).3. The mobile phase is too polar, causing all compounds to elute too quickly.1. Reduce the amount of crude material relative to the silica gel (a 1:30 to 1:100 ratio of sample to silica is common).2. Use the "dry load" method for sample application.[6]3. Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
Why is my compound stuck on the column? 1. The mobile phase is not polar enough.2. The compound may be interacting too strongly with the acidic silica gel.1. Gradually increase the polarity of the mobile phase (gradient elution). A common gradient is from 10% to 50% Ethyl Acetate in Hexane.2. Add a small amount (~0.5-1%) of a polar modifier like methanol to the mobile phase in the final stages of elution.3. Consider using a different stationary phase, like alumina, or adding triethylamine (0.1%) to the mobile phase to neutralize the silica surface.
The purified product has silica gel in it. 1. A channel formed in the column bed during elution.2. The frit at the bottom of the column is damaged.1. Ensure the column is packed uniformly and the top of the silica bed is never allowed to run dry.2. Place a small plug of glass wool at the bottom of the column before packing. Filter the final product solution through a syringe filter before evaporation.

Method 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest possible purity (>99.5%), especially on a smaller scale, preparative HPLC is the method of choice. It offers superior resolution compared to standard column chromatography.[7][8]

General Protocol Guidelines
  • Analytical Method Development: First, develop an analytical HPLC method to separate the target compound from its impurities. A reverse-phase C18 column is typically used. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.[9]

  • Scale-Up: Once a good analytical separation is achieved, the method is scaled up to a larger preparative column. This involves increasing the column diameter, flow rate, and injection volume proportionally.[10]

  • Fraction Collection: The eluent is monitored by a UV detector, and a fraction collector is programmed to collect the peak corresponding to this compound.

  • Product Isolation: The collected fractions, which are typically in an aqueous/organic mixture, are combined. The organic solvent is removed by rotary evaporation, and the remaining aqueous solution can be freeze-dried (lyophilized) or extracted with an appropriate organic solvent to isolate the final, high-purity product.

Troubleshooting & FAQ: Preparative HPLC
Question / Issue Probable Cause(s) Recommended Solution(s)
Why am I seeing poor peak shape (fronting or tailing)? 1. Fronting: Sample overload on the column.2. Tailing: Secondary interactions between the basic indazole nitrogen and residual acidic silanols on the silica support.1. Reduce the injection mass. Dilute the sample before injection.2. Add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to protonate the basic sites and improve peak symmetry.
My compound precipitated in the sample vial or during the run. 1. The compound has low solubility in the mobile phase or injection solvent.1. Dissolve the sample in a stronger solvent like DMSO, but ensure the injection volume is small to avoid solvent effects on the chromatography.[5]2. Increase the organic content of the initial mobile phase conditions if running a gradient.
How can I improve the resolution between my product and a close-eluting impurity? 1. The selectivity of the method is insufficient.1. Optimize the mobile phase: try a different organic solvent (e.g., methanol instead of acetonitrile) or adjust the pH with a buffer.2. Change the stationary phase (e.g., to a C8 or Phenyl column).3. Decrease the gradient slope or switch to an isocratic elution if feasible.

Summary of Purification Techniques

Technique Typical Purity Achieved Throughput / Scale Advantages Disadvantages
Recrystallization 95 - 99%High (grams to kgs)Cost-effective, simple, scalableOnly effective if impurities have different solubility profiles; can have yield losses.[4]
Column Chromatography 90 - 98%Medium (mgs to >100g)Good for complex mixtures, widely applicableCan be labor-intensive, uses large solvent volumes, potential for product loss on column.[6]
Preparative HPLC >99.5%Low (mgs to grams)Highest resolution, excellent for final polishing stepExpensive equipment, lower throughput, requires post-purification processing to remove solvents.[8][10]

References

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Shimadzu. (n.d.). Preparative HPLC Primer. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-1H-indazole. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-propyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Hossain, M. I., & Alam, M. M. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6449. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]

Sources

Technical Support Center: Overcoming Cellular Resistance to 4-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-1H-indazol-6-ol. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the complex challenge of cellular resistance. Our goal is to equip you with the scientific rationale and practical protocols needed to diagnose, understand, and overcome resistance in your experimental models.

Introduction

This compound is a small molecule inhibitor with significant potential in therapeutic research, particularly in oncology.[1] Like many targeted therapies, its efficacy can be limited by the development of cellular resistance, a phenomenon that can be broadly categorized as either intrinsic (pre-existing) or acquired (developed during treatment).[2][3] Understanding the underlying mechanisms of this resistance is paramount for developing effective and durable therapeutic strategies.

This guide is structured to provide a logical workflow for troubleshooting resistance, from initial characterization to the implementation of strategies to circumvent it.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have when encountering resistance to this compound.

Q1: My cells are showing a decreased response to this compound in my viability assays. How do I confirm this is genuine resistance?

A1: First, ensure experimental consistency. Variability in cell seeding density, passage number, and assay incubation times can all lead to inconsistent IC50 values.[4] It is crucial to follow standardized protocols for measuring drug sensitivity.[5][6] Once you've ruled out technical variability, you can confirm resistance by:

  • Dose-Response Curve Shift: A rightward shift in the dose-response curve, indicating a higher IC50 value, is a hallmark of resistance.

  • Long-Term Viability Assays: Assess the ability of cells to proliferate over an extended period in the presence of the inhibitor.

  • Clonogenic Assays: This assay determines the ability of single cells to form colonies in the presence of the drug, providing a robust measure of long-term survival and resistance.

Q2: What are the most common reasons for a lack of activity of a small molecule inhibitor like this compound?

A2: Beyond cellular resistance, inactivity can stem from several factors:

  • Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[7]

  • Solubility: Poor aqueous solubility can lead to the compound precipitating out of your assay medium, drastically reducing its effective concentration.[7] Always visually inspect for precipitates.

  • Target Engagement: Confirm that the inhibitor is reaching and binding to its intracellular target. Techniques like the Cellular Thermal Shift Assay (CETSA) can be invaluable here.[4][7]

Q3: Is it possible that the observed effect is due to off-target activity? How can I verify on-target engagement?

A3: This is a critical consideration. To confirm on-target activity, you can:

  • Use a Structurally Unrelated Inhibitor: If a different inhibitor targeting the same protein recapitulates the phenotype, it strengthens the evidence for on-target effects.

  • Rescue Experiments: Overexpressing a resistant mutant of the target protein should ideally rescue the cells from the inhibitor's effects.[4]

  • Target Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the target protein should mimic the effect of the inhibitor.

Troubleshooting Guides: Diagnosing and Overcoming Resistance

This section provides a more detailed, step-by-step approach to investigating and mitigating resistance to this compound.

Section 1: Characterizing the Resistant Phenotype

The first step in overcoming resistance is to thoroughly characterize it. This involves quantifying the degree of resistance and assessing any accompanying phenotypic changes.

Protocol 1: Determining the IC50 Value using a Cell Viability Assay

This protocol outlines a standard method for generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

  • Cell Seeding: Plate your sensitive (parental) and suspected resistant cells in a 96-well plate at a predetermined optimal density. Allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in your cell culture medium. It's crucial to include a vehicle control (e.g., DMSO at the same final concentration as your highest drug concentration).

  • Treatment: Remove the old medium and add the medium containing the different concentrations of the inhibitor.

  • Incubation: Incubate the plate for a duration that allows for at least two cell divisions in the control wells (typically 48-72 hours).[5]

  • Viability Assessment: Use a suitable viability reagent (e.g., Resazurin or a tetrazolium-based compound like MTT) and measure the signal according to the manufacturer's instructions.[7]

  • Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Interpretation:

Cell LineIC50 (µM)Resistance Fold-Change
Parental1.51
Resistant Clone 115.210.1
Resistant Clone 225.817.2

A significant increase in the IC50 value (typically >5-fold) in the resistant cells compared to the parental line confirms the resistant phenotype.

Section 2: Investigating the Mechanisms of Resistance

Once resistance is confirmed, the next step is to elucidate the underlying molecular mechanisms.

Common Mechanisms of Resistance to Kinase Inhibitors:

  • On-Target Alterations:

    • Mutations in the Target Kinase: These mutations can prevent the inhibitor from binding effectively while preserving the kinase's activity.[8] This is a very common mechanism of acquired resistance.

    • Target Gene Amplification: Increased expression of the target protein can effectively "out-compete" the inhibitor.[3]

  • Activation of Bypass Signaling Pathways: Cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target.[3][9] For example, amplification of MET can confer resistance to EGFR inhibitors by activating ERBB3-mediated PI3K-AKT signaling.[3]

  • Drug Efflux and Metabolism: Increased expression of drug efflux pumps (e.g., P-glycoprotein) can reduce the intracellular concentration of the inhibitor.

Experimental Workflow for Mechanism Identification:

start Resistant Cell Line Established seq Sequence Target Gene for Mutations start->seq wb_target Western Blot for Target Protein Levels start->wb_target pathway Phospho-Proteomic/Kinase Array start->pathway efflux Assess Drug Efflux Pump Activity start->efflux mut_found mut_found seq->mut_found Mutation Found? amp_found amp_found wb_target->amp_found Target Overexpressed? bypass_found bypass_found pathway->bypass_found Bypass Pathway Activated? no_bypass Continue Investigation pathway->no_bypass No efflux_found efflux_found efflux->efflux_found Increased Efflux? on_target On-Target Resistance Mechanism mut_found->on_target Yes no_mut Continue Investigation mut_found->no_mut No amp_found->on_target Yes no_amp Continue Investigation amp_found->no_amp No bypass Bypass Pathway Activation bypass_found->bypass Yes non_target Non-Target-Based Resistance efflux_found->non_target Yes no_efflux Continue Investigation efflux_found->no_efflux No

Caption: Workflow for identifying resistance mechanisms.

Section 3: Strategies to Overcome Resistance

Based on the identified mechanism, several strategies can be employed to restore sensitivity to this compound.

Strategy 1: Combination Therapy to Target Bypass Pathways

If resistance is mediated by the activation of a compensatory signaling pathway, a combination of inhibitors can be highly effective.

Hypothetical Signaling Pathway and Combination Strategy:

RTK1 Target Receptor Downstream Downstream Signaling (e.g., PI3K/AKT) RTK1->Downstream Drug This compound Drug->RTK1 RTK2 Bypass Receptor (e.g., MET) RTK2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation ComboDrug Combination Inhibitor (e.g., MET Inhibitor) ComboDrug->RTK2

Caption: Combination therapy to block a bypass pathway.

Protocol 2: Synergy Analysis of Combination Therapies

To assess whether the combination of this compound and a second inhibitor is synergistic, additive, or antagonistic, a checkerboard assay can be performed.

  • Prepare Drug Dilutions: Create serial dilutions of both inhibitors.

  • Checkerboard Plating: In a 96-well plate, add the inhibitors in a matrix format, where each well has a unique combination of concentrations of the two drugs.

  • Cell Seeding and Incubation: Add the resistant cells and incubate for 48-72 hours.

  • Viability Assessment: Measure cell viability as described in Protocol 1.

  • Synergy Calculation: Use software (e.g., CompuSyn) to calculate the Combination Index (CI).

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Strategy 2: Development of Next-Generation Inhibitors

If resistance is due to a mutation in the target's binding site, a "next-generation" inhibitor that can bind to the mutated target may be necessary.[3] This is a long-term strategy often employed in drug development programs.

Strategy 3: Targeting Protein Degradation

An emerging strategy to overcome resistance is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are chimeric molecules that link the target protein to an E3 ubiquitin ligase, leading to the target's degradation.[10] This approach can be effective even if the target protein is mutated in a way that confers resistance to traditional inhibitors, as long as the PROTAC can still bind to another site on the protein.[10]

Conclusion

Overcoming cellular resistance to this compound requires a systematic and evidence-based approach. By carefully characterizing the resistant phenotype, identifying the underlying molecular mechanisms, and employing rational strategies to circumvent them, researchers can unlock the full therapeutic potential of this promising compound. This guide provides a foundational framework for these efforts, and we encourage you to adapt these principles to your specific experimental context.

References

Technical Support Center: A Guide to the Scale-Up Synthesis of 4-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Bromo-1H-indazol-6-ol. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this critical pharmaceutical intermediate. We will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to navigate the complexities of this synthesis, ensuring a safe, efficient, and reproducible process.

Section 1: Synthetic Strategy & Mechanistic Considerations

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: achieving high regioselectivity during electrophilic aromatic substitution on a multi-functionalized ring system. The indazole core is electron-rich, but the directing effects of the fused pyrazole ring and the hydroxyl group at the C6 position create a competitive environment for bromination.

The most direct and common approach for scale-up is the selective bromination of the readily available starting material, 1H-indazol-6-ol.

Core Reaction:

  • Starting Material: 1H-Indazol-6-ol

  • Transformation: Electrophilic Aromatic Bromination

  • Product: this compound

The primary challenge lies in directing the bromine electrophile to the C4 position. The hydroxyl group is an ortho-, para-director. While the para-position (C3) is part of the pyrazole ring, the ortho-positions are C5 and C7. The pyrazole ring itself influences the electron density of the benzene ring, making multiple positions susceptible to attack. Precise control over reaction conditions is therefore paramount to prevent the formation of undesired isomers (e.g., 3-bromo, 5-bromo, 7-bromo) and poly-brominated species.[1][2]

Workflow for Synthesis and Purification

The following diagram outlines the general workflow for the synthesis of this compound, from reaction setup to final product analysis.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolution (1H-Indazol-6-ol in Solvent) B 2. Temperature Control (Cooling to 0-5 °C) A->B C 3. Reagent Addition (Slow addition of Brominating Agent) B->C D 4. Reaction Monitoring (TLC / HPLC Analysis) C->D E 5. Quenching (Addition of Na₂S₂O₃ solution) D->E F 6. pH Adjustment (Neutralization / Basification) E->F G 7. Extraction (e.g., with Ethyl Acetate) F->G H 8. Isolation of Crude Product (Solvent Evaporation) G->H I 9. Crystallization (From suitable solvent system) H->I J 10. Filtration & Drying (Under vacuum) I->J K 11. Final Product Analysis (NMR, MS, HPLC) J->K G cluster_yield Yield Optimization cluster_impurity Purity Enhancement Problem Identify Primary Issue (via LC-MS / NMR) LowYield Low Yield or Incomplete Reaction Problem->LowYield < 70% Conversion Impurity Significant Impurity Profile Problem->Impurity > 5% Impurities Y_Cause1 Cause: Reagent Quality? LowYield->Y_Cause1 Y_Cause2 Cause: Insufficient Time/Temp? LowYield->Y_Cause2 I_Cause1 Cause: Isomeric Impurities? Impurity->I_Cause1 I_Cause2 Cause: Over-bromination? Impurity->I_Cause2 Y_Sol1 Solution: Check purity/activity of brominating agent. Y_Cause1->Y_Sol1 Y_Sol2 Solution: Increase reaction time or allow slow warm-up. Y_Cause2->Y_Sol2 I_Sol1 Solution: 1. Lower Temperature (0 °C) 2. Use NBS instead of Br₂ 3. Change solvent I_Cause1->I_Sol1 I_Sol2 Solution: 1. Use <1 eq. of NBS 2. Add reagent slowly 3. Quench reaction earlier I_Cause2->I_Sol2

Sources

Interpreting unexpected experimental results with 4-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-1H-indazol-6-ol

A Guide to Interpreting Unexpected Experimental Results

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common and unexpected issues encountered during experimentation with this substituted indazole. As a bifunctional molecule featuring a reactive indazole core and a phenolic hydroxyl group, this compound presents unique challenges and opportunities. This guide provides in-depth, cause-and-effect analyses and validated protocols to help you navigate your research effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Reaction Yields are Low or Result in a Complex, Inseparable Mixture.

Question: I'm performing a substitution reaction (e.g., alkylation, acylation) on this compound, but my yield is consistently low, and the crude product is a complex mixture according to TLC and LC-MS. What are the likely causes?

Answer: This is a common and multifaceted issue when working with N-unsubstituted indazoles, compounded by the presence of a phenolic hydroxyl group. The primary causes stem from competitive reactivity at multiple sites and potential product degradation.[1][2]

Root Cause Analysis:

  • Tautomerism and Competitive N-Alkylation/Acylation: The 1H-indazole core is in equilibrium with its 2H-indazole tautomer. The 1H-tautomer is generally more thermodynamically stable, but the reaction kinetics can favor substitution at either the N1 or N2 position.[3][4] This competition is highly sensitive to reaction conditions, leading to a mixture of N1 and N2 substituted isomers which can be difficult to separate.

  • Competitive O-Alkylation/Acylation: The phenolic hydroxyl group at the 6-position is also a nucleophilic site. Under basic conditions, the phenoxide is readily formed and can compete with the indazole nitrogens for electrophiles, leading to O-substituted byproducts.

  • Sub-optimal Reaction Conditions: Standard causes for low yield in heterocyclic synthesis include impure reagents, wet solvents (when anhydrous conditions are needed), incorrect reaction temperature or time, and inefficient mixing.[1]

  • Product Instability: The product itself may be unstable under the reaction or workup conditions.[2] For instance, exposure to strong acid or base during an aqueous workup can lead to decomposition or rearrangement.[5]

Troubleshooting Workflow:

G start Low Yield / Complex Mixture Observed check_reagents 1. Verify Reagent & Solvent Purity (Use fresh, dry solvents if needed) start->check_reagents check_conditions 2. Review Reaction Conditions (Temperature, Time, Stoichiometry) check_reagents->check_conditions monitor_rxn 3. Monitor Reaction by TLC/LC-MS (Check for starting material consumption & product degradation) check_conditions->monitor_rxn analyze_crude 4. Analyze Crude Product (NMR, MS to identify major components) monitor_rxn->analyze_crude isomers Isomeric Mixture Detected? (N1, N2, O-substituted) analyze_crude->isomers degradation Degradation Products Detected? analyze_crude->degradation If no isomers isomers->degradation No optimize_regio 5a. Optimize for Regioselectivity (See Table 1: Adjust Base, Solvent, Temp.) isomers->optimize_regio Yes modify_workup 5b. Modify Workup Protocol (e.g., use milder quench, avoid strong acid/base) degradation->modify_workup Yes end Improved Yield & Purity degradation->end No, review synthesis strategy optimize_regio->end modify_workup->end

Protocol: Systematic Optimization of Regioselectivity

To favor a single product, systematically vary the reaction parameters. The choice of base and solvent has the most significant impact on the N1/N2/O-substitution ratio.

ParameterCondition Favoring N1-SubstitutionCondition Favoring N2-SubstitutionCondition Favoring O-SubstitutionRationale
Base Strong, non-nucleophilic (e.g., NaH, KHMDS)Weaker bases (e.g., K₂CO₃, Cs₂CO₃) or phase-transfer catalystsStrong bases that fully deprotonate the phenol (e.g., >2 eq. NaH)Strong bases irreversibly form the N1-anion, which is often the thermodynamic product. Weaker bases may favor the kinetically accessible N2 position.[2]
Solvent Aprotic, polar (e.g., DMF, THF)Aprotic, less polar (e.g., Dioxane, Toluene)Aprotic, polar (e.g., DMF)Polar solvents stabilize the N1-anion. Phase-transfer conditions can favor the more nucleophilic N2 position.
Temperature Lower temperatures (0 °C to RT)Higher temperaturesGenerally follows N-alkylation trendsLower temperatures often increase selectivity by favoring the thermodynamically more stable product.
Issue 2: Unexpected Color Change During Reaction or on Storage.

Question: My reaction mixture turns dark brown/purple, or the isolated white solid becomes discolored over time. What is happening?

Answer: The phenolic hydroxyl group in this compound is highly susceptible to oxidation. This is a classic reactivity pattern for phenols and hydroquinones.

Root Cause Analysis:

  • Aerial Oxidation: In the presence of oxygen (air), especially under basic conditions or when catalyzed by trace metal impurities, the phenol can be oxidized to a phenoxy radical. This can then couple or be further oxidized to form highly colored quinone or quinone-imine type structures.

  • Reagent-Induced Oxidation: Certain reagents, even if not intended as oxidants, can facilitate this process.

  • Light Sensitivity: Exposure to UV light can also promote the formation of radical species, leading to colored degradation products.

Preventative Measures & Troubleshooting:

  • Use an Inert Atmosphere: Conduct reactions under a nitrogen or argon atmosphere to exclude oxygen, particularly when bases are present.[1]

  • Degas Solvents: Before use, degas reaction solvents to remove dissolved oxygen.

  • Add Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can prevent discoloration during storage.

  • Purify Reagents: Ensure reagents are free from trace metal contaminants that can catalyze oxidation.

  • Storage: Store the final compound in a dark, airtight container, preferably under an inert atmosphere and refrigerated.

G Indazolol This compound (Colorless Solid) Radical Phenoxy Radical Intermediate Indazolol->Radical [O] (Air, Base, Light, Metals) Quinone Quinone-like Species (Highly Colored) Radical->Quinone Further Oxidation / Dimerization

Issue 3: Ambiguous Spectroscopic Data (NMR, MS).

Question: I've isolated a product, but the 1H NMR is difficult to interpret, and the mass spectrum shows unexpected peaks. How can I confirm my structure?

Answer: Careful analysis of spectroscopic data is key to differentiating the possible isomers and identifying impurities.

Interpreting 1H NMR:

  • N-H and O-H Protons: These protons are exchangeable and often appear as broad singlets. Their chemical shift is highly dependent on concentration and solvent. To confirm their identity, perform a D₂O shake: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H and O-H peaks will disappear.

  • Distinguishing N1 vs. N2 Isomers: The chemical shift of the proton at the 3-position (H3) is often diagnostic. In 2H-indazoles, the H3 proton is typically shifted downfield compared to the corresponding 1H-isomer.[2]

  • Aromatic Protons: For this compound, you should expect two aromatic protons on the benzene ring. Based on the substitution pattern, they would likely appear as two singlets or narrow doublets (if meta-coupling is resolved).

Expected 1H NMR Shifts (Predicted):

ProtonApproximate Chemical Shift (ppm in DMSO-d₆)MultiplicityNotes
N1-H 12.5 - 13.5br sDisappears with D₂O
OH 9.0 - 10.0br sDisappears with D₂O
H37.8 - 8.2sKey diagnostic proton
H57.0 - 7.3sAromatic proton
H76.8 - 7.1sAromatic proton

Interpreting Mass Spectrometry (MS):

  • Isotopic Pattern of Bromine: A key signature is the isotopic pattern for bromine. You should observe two peaks of nearly equal intensity (M and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes. If your product contains one bromine atom, its molecular ion peak will have this characteristic 1:1 doublet.

  • Fragmentation: Analyze the fragmentation pattern to see if it matches the expected losses (e.g., loss of CO, HCN) from your target structure.

Protocol: Forced Degradation Study for Stability Assessment

This protocol helps identify potential degradation products and validates the stability-indicating power of your analytical method (e.g., HPLC, LC-MS).[6]

  • Stock Solution: Prepare a 1 mg/mL stock solution of your purified compound in acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Control: Mix 1 mL of stock with 1 mL of water. Keep under the same conditions as the stressed samples.

  • Analysis: After incubation, neutralize the acid and base samples. Analyze all samples by LC-MS or HPLC-UV to quantify the parent compound and identify any new peaks corresponding to degradation products.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (2025).
  • Yadav, G., & Singh, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Kumar, S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 4-bromo-1H-indazole.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole.
  • Pradhan, R., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

Sources

Validation & Comparative

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide: HPLC and LC-MS Methods for 4-Bromo-1H-indazol-6-ol Purity Analysis

In the landscape of drug discovery and development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutically active molecules. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2][3] Therefore, robust and reliable analytical methods are essential for accurately determining the purity and impurity profile of this key intermediate.

This guide provides an in-depth comparison of two cornerstone analytical techniques for purity analysis: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). As a senior application scientist, this document moves beyond mere protocols to explain the causality behind methodological choices, ensuring a deep, practical understanding for researchers, scientists, and drug development professionals.

The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the most widely utilized analytical technique for the purity assessment of non-volatile and thermally labile compounds in the pharmaceutical industry.[3][4][5] Its ubiquity stems from its high resolution, reproducibility, and robustness for quantitative analysis.[4][6]

Principle of Separation and Detection

The chosen method is a Reversed-Phase HPLC (RP-HPLC) approach. This is the most common mode of HPLC, particularly for molecules like this compound which have moderate polarity.

  • Causality of Component Selection :

    • Stationary Phase (C18 Column) : A C18 (octadecylsilane) column is selected for its hydrophobic nature.[7] It effectively retains the analyte and its potential impurities through hydrophobic interactions, allowing for separation based on differences in polarity. More non-polar compounds are retained longer.

    • Mobile Phase (Gradient Elution) : A gradient of an aqueous solvent (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is employed. Starting with a higher concentration of the aqueous phase allows polar impurities to elute first. Gradually increasing the organic solvent concentration then elutes the main compound and any less polar impurities. This gradient approach ensures good peak shape and resolution for compounds with a range of polarities.

    • Mobile Phase Additive (Formic Acid) : A small amount of formic acid (e.g., 0.1%) is added to the mobile phase.[7] This serves two purposes: it protonates residual silanol groups on the silica-based stationary phase, minimizing peak tailing, and it ensures the analyte is in a consistent protonation state, leading to sharper, more reproducible peaks.

    • Detection (UV Absorbance) : The indazole ring system contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) or a variable wavelength UV detector is used to monitor the column eluent. A wavelength of 254 nm is a common choice for aromatic compounds and is likely to provide a strong signal for this compound and related impurities.[7][8]

Experimental Protocol: HPLC-UV Purity Method

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) as mandated by ICH guidelines to ensure the system is performing correctly before sample analysis.[9][10]

  • Preparation of Mobile Phases :

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Scientist's Note: Degas both mobile phases using sonication or vacuum filtration to prevent bubble formation in the pump and detector, which can cause baseline noise and affect quantification.

  • Standard and Sample Preparation :

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).

    • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.

    • Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the this compound sample to be tested and prepare similarly to the Working Standard Solution.

    • Scientist's Note: Filter all solutions through a 0.45 µm syringe filter to remove particulates that could damage the column and instrument.[8]

  • Chromatographic Conditions :

    • Instrument : HPLC system with a quaternary pump, autosampler, column oven, and DAD/UV detector.

    • Column : C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Column Temperature : 30 °C.

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Detection Wavelength : 254 nm.

    • Gradient Program :

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis :

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC-UV Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Weigh Sample & Reference Standard B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Autosampler Injection C->D F C18 Column D->F E Gradient Pump E->F G UV-Vis Detector (254 nm) F->G H Chromatogram Generation G->H I Peak Integration H->I J Purity Calculation (% Area) I->J K Purity Result J->K Final Report

Caption: Workflow for HPLC-UV purity analysis of this compound.

The Investigator: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

While HPLC-UV is excellent for quantifying purity, it falls short when an unknown peak appears in the chromatogram. LC-MS is the definitive tool for impurity identification, coupling the separation power of HPLC with the detection and molecular weight determination capabilities of mass spectrometry.[2][11][12]

Principle of Separation and Detection

The LC method remains identical to the HPLC-UV method to ensure comparable retention times. The key difference is the addition of a mass spectrometer after the UV detector.

  • Causality of Component Selection :

    • Ionization Source (Electrospray Ionization - ESI) : ESI is a soft ionization technique ideal for polar and moderately polar molecules like this compound. It transfers ions from solution into the gas phase with minimal fragmentation, allowing for the clear determination of the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Mass Analyzer (Quadrupole/Time-of-Flight) : A quadrupole analyzer is excellent for routine quantitative work and targeted analysis. A Time-of-Flight (TOF) analyzer provides high mass accuracy, enabling the determination of the elemental composition of an unknown impurity, which is a powerful tool for structural elucidation.[13]

    • Mobile Phase Compatibility : The chosen mobile phase (Water/Acetonitrile with 0.1% Formic Acid) is volatile and perfectly compatible with ESI-MS. The formic acid aids in the protonation of the analyte, enhancing the signal in positive ion mode ([M+H]⁺).

Experimental Protocol: LC-MS Impurity Identification
  • LC Conditions and Sample Preparation :

    • Follow steps 1-3 from the HPLC-UV protocol exactly.

  • MS Conditions :

    • Instrument : LC-MS system (e.g., Agilent Q-TOF, Waters SYNAPT).

    • Ionization Source : Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage : 3.5 kV.

    • Drying Gas (N₂) Flow : 10 L/min.

    • Drying Gas Temperature : 325 °C.

    • Mass Scan Range : m/z 100-1000.

    • Scientist's Note: These are typical starting parameters and should be optimized for the specific instrument and analyte to achieve maximum sensitivity.

  • Data Analysis :

    • The chromatogram from the UV detector is used for purity calculation as before.

    • For each impurity peak observed, extract the corresponding mass spectrum.

    • The molecular weight of the impurity is determined from the mass of the primary ion (e.g., [M+H]⁺).

    • This molecular weight provides a critical clue to the impurity's identity. For example, an impurity with a mass 79.9 Da higher than the parent compound could indicate a di-brominated species.[13]

Workflow for LC-MS Impurity Identification

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC System cluster_detect Detection cluster_analysis Data Analysis A Weigh & Dissolve B Filter (0.45 µm) A->B C Autosampler Injection B->C D LC Separation (C18 Column) C->D E UV-Vis Detector D->E F ESI Source D->F To MS H Chromatogram (Purity %) E->H G Mass Analyzer (e.g., TOF) F->G I Mass Spectra (Impurity MW) G->I J Structure Elucidation H->J I->J K Purity & Impurity ID J->K Final Report

Caption: Workflow for LC-MS purity analysis and impurity identification.

Head-to-Head Comparison: HPLC-UV vs. LC-MS

Choosing the right technique depends on the specific goal of the analysis—routine quality control versus in-depth impurity investigation.

ParameterHPLC-UVLC-MSRationale & Justification
Primary Use Quantitative Purity AnalysisQualitative Impurity ID & Quantitative AnalysisHPLC-UV is the gold standard for robust, routine quantification. LC-MS adds the critical capability of identifying what the impurities are.[14]
Selectivity ModerateVery High Relies on chromatographic separation alone. Co-eluting peaks cannot be distinguished.
Sensitivity GoodExcellent Detection limits are typically in the nanogram (ng) range.
Identification Power NoneDefinitive Provides only retention time and UV spectrum, which is not unique for structural isomers.
Robustness & Ease of Use High ModerateSimpler instrumentation and methodology make it highly reliable and easy to implement for routine QC labs.[14]
Cost (Instrument & Ops) Low to ModerateHigh HPLC systems are significantly less expensive to purchase and maintain.

Method Validation: The Foundation of Trustworthiness

Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose.[4] Validation is performed according to ICH Q2(R1) guidelines and demonstrates the method's reliability.[9][15][16]

  • Specificity : The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants. For LC-MS, this is inherently high. For HPLC-UV, peak purity analysis using a DAD is essential.[16]

  • Linearity : The method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10][16]

  • Accuracy : The closeness of test results to the true value, often determined by spike/recovery experiments. The ICH guideline suggests a mean recovery of 100 ± 2% for an assay.[9]

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts).[9]

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Often defined by a signal-to-noise ratio of 3:1.[9]

  • Limit of Quantitation (LOQ) : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often defined by a signal-to-noise ratio of 10:1.[9]

Conclusion: A Synergistic Approach

For the comprehensive purity analysis of this compound, HPLC-UV and LC-MS are not competing but complementary techniques.

  • HPLC-UV is the ideal choice for routine quality control, release testing, and stability studies where the primary goal is to accurately quantify the purity of a known compound against a defined specification. Its robustness, cost-effectiveness, and simplicity make it the workhorse of the QC lab.

  • LC-MS is the indispensable tool for process development, troubleshooting, and the investigation of unknown impurities or degradation products.[11] Its unparalleled sensitivity and identification power provide the detailed molecular information necessary to ensure the safety and quality of the synthetic process and the final API.

In a modern drug development setting, a validated HPLC-UV method would be used for routine batch release, while an LC-MS method would be employed during development to fully characterize the impurity profile and to investigate any out-of-specification results observed during routine testing. This dual approach ensures both efficiency and comprehensive quality assurance.

References

  • Title : HPLC Method Development and Validation for Pharmaceutical Analysis Source : PharmTech URL : [Link]

  • Title : Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets Source : PubMed URL : [Link]

  • Title : Steps for HPLC Method Validation Source : Pharmaguideline URL : [Link]

  • Title : Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets Source : ResearchGate URL : [Link]

  • Title : The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling Source : Pharmaceutical Technology URL : [Link]

  • Title : METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source : Zenodo URL : [Link]

  • Title : Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source : LCGC International URL : [Link]

  • Title : ICH Guidelines for Analytical Method Validation Explained Source : AMSbiopharma URL : [Link]

  • Title : LC-MS and CE-MS Strategies in Impurity Profiling Source : CHIMIA URL : [Link]

  • Title : Impurity Profiling and Characterization for Generic Project Submission to USFDA Source : Veeprho URL : [Link]

  • Title : COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES Source : Farmacia Journal URL : [Link]

  • Title : Comparative Study of UV And HPLC Methods for Estimation of Drug Source : Journal of Drug Delivery and Therapeutics URL : [Link]

  • Title : Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products Source : ResearchGate URL : [Link]

  • Title : IMPURITY PROFILING OF DRUGS: A REVIEW Source : International Journal of Novel Research and Development URL : [Link]

  • Title : Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source : RSC Advances URL : [Link]

  • Title : IMPURITY PROFILING OF PHARMACEUTICALS Source : World Journal of Pharmaceutical Research URL : [Link]

Sources

A Comparative Guide to the Rational Design and Crystallographic Analysis of 4-Bromo-1H-indazol-6-ol Co-crystals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Case for 4-Bromo-1H-indazol-6-ol Co-crystals

The indazole core is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents.[1][2] this compound presents a particularly interesting case for crystal engineering. Its trifunctional nature—featuring a hydrogen bond donor/acceptor indazole ring, a hydroxyl group (a strong hydrogen bond donor), and a bromine atom (a potential halogen bond donor)—offers multiple avenues for forming robust intermolecular interactions.

Co-crystallization, the process of forming a crystalline solid containing two or more neutral molecules in a stoichiometric ratio, is a powerful technique to modify the physicochemical properties of active pharmaceutical ingredients (APIs). These properties include solubility, dissolution rate, stability, and bioavailability, all of which are critical parameters in drug development.[3] By strategically selecting co-formers that can interact with the functional groups of this compound, we can generate a library of novel solid forms with potentially superior properties.

Part 1: A Comparative Strategy for Co-former Selection

The foundation of successful co-crystal development lies in the rational selection of co-formers. The choice is guided by the principles of supramolecular chemistry, aiming to form predictable and stable non-covalent interactions.

Analysis of this compound as a Co-crystal Target

The molecule's potential for intermolecular interactions is summarized below:

  • Hydrogen Bond Donors: The indazole N-H group and the hydroxyl O-H group are strong hydrogen bond donors.

  • Hydrogen Bond Acceptors: The pyridine-like nitrogen atom in the indazole ring is a hydrogen bond acceptor.

  • Halogen Bond Donor: The bromine atom at the 4-position can act as a halogen bond donor, interacting with Lewis bases (electron donors).[4][5] This interaction, known as a σ-hole interaction, is a highly directional and specific tool in crystal engineering.[4][6]

Comparative Table of Potential Co-formers

The following table compares different classes of co-formers and the primary interactions they are expected to form with this compound.

Co-former ClassExample Co-formersPrimary Functional GroupExpected Supramolecular Synthon with TargetRationale & Potential Outcome
Carboxylic Acids Succinic Acid, Benzoic Acid-COOHH-bond (O-H···N), H-bond (N-H···O=C)Highly reliable synthons. Potential to improve solubility and dissolution. Risk of salt formation if ΔpKa is large.
Pyridine Derivatives Isonicotinamide, 4,4'-BipyridinePyridyl-NH-bond (O-H···Npyridyl), Halogen-bond (C-Br···Npyridyl)Strong hydrogen and halogen bond acceptors. Can act as linkers to form extended networks.[7]
Amides Nicotinamide, Urea-CONH2H-bond (O-H···O=C), H-bond (N-H···O=C)Versatile synthons that can form robust hydrogen-bonded networks. Widely used in pharmaceutical co-crystals.[8]
Phenols Resorcinol, Hydroquinone-OHH-bond (O-H···O)Can form strong O-H···O hydrogen bonds, leading to stable, extended structures.
Part 2: Comparative Analysis of Co-crystal Screening Methodologies

Once a set of candidate co-formers is selected, the next step is to screen for co-crystal formation. Different experimental methods can yield different results, and the choice of method can be critical.[9][10]

Co_Crystal_Screening_Workflow cluster_0 Phase 1: Co-former Selection cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Characterization CofSel Rational Co-former Selection LAG Liquid-Assisted Grinding (LAG) (High-throughput screening) CofSel->LAG SE Slow Evaporation (Single crystal growth) CofSel->SE Slurry Slurry Crystallization (Thermodynamic stability) CofSel->Slurry PXRD Powder X-Ray Diffraction (PXRD) (Phase identification) LAG->PXRD SE->PXRD SCXRD Single-Crystal X-Ray Diffraction (SC-XRD) (Structure elucidation) SE->SCXRD Directly yields single crystals Slurry->PXRD DSC Differential Scanning Calorimetry (DSC) (Thermal analysis) PXRD->DSC PXRD->SCXRD If single crystals are obtained

Caption: Workflow for co-crystal screening and characterization.

Experimental Protocols

1. Liquid-Assisted Grinding (LAG)

  • Principle: This mechanochemical method uses mechanical force and a catalytic amount of solvent to accelerate co-crystal formation.[11][12] It is highly efficient for rapid screening.[9]

  • Protocol:

    • Place stoichiometric amounts (e.g., 1:1 molar ratio) of this compound and the co-former (total mass ~50-100 mg) into a milling jar with a grinding ball.

    • Add a small volume (10-20 µL) of a suitable solvent (e.g., acetonitrile, ethanol, or ethyl acetate). The choice of solvent can influence the outcome.[13]

    • Mill the mixture at a set frequency (e.g., 20-30 Hz) for a specified time (e.g., 30-60 minutes).

    • Harvest the resulting powder and analyze using Powder X-Ray Diffraction (PXRD) to identify new crystalline phases.

2. Slurry Crystallization

  • Principle: This method involves stirring a suspension of the components in a solvent where they have limited solubility. It tends to yield the most thermodynamically stable crystalline form.[10]

  • Protocol:

    • Add an excess of a 1:1 molar mixture of this compound and the co-former to a vial containing a small amount of a selected solvent.

    • Seal the vial and stir the suspension at a constant temperature (e.g., 25 °C or 40 °C) for an extended period (e.g., 24-72 hours).

    • Isolate the solid by filtration and allow it to dry.

    • Analyze the solid product by PXRD.

3. Slow Solvent Evaporation

  • Principle: This traditional method aims to grow single crystals suitable for SC-XRD by slowly increasing the concentration of the components in a solution until nucleation and crystal growth occur.

  • Protocol:

    • Dissolve stoichiometric amounts of this compound and the co-former in a suitable solvent or solvent mixture to near saturation.

    • Loosely cap the vial or cover it with perforated film to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

    • Harvest suitable single crystals for analysis.

Part 3: X-ray Crystallography - From Data to Structure

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a co-crystal.[14][15] It provides unequivocal proof of co-crystal formation and reveals the specific intermolecular interactions that hold the structure together.[16]

Generalized Protocol for Single-Crystal X-ray Diffraction

  • Crystal Mounting: A high-quality single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[17][18]

  • Data Collection: The crystal is placed in a diffractometer, where it is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. The crystal is rotated, and diffraction patterns are collected at hundreds of different orientations.[14]

  • Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data to optimize atomic positions, bond lengths, and bond angles, resulting in a final, accurate crystal structure.[15]

Hypothetical Co-crystal Interaction Model

The diagram below illustrates a plausible binding mode between this compound and isonicotinamide, a common co-former. This model showcases the potential for both strong hydrogen bonding and a directional halogen bond.

Hypothetical_Interaction cluster_Target This compound cluster_Coformer Isonicotinamide (Co-former) Indazole Indazole Ring (N-H donor) AmideO Amide Oxygen (H-bond acceptor) Indazole->AmideO N-H···O (H-bond) Hydroxyl Hydroxyl Group (O-H donor) PyridineN Pyridine Nitrogen (H-bond & Halogen bond acceptor) Hydroxyl->PyridineN O-H···N (H-bond) Bromo Bromo Group (Halogen bond donor) Bromo->PyridineN C-Br···N (Halogen bond)

Caption: Potential intermolecular interactions in a co-crystal.

Part 4: Data Presentation and Comparative Analysis

Once crystal structures are determined, the data should be presented in a clear, comparative format. This allows for an objective assessment of how different co-formers influence the crystal packing and solid-state properties.

Simulated Crystallographic Data for Hypothetical Co-crystals

ParameterCo-crystal with Succinic AcidCo-crystal with Isonicotinamide
Formula C7H5BrN2O · C4H6O4C7H5BrN2O · C6H6N2O
Crystal System MonoclinicOrthorhombic
Space Group P21/cPca21
Unit Cell (a, b, c) 10.2 Å, 8.5 Å, 18.1 Å7.5 Å, 15.3 Å, 12.8 Å
Unit Cell (α, β, γ) 90°, 95.1°, 90°90°, 90°, 90°
Density (calc.) 1.75 g/cm31.68 g/cm3
Primary Interactions O-H···O, N-H···O (Hydrogen Bonds)O-H···N, N-H···O (H-Bonds), C-Br···N (Halogen Bond)
R-factor (R1) 0.0450.038

This comparative table allows researchers to quickly assess key structural differences. For instance, the formation of a halogen bond with isonicotinamide could lead to a denser, more complex packing arrangement compared to the purely hydrogen-bonded structure with succinic acid.

Conclusion

The strategic exploration of this compound co-crystals offers a significant opportunity to modulate the solid-state properties of this valuable pharmaceutical scaffold. This guide provides a comparative framework for this endeavor, emphasizing a rational, evidence-based approach. By systematically comparing co-former choices based on supramolecular principles, employing a diverse set of screening methodologies, and leveraging the definitive power of X-ray crystallography, researchers can efficiently navigate the path to discovering novel, optimized solid forms. The causality is clear: a well-designed screening strategy directly leads to a higher probability of identifying co-crystals, and rigorous crystallographic analysis provides the fundamental structural understanding required for their development.

References

  • Liquid-Assisted Grinding to Prepare a Cocrystal of Adefovir Dipivoxil Thermodynamically Less Stable than Its Neat Phase. MDPI.[Link]

  • Cocrystal formation by ionic liquid-assisted grinding: case study with cocrystals of caffeine. CrystEngComm (RSC Publishing).[Link]

  • Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy.[Link]

  • Mechanochemical Synthesis of Cocrystal: From Mechanism to Application. Crystal Growth & Design (ACS Publications).[Link]

  • Single crystal X-ray diffraction. Crystallography Class Notes - Fiveable.[Link]

  • Inadvertent liquid assisted grinding: a key to “dry” organic mechano-co-crystallisation? Royal Society of Chemistry.[Link]

  • Chapter 3: Design and Structural Chemistry of Halogen-bonded Co-crystals. Royal Society of Chemistry.[Link]

  • Single Crystal X-ray Diffraction. University of York.[Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? AZoM.[Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton).[Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.[Link]

  • Halogen bonding and pharmaceutical cocrystals: the case of a widely used preservative. PubMed.[Link]

  • Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PubMed Central.[Link]

  • X-ray single-crystal diffraction. FZU.[Link]

  • Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene. Semantic Scholar.[Link]

  • Experimental cocrystal screening and solution based scale-up cocrystallization methods. ScienceDirect.[Link]

  • Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. ACS Publications.[Link]

  • 4-Bromo-6-chloro-1H-indazole. PubChem.[Link]

  • 4-bromo-1H-indazole. PubChem.[Link]

  • Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. NIH.[Link]

  • A review on advancement of cocrystallization approach and a brief on screening, formulation and characterization of the same. NIH.[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-1H-indazol-6-ol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) for a promising class of kinase inhibitors: 4-Bromo-1H-indazol-6-ol analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from the scientific literature to illuminate the critical structural features governing the potency and selectivity of these compounds. We will explore the rationale behind experimental design, present comparative biological data, and provide detailed protocols for the synthesis and evaluation of these potent therapeutic candidates.

Introduction: The Indazole Scaffold in Kinase Inhibition

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1] Its unique bicyclic aromatic structure, composed of a fused benzene and pyrazole ring, provides a versatile platform for designing molecules that can effectively interact with the ATP-binding pocket of various protein kinases.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[2]

This guide focuses on a specific, highly functionalized indazole core: This compound . The strategic placement of the bromine atom at the 4-position and the hydroxyl group at the 6-position offers distinct opportunities for establishing key interactions within a kinase active site and for further chemical modification to fine-tune pharmacological properties. We will explore the SAR of analogs based on this core, with a particular focus on their activity against therapeutically relevant kinases such as Polo-like kinase 4 (PLK4), AXL receptor tyrosine kinase, and FMS-like tyrosine kinase 3 (FLT3).[3][4][5]

The this compound Core: A Strategic Starting Point

The choice of the this compound scaffold is predicated on several key hypotheses rooted in established principles of kinase inhibitor design.

  • The Indazole Core as a Hinge-Binder: The nitrogen atoms of the pyrazole ring are well-suited to form hydrogen bonds with the hinge region of the kinase ATP-binding site, a critical interaction for anchoring the inhibitor.

  • The 6-Hydroxyl Group: This functional group can act as both a hydrogen bond donor and acceptor, providing an additional anchor point to the protein or interacting with solvent. Furthermore, it serves as a convenient handle for derivatization, allowing for the exploration of the solvent-exposed region of the active site.

  • The 4-Bromo Substituent: The bulky and lipophilic bromine atom can occupy a hydrophobic pocket within the kinase domain. Its presence can also influence the electronics of the ring system and provide a vector for further modification through cross-coupling reactions.

The following diagram illustrates the hypothesized binding mode of the this compound core within a generic kinase ATP-binding pocket.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front indazole Indazole Core indazole->hinge H-bonds bromo 4-Bromo bromo->hydrophobic_pocket Hydrophobic Interaction hydroxyl 6-Hydroxyl hydroxyl->solvent_front H-bonds / Solvent Interaction

Caption: Hypothesized binding of this compound.

Comparative Structure-Activity Relationship (SAR) Analysis

Kinase Inhibitory Profile of Indazole Analogs

The indazole scaffold has demonstrated remarkable versatility in targeting a range of kinases implicated in cancer. The following table summarizes the inhibitory activity of representative indazole derivatives against PLK4, AXL, and FLT3.

Compound ID Indazole Core Key Substituents Target Kinase IC50 (nM) Reference
CFI-400945 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one3-styryl, 5'-methoxyPLK4< 1[6]
C05 N-(1H-indazol-6-yl)benzenesulfonamideVariesPLK4< 0.1[3]
Analog 54 IndazoleVariesAXLPotent Inhibition[4]
Compound 4 3-amino-1H-indazol-6-yl-benzamideVariesFLT3< 10 (EC50)[7]
Compound 22f Benzimidazole-indazoleVariesFLT3 (D835Y)0.199[8]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. EC50 refers to the concentration required for 50% of the maximum effect in a cell-based assay.

SAR Insights from Published Analogs

By analyzing the SAR of related indazole series, we can infer key structural requirements for potent inhibition of our target kinases.

  • Substitution at the 6-position: The 6-position of the indazole ring is frequently substituted in potent kinase inhibitors. In many instances, this position is directed towards the solvent-exposed region of the ATP-binding pocket. The introduction of groups capable of hydrogen bonding, such as the hydroxyl in our core scaffold, is often beneficial. For example, in a series of JNK3 inhibitors, replacing a 6-fluoro with a 6-hydrogen slightly increased potency.[9] This suggests that the electronic and steric properties at this position are critical and need to be optimized for each target.

  • Substitution at the 4-position: Methoxy or hydroxyl groups at the C4 position of indazole arylsulfonamides have been shown to be potent.[10] While our core contains a bromine at this position, this highlights the importance of substitution at C4 for activity. The bromo group likely occupies a hydrophobic pocket, and its size and electronic properties will influence binding affinity.

  • N1-Substitution: Modification of the N1 position of the indazole ring is a common strategy to enhance potency and modulate physicochemical properties. For instance, in a series of CCR4 antagonists, N1 meta-substituted benzyl groups with an α-amino-3-[(methylamino)acyl]-group were found to be the most potent.[10]

  • Substitution at other positions: Generally, only small groups are well-tolerated at the C5 and C7 positions of the indazole ring.[10]

The following diagram summarizes the key SAR points for the indazole scaffold.

G Indazole Indazole Core N1 C3 C4 C5 C6 C7 N1_sub Modulates potency and physicochemical properties Indazole:f1->N1_sub C3_sub Often directed towards solvent region Indazole:f2->C3_sub C4_sub Hydrophobic interactions, electronics Indazole:f3->C4_sub C5_sub Small groups tolerated Indazole:f4->C5_sub C6_sub H-bonding, solvent interactions Indazole:f5->C6_sub C7_sub Small groups tolerated Indazole:f6->C7_sub

Caption: Key SAR points for the indazole scaffold.

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, this section provides detailed, step-by-step methodologies for the synthesis of the this compound core and for the evaluation of its analogs as kinase inhibitors.

Synthesis of this compound Analogs

The synthesis of the this compound core can be achieved through a multi-step sequence starting from commercially available materials. The following is a representative synthetic workflow.

G start Commercially Available Starting Material (e.g., substituted 2-methylaniline) step1 Step 1: Bromination start->step1 step2 Step 2: Nitration step1->step2 step3 Step 3: Cyclization (Indazole formation) step2->step3 step4 Step 4: Reduction of Nitro Group step3->step4 step5 Step 5: Diazotization and Hydrolysis to Phenol step4->step5 final This compound Core step5->final

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Bromination of the Starting Aniline: To a solution of the appropriately substituted 2-methylaniline in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction mixture until completion (monitored by TLC). Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

  • Nitration: The brominated aniline is then subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperature (0-5 °C). Careful control of the reaction temperature is crucial to avoid side products.

  • Indazole Ring Formation (Cyclization): The resulting nitro-aniline derivative is diazotized using sodium nitrite in an acidic medium, followed by intramolecular cyclization to form the nitro-indazole ring.

  • Reduction of the Nitro Group: The nitro group on the indazole ring is reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in ethanol or catalytic hydrogenation with palladium on carbon.[6]

  • Conversion of the Amino Group to a Hydroxyl Group: The amino-indazole is converted to the corresponding phenol via a Sandmeyer-type reaction. This involves diazotization of the amino group with sodium nitrite in an acidic aqueous solution, followed by heating to promote hydrolysis to the hydroxyl group.

  • Purification: The final this compound product is purified by column chromatography on silica gel.

Analogs can be synthesized by starting with appropriately substituted anilines or by derivatizing the 6-hydroxyl group of the final product.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against target kinases (e.g., PLK4, AXL, FLT3) can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution according to the manufacturer's instructions or established protocols. Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP. Incubate the plate at room temperature for the specified time (e.g., 1 hour).

  • Detection: Stop the kinase reaction and add the detection reagent (e.g., a luciferase/luciferin mixture). This reagent will generate a luminescent signal that is inversely proportional to the amount of ATP consumed by the kinase.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

To assess the anti-proliferative activity of the compounds in a cellular context, a standard MTT or CellTiter-Glo® assay can be performed using cancer cell lines that are known to be dependent on the target kinase.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a cell line overexpressing AXL or with a FLT3 mutation) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a suitable solvent and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel and potent kinase inhibitors. The strategic placement of the bromo and hydroxyl substituents provides key anchor points for binding to the kinase active site and offers opportunities for further chemical optimization. By leveraging the SAR insights from related indazole series, researchers can rationally design and synthesize new analogs with improved potency, selectivity, and drug-like properties.

Future efforts should focus on:

  • Systematic SAR exploration: Synthesizing a focused library of analogs with diverse substitutions at the N1 and C3 positions, as well as modifications of the 6-hydroxyl group, will provide a more complete understanding of the SAR for this scaffold.

  • Structural biology: Obtaining co-crystal structures of lead compounds bound to their target kinases will provide invaluable insights into the precise binding interactions and guide further structure-based drug design.

  • In vivo evaluation: Promising compounds with potent in vitro activity and favorable ADME properties should be advanced into preclinical in vivo models of cancer to assess their efficacy and tolerability.

By pursuing these avenues of research, the full therapeutic potential of this compound analogs as a new generation of targeted cancer therapies can be realized.

References

  • Ng, S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437.
  • BenchChem (2025).
  • RSC Publishing (2025).
  • Sampson, P. B., et al. (2015). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945) as a Potent, Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 58(1), 147-169.
  • Norman, M. H., et al. (2012). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry, 55(17), 7766-7784.
  • Deng, X., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4579-4584.
  • Lee, H., et al. (2023). Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. European Journal of Medicinal Chemistry, 262, 115894.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Patel, R. V., et al. (2019). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 9(49), 28567-28604.
  • Zhang, H., et al. (2021). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 589-596.
  • Chen, H., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 268-278.
  • Nguyen, T. T., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44888-44898.

Sources

A Senior Application Scientist's Guide to Validating the Binding Affinity of 4-Bromo-1H-indazol-6-ol to its Target

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold is a cornerstone for the development of targeted therapies, particularly kinase inhibitors.[1] The compound 4-Bromo-1H-indazol-6-ol represents a promising, albeit under-characterized, member of this chemical class. The journey from a promising chemical entity to a validated lead compound is paved with rigorous biophysical and cellular assays designed to confirm direct and specific engagement with its intended biological target. This guide provides a comprehensive comparison of key methodologies for validating the binding affinity of this compound, offering a strategic framework for researchers, scientists, and drug development professionals.

For the purpose of this guide, we will consider a hypothetical scenario where this compound has been identified as a potential inhibitor of a therapeutically relevant protein kinase, hereafter referred to as "Kinase-X." Our objective is to meticulously validate and quantify the binding affinity of our compound to Kinase-X, a critical step in establishing a robust structure-activity relationship (SAR) and advancing the compound through the drug discovery pipeline.

Comparative Analysis of Binding Affinity Validation Methods

The choice of an appropriate method for validating binding affinity is contingent on several factors, including the nature of the target protein, the required throughput, and the desired level of kinetic and thermodynamic detail.[2] We will explore three orthogonal, industry-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA). Each of these methods offers a unique window into the molecular interaction between this compound and Kinase-X.

Technique Principle Key Parameters Measured Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[3][4]Association rate constant (ka), Dissociation rate constant (kd), Equilibrium dissociation constant (KD)Real-time kinetics, label-free, high sensitivity, requires small sample volumes.[5][6]Protein immobilization can affect activity, potential for mass transport limitations, indirect measurement of binding.[5][7]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.[8][9][10]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Label-free, in-solution measurement, provides a complete thermodynamic profile.[9][11]Requires larger amounts of protein and compound, lower throughput, sensitive to buffer mismatches.[8]
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[12][13][14]Target engagement in a cellular environment, apparent melting temperature (Tm) shift.In-cell and in-tissue target engagement confirmation, physiologically relevant context.[12][15]Indirect measure of affinity, lower throughput for full dose-response curves, requires a specific antibody for detection.[16]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for elucidating the kinetics of a drug-target interaction, providing insights into both the on-rate and off-rate of the binding event.[5][6]

Workflow for SPR Analysis

cluster_0 SPR Workflow Immobilize Kinase-X on Sensor Chip Immobilize Kinase-X on Sensor Chip Prepare this compound Series Prepare this compound Series Immobilize Kinase-X on Sensor Chip->Prepare this compound Series Inject Compound Series Inject Compound Series Prepare this compound Series->Inject Compound Series Measure Binding Response Measure Binding Response Inject Compound Series->Measure Binding Response Regenerate Surface Regenerate Surface Measure Binding Response->Regenerate Surface Kinetic Analysis Kinetic Analysis Regenerate Surface->Kinetic Analysis cluster_1 ITC Workflow Load Kinase-X into Sample Cell Load Kinase-X into Sample Cell Load this compound into Syringe Load this compound into Syringe Load Kinase-X into Sample Cell->Load this compound into Syringe Titrate Compound into Protein Titrate Compound into Protein Load this compound into Syringe->Titrate Compound into Protein Measure Heat Change Measure Heat Change Titrate Compound into Protein->Measure Heat Change Thermodynamic Analysis Thermodynamic Analysis Measure Heat Change->Thermodynamic Analysis

The sequential process of an Isothermal Titration Calorimetry experiment.

Protocol:

  • Sample Preparation:

    • Dialyze both Kinase-X and this compound into the same buffer to minimize buffer mismatch effects.

    • The concentration of Kinase-X in the sample cell and the compound in the syringe should be carefully determined to ensure an optimal binding isotherm.

  • Titration:

    • Perform a series of small injections of the this compound solution into the Kinase-X solution in the sample cell of the calorimeter.

    • Allow the system to reach equilibrium after each injection.

  • Data Acquisition:

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction. [11]The entropy (ΔS) can then be calculated.

Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Physiological Context

CETSA is a powerful method for confirming that a compound binds to its target within the complex milieu of a cell. [12][13][14] Workflow for CETSA Analysis

cluster_2 CETSA Workflow Treat Cells with Compound Treat Cells with Compound Heat Shock Heat Shock Treat Cells with Compound->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Separate Soluble and Precipitated Fractions Separate Soluble and Precipitated Fractions Cell Lysis->Separate Soluble and Precipitated Fractions Quantify Soluble Kinase-X Quantify Soluble Kinase-X Separate Soluble and Precipitated Fractions->Quantify Soluble Kinase-X Generate Melt Curve Generate Melt Curve Quantify Soluble Kinase-X->Generate Melt Curve

Step-by-step visualization of the Cellular Thermal Shift Assay.

Protocol:

  • Cell Treatment:

    • Incubate cultured cells expressing Kinase-X with either this compound or a vehicle control.

  • Thermal Challenge:

    • Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes). [12]

  • Cell Lysis and Fractionation:

    • Lyse the cells and separate the soluble fraction from the precipitated protein aggregates by centrifugation. [12]

  • Protein Quantification:

    • Quantify the amount of soluble Kinase-X remaining in the supernatant at each temperature using Western blotting or another suitable protein detection method.

  • Data Analysis:

    • Plot the amount of soluble Kinase-X as a function of temperature to generate a "melting curve."

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization. [16]

Interpreting the Data: A Comparative Perspective

Each of these techniques provides a different, yet complementary, piece of the binding affinity puzzle. SPR offers unparalleled insight into the kinetics of the interaction, which can be a key differentiator for lead optimization. [6]A compound with a slow off-rate, for instance, may exhibit a more durable pharmacological effect. ITC, on the other hand, provides a thermodynamic rationale for the observed affinity, which can guide further chemical modifications to enhance binding. [8]Finally, CETSA offers the crucial validation that the compound engages its target in a physiologically relevant setting, a critical hurdle for any aspiring drug candidate. [14][15]

Conclusion

Validating the binding affinity of a novel compound like this compound to its target is a multi-faceted process that requires a thoughtful and integrated approach. By employing a combination of biophysical techniques such as SPR and ITC, alongside a cellular target engagement assay like CETSA, researchers can build a comprehensive and compelling data package that not only quantifies the binding interaction but also provides a deeper understanding of its kinetic and thermodynamic underpinnings. This rigorous validation is essential for making informed decisions in the complex and challenging endeavor of drug discovery.

References

  • Ladbury, J. E., & Chowdhry, B. Z. (1996). Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Nakatani, Y., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • Ghosh, R., & Kumar, A. (2018). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Biophysical Reviews and Letters. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Shaw, J. T., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy. [Link]

  • van der Woning, B., et al. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [Link]

  • ResearchGate. (2020). What are some physical methods to determine binding affinity of a protein?. ResearchGate. [Link]

  • LibreTexts Biology. (2025). 5.2: Techniques to Measure Binding. LibreTexts. [Link]

  • Al-Ali, H., et al. (2018). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]

  • Royal Society of Chemistry. (2011). Biophysical Approaches Determining Ligand Binding to Biomolecular Targets: Detection, Measurement and Modelling. Royal Society of Chemistry. [Link]

  • Consensus. (n.d.). What are the methods for predicting protein-ligand binding affinity?. Consensus. [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Wikipedia. [Link]

  • ResearchGate. (2021). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. ResearchGate. [Link]

  • Rizzi, A., et al. (2021). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. PMC. [Link]

  • Zhang, J., et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. NIH. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

  • PubChem. (n.d.). 4-Bromo-6-chloro-1H-indazole. PubChem. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • PubChemLite. (n.d.). 4-bromo-1h-indazol-6-amine (C7H6BrN3). PubChemLite. [Link]

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Efficacy Guide for 4-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Predicted In Vitro Potency and In Vivo Performance Against Clinically Validated Indazole Analogs

Senior Application Scientist's Foreword: In the dynamic field of drug discovery, the indazole scaffold has emerged as a "privileged structure," forming the core of numerous clinically successful kinase inhibitors.[1][2] This guide addresses the therapeutic potential of a specific, yet sparsely documented, member of this family: 4-Bromo-1H-indazol-6-ol. In the absence of direct published efficacy data for this molecule, we will embark on a predictive analysis, grounded in established structure-activity relationships and the well-characterized performance of its FDA-approved relatives, Pazopanib and Axitinib.[1] This document is structured to provide researchers and drug development professionals with a robust framework for evaluating this compound, juxtaposing its hypothesized efficacy with concrete data from its clinically validated counterparts. By explaining the causality behind experimental design and providing actionable protocols, we aim to bridge the gap between theoretical potential and empirical validation.

The Indazole Scaffold: A Cornerstone of Kinase Inhibition

The bicyclic structure of indazole, fusing a benzene ring with a pyrazole ring, provides a versatile template for designing potent and selective kinase inhibitors.[3][4] This structural motif is central to the mechanism of action for several targeted cancer therapies. Axitinib and Pazopanib, for instance, are multi-kinase inhibitors that have demonstrated significant clinical efficacy in treating conditions like renal cell carcinoma (RCC) and soft tissue sarcoma by targeting key signaling pathways involved in angiogenesis and tumor proliferation.[5][6][7]

Based on this precedent, it is scientifically reasonable to hypothesize that this compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis, such as the Vascular Endothelial Growth Factor Receptors (VEGFRs).

Predicted Mechanism of Action: Targeting the VEGFR Signaling Cascade

The anti-angiogenic effects of many indazole-based inhibitors are primarily mediated through the blockade of the VEGFR signaling pathway. The diagram below illustrates the key steps in this cascade, which is a probable target for this compound.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS Activates PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates VEGF VEGF Ligand VEGF->VEGFR Binds Inhibitor This compound (Hypothesized) Inhibitor->VEGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Promotes AKT AKT PI3K->AKT AKT->Transcription Promotes

Figure 1: Hypothesized inhibition of the VEGFR signaling pathway.

Comparative In Vitro Efficacy Analysis

The initial evaluation of a novel kinase inhibitor invariably begins with in vitro assays to determine its potency and selectivity against a panel of target kinases. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for potency.

Predictive In Vitro Profile: this compound vs. Comparators

While empirical data is pending, we can project a target profile for this compound based on its structural similarity to established drugs. We hypothesize it will show potent inhibition of VEGFRs and related kinases. The following table compares this predictive profile against the known in vitro activities of Pazopanib and Axitinib.

Kinase TargetThis compound (Predicted IC₅₀)Pazopanib (Actual IC₅₀)Axitinib (Actual IC₅₀)
VEGFR-1 15 - 40 nM10 nM[5]0.1 nM
VEGFR-2 20 - 60 nM30 nM[5]0.2 nM
VEGFR-3 30 - 80 nM47 nM[5]0.1 - 0.3 nM
PDGFR-β 50 - 100 nM84 nM1.6 nM
c-Kit 50 - 100 nM74 nM[5]1.8 nM
Note: Data for Axitinib sourced from its prescribing information unless otherwise cited. Data for Pazopanib is from cited literature.[5][8] The predicted values for this compound are hypothetical and serve as a benchmark for future experimental validation.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

To empirically determine the IC₅₀ values, a robust and reproducible assay is required. The following protocol describes a common luminescence-based kinase assay format that measures ATP consumption.[9]

Objective: To measure the dose-dependent inhibition of a recombinant tyrosine kinase (e.g., VEGFR-2) by a test compound and calculate its IC₅₀ value.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase substrate (e.g., a generic tyrosine peptide)

  • Test Compound (this compound)

  • Control Inhibitor (e.g., Staurosporine)

  • Kinase Assay Buffer

  • ATP solution

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • 384-well white assay plates

  • Acoustic liquid handler or multichannel pipette

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 1 mM stock.

    • Using an acoustic liquid handler, transfer ~50 nL of each dilution into the bottom of a 384-well assay plate.

    • Prepare control wells: "high control" (0% inhibition) with DMSO only and "low control" (100% inhibition) with a pan-kinase inhibitor like Staurosporine.[9]

  • Enzyme/Substrate Addition:

    • Prepare a 2X enzyme/substrate master mix in Kinase Assay Buffer. The optimal enzyme concentration must be predetermined to ensure the reaction remains in the linear range.

    • Add 5 µL of the 2X master mix to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.[9]

  • Reaction Initiation:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at or near the Kₘ for the specific kinase.

    • Add 5 µL of the 2X ATP solution to all wells to initiate the kinase reaction (final volume: 10 µL).

    • Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent, which terminates kinase activity and depletes remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the high and low control wells.

    • Plot the normalized percent inhibition against the logarithmic concentration of the test compound.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

In_Vitro_Workflow A Compound Plating (Serial Dilution in 384-well plate) B Add 2X Kinase/ Substrate Mix A->B C Pre-incubation (15 min) B->C D Initiate with 2X ATP (Incubate 60 min) C->D E Stop Reaction & Deplete ATP D->E F Develop Luminescent Signal E->F G Read Plate F->G H Data Analysis (Calculate IC₅₀) G->H

Figure 2: Generalized workflow for an in vitro kinase inhibition assay.

Comparative In Vivo Efficacy Analysis

A promising in vitro profile is the first step; demonstrating efficacy in a living system is the critical next hurdle. In vivo studies in animal models, typically mouse xenografts, are essential for evaluating a compound's anti-tumor activity, pharmacokinetics (PK), and overall tolerability.[10]

Predictive In Vivo Profile: this compound vs. Comparators

We predict that this compound, when administered orally to tumor-bearing mice, will demonstrate significant tumor growth inhibition. The table below outlines this expected performance against published preclinical data for Pazopanib and Axitinib.

ParameterThis compound (Predicted)Pazopanib (Actual)Axitinib (Actual)
Animal Model Nude mice with human tumor xenografts (e.g., RCC, NPC)Multiple xenograft models (colon, melanoma, renal, etc.)[5]Intracranial U87 glioma & MGG4 GSC xenografts[6]
Dosing Regimen 25-100 mg/kg, oral, dailyDose-dependent activity observed[5]25 mg/kg, oral, twice daily[11]
Primary Efficacy Significant Tumor Growth Inhibition (TGI)Dose-dependent anti-tumor activity[5]Significant extension in median survival[6]
Pharmacodynamic Marker Reduced microvessel density in tumor tissueInhibition of VEGFR-2 phosphorylation in vivo[8]Decreased tumor-associated vascularity[6]
Note: The predicted outcomes for this compound are hypothetical and contingent on favorable pharmacokinetic properties. Actual data is cited from preclinical studies.
Experimental Protocol: Human Tumor Xenograft Model

The following protocol outlines a standard workflow for assessing the in vivo efficacy of a novel kinase inhibitor in a subcutaneous xenograft model.[12][13]

Objective: To evaluate the anti-tumor efficacy of this compound in immunodeficient mice bearing human tumor xenografts.

Materials:

  • 6-8 week old immunodeficient mice (e.g., NU/NU nude mice)

  • Human cancer cell line (e.g., Caki-1 for renal cell carcinoma)

  • Matrigel or similar extracellular matrix

  • Test Compound (this compound)

  • Vehicle control (e.g., 0.5% methylcellulose in water)

  • Calipers, animal scales, gavage needles

Methodology:

  • Tumor Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10⁶ cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration:

    • Prepare a suspension of this compound in the vehicle at the desired concentration.

    • Administer the compound to the treatment group via oral gavage daily. The control group receives the vehicle only.

    • Monitor the body weight of the mice 2-3 times per week as a measure of general toxicity.[12]

  • Efficacy Assessment:

    • Continue measuring tumor volumes throughout the study.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated when the control tumors reach a predetermined size (e.g., 1000 mm³).

    • TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.

  • Tissue Analysis (Optional):

    • At the end of the study, euthanize the mice and harvest tumors.

    • Tumor tissue can be used for pharmacodynamic analysis, such as immunohistochemistry (IHC) for microvessel density (CD31) or proliferation markers (Ki-67).

In_Vivo_Workflow A Cell Culture & Harvest B Subcutaneous Injection of Cells into Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment & Control Groups C->D E Daily Oral Dosing (Compound vs. Vehicle) D->E F Monitor Tumor Volume & Body Weight E->F G Endpoint Reached: Euthanize & Harvest Tissues F->G H Data Analysis (TGI, PK/PD) G->H

Figure 3: Standard workflow for an in vivo subcutaneous xenograft study.

Bridging the Gap: From In Vitro Potency to In Vivo Efficacy

A critical aspect of drug development is the correlation between in vitro activity and in vivo performance. High potency in a biochemical assay does not always translate to robust anti-tumor effects in an animal model. Factors such as a compound's absorption, distribution, metabolism, and excretion (ADME) profile, collectively known as pharmacokinetics, play a decisive role.[5] Poor oral bioavailability or rapid clearance can prevent a potent compound from reaching therapeutic concentrations at the tumor site.

For this compound, future studies must therefore not only validate the predicted potency but also characterize its pharmacokinetic properties to establish a dosing regimen capable of maintaining plasma concentrations above the IC₅₀ for the target kinases.

Conclusion and Future Directions

This guide presents a predictive framework for evaluating the in vitro and in vivo efficacy of this compound. By leveraging comparative data from the clinically successful indazole-based kinase inhibitors Pazopanib and Axitinib, we hypothesize that this compound is a promising candidate for development as an anti-angiogenic agent.

The path forward is clear: empirical validation is paramount. The protocols detailed herein provide a roadmap for the systematic evaluation of this compound. The initial steps should focus on confirming its in vitro potency and selectivity against a panel of angiogenic and oncogenic kinases. Success in these assays would provide a strong rationale for advancing to the described in vivo xenograft models to determine if its theoretical promise translates into tangible anti-tumor efficacy.

References

  • Protocols.io. (2023). In vitro kinase assay. [Link]

  • In Vivo. (n.d.). Efficacy of Axitinib After Nivolumab Failure in Metastatic Renal Cell Carcinoma. [Link]

  • Verheijen, R. B., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical Pharmacokinetics, 56(7), 719-735. [Link]

  • Sleijfer, S., et al. (2009). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 14(4), 355-361. [Link]

  • Zheng, X., et al. (2013). Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. Journal of Translational Medicine, 11, 26. [Link]

  • Hui, E. P., et al. (2015). Efficacy, Safety, and Pharmacokinetics of Axitinib in Nasopharyngeal Carcinoma: A Preclinical and Phase II Correlative Study. Clinical Cancer Research, 21(13), 2978-2986. [Link]

  • Moon, S. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2551. [Link]

  • ResearchGate. (n.d.). Axitinib showed in vivo target modulation and antiangiogenesis. [Link]

  • ResearchGate. (n.d.). In vivo treatment with axitinib reduces tumor growth and increases survival in a subcutaneous and intracranial mouse model. [Link]

  • Kumar, R., et al. (2017). Overview of fundamental study of pazopanib in cancer. Cancer Chemotherapy and Pharmacology, 80(3), 443-454. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • Ali, I., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6549. [Link]

  • Chang, K. D., et al. (2013). Pazopanib synergizes with docetaxel in the treatment of bladder cancer cells. BMC Urology, 13, 37. [Link]

  • Zanjani, S. Z., et al. (2020). The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids. Scientific Reports, 10, 8168. [Link]

  • Understanding the Role of Indazole Derivatives in Modern Chemistry. (n.d.). [Link]

  • ResearchGate. (2022). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. [Link]

  • PubChem. (n.d.). 4-bromo-1H-indazole. [Link]

  • Diamond, J. R., et al. (2010). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research, 16(11), 2989-2998. [Link]

  • Gounder, M. M., et al. (2021). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Cancers, 13(16), 4058. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ChemBK. (n.d.). 4-BROMO-6-IODO-3-HYDROXY (1H)INDAZOLE. [Link]

  • Abreu, P. M., et al. (2013). Pharmacological properties of indazole derivatives: recent developments. Mini-Reviews in Medicinal Chemistry, 13(10), 1432-1442. [Link]

  • ResearchGate. (2013). Pharmacological Properties of Indazole Derivatives: Recent Developments. [Link]

Sources

A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis of 4-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Quest for Kinase Selectivity

In the landscape of modern drug discovery, protein kinases remain a paramount target class, regulating a vast majority of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them the focus of intensive therapeutic development.[2] Within the medicinal chemist's toolkit, the 1H-indazole scaffold has emerged as a "privileged" structure, forming the core of numerous potent kinase inhibitors, including the FDA-approved drug Axitinib.[3][4] The versatility of the indazole ring allows for strategic modifications that can fine-tune potency and, crucially, selectivity.[5]

However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity.[6] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and diminished therapeutic windows. Therefore, rigorous, quantitative assessment of a compound's interaction with a broad panel of kinases is not merely a characterization step but a foundational pillar of preclinical drug development.[7]

This guide provides a comprehensive framework for the selectivity profiling of a novel indazole derivative, 4-Bromo-1H-indazol-6-ol . As specific data for this compound is not yet widely published, we will utilize a realistic, hypothetical dataset to illustrate the experimental workflow, data analysis, and comparative assessment. We will compare its profile against two key benchmarks: the notoriously non-selective inhibitor Staurosporine and the clinically relevant, indazole-containing drug Axitinib . This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the critical path of kinase selectivity profiling.

Part 1: The Strategic Imperative of Comparator Selection

The interpretation of a selectivity profile is entirely dependent on context. Without appropriate benchmarks, the data exists in a vacuum. Our choice of comparators is therefore a strategic decision designed to frame the profile of this compound.

  • Staurosporine (Broad-Spectrum, Non-Selective Inhibitor): This microbial alkaloid is a potent but highly promiscuous kinase inhibitor, binding to the ATP pocket of hundreds of kinases with high affinity.[8] It serves as an essential experimental control and a benchmark for promiscuity. A compound demonstrating a profile significantly narrower than Staurosporine is a primary goal.

  • Axitinib (Selective, Clinically Approved Indazole Analog): As a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Axitinib provides a clinically and structurally relevant comparator.[3] It establishes a benchmark for a successful, relatively selective indazole-based therapeutic, allowing us to evaluate how the unique substitutions of this compound (a 4-bromo and 6-hydroxyl group) alter the selectivity profile compared to a known entity.

Part 2: A Tiered Approach to Kinase Profiling

A comprehensive and cost-effective profiling strategy is typically executed in tiers. This approach prioritizes resources by using a broad, low-resolution screen to identify initial areas of interest, followed by more focused, high-resolution analysis.

G cluster_0 Experimental Workflow A Compound Synthesis & QC (this compound) B Tier 1: Primary Screen (Single-Dose @ 1µM) A->B Test Compound C Data Analysis: Calculate % Inhibition B->C D Hit Selection (e.g., >70% Inhibition) C->D E Tier 2: Potency Determination (10-point IC50 Dose-Response) D->E Identified 'Hits' F Data Analysis: Calculate IC50 Values E->F G Tier 3: Cellular Confirmation (Target Engagement Assay) E->G Key Targets H Selectivity Profile & Comparison F->H G->H G cluster_1 NanoBRET™ Target Engagement Principle A 1. Transfect Cells: Express Kinase-NanoLuc® fusion protein B 2. Add Reagents: - NanoBRET™ Tracer (fluorescent) - Test Compound (e.g., this compound) A->B C 3. Add Substrate: Furimazine B->C D Scenario A: No Inhibition Tracer binds to Kinase-NanoLuc®. High BRET Signal (Energy Transfer) E Scenario B: Inhibition Test Compound displaces Tracer. Low BRET Signal (No Energy Transfer) Result Measure Ratio of Donor (460nm) and Acceptor (610nm) Emission D->Result High 460nm / High 610nm E->Result High 460nm / Low 610nm

References

A Senior Application Scientist's Guide to Benchmarking 4-Bromo-1H-indazol-6-ol Against Commercially Available Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Benchmarking Novel Indazole Scaffolds

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4][5][6][7][8] Several commercially successful drugs, such as the anti-cancer agents Axitinib and Pazopanib, feature this heterocyclic system, highlighting its potential for kinase inhibition.[5][6][9][10] This guide outlines a comprehensive benchmarking strategy for a novel indazole derivative, 4-Bromo-1H-indazol-6-ol. As this is a compound of investigational interest without established biological data, this document serves as a methodological framework for its evaluation against current standards of care in oncology, specifically focusing on multi-targeted tyrosine kinase inhibitors.

Our objective is to rigorously assess the potency, selectivity, and preclinical viability of this compound in comparison to Axitinib and Pazopanib, two well-established inhibitors of vascular endothelial growth factor receptors (VEGFRs) and other tyrosine kinases crucial for tumor angiogenesis and proliferation.[11][12][13][14][15][16][17][18][19][20] This head-to-head comparison will provide the necessary context to determine the therapeutic potential and differentiation of this novel chemical entity.

Phase 1: In Vitro Characterization - Establishing a Foundational Profile

The initial phase of our benchmarking protocol is designed to elucidate the fundamental biochemical and cellular properties of this compound. This involves a tiered approach, starting with broad profiling and progressively narrowing down to specific mechanistic studies.

Kinase Inhibition Profiling: Potency and Selectivity

A critical first step is to determine the inhibitory activity of this compound against a panel of purified kinases. This will not only identify its primary targets but also reveal its selectivity profile, a key determinant of its therapeutic index.

Experimental Protocol: Kinase Inhibition Assay

  • Assay Principle: A radiometric or fluorescence-based kinase assay will be employed to measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.[21]

  • Kinase Panel: A comprehensive panel of kinases should be screened, with a focus on those known to be targeted by indazole derivatives, including VEGFRs, PDGFRs, and c-KIT.

  • Procedure:

    • Prepare a dilution series of this compound, Axitinib, and Pazopanib.

    • In a multi-well plate, combine the kinase, its specific substrate, and ATP (at a concentration close to its Km for each kinase to ensure comparability).[22][23]

    • Add the diluted inhibitors to the wells.

    • Incubate the reaction for a predetermined time at an optimal temperature.

    • Stop the reaction and quantify the amount of phosphorylated substrate.

  • Data Analysis: Calculate the IC50 value for each compound against each kinase. The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Illustrative Data Presentation:

Kinase TargetThis compound (IC50, nM)Axitinib (IC50, nM)Pazopanib (IC50, nM)
VEGFR1Experimental Data0.110
VEGFR2Experimental Data0.230
VEGFR3Experimental Data0.1-0.347
PDGFRαExperimental Data1.684
PDGFRβExperimental Data1.684
c-KITExperimental Data1.774

Note: IC50 values for Axitinib and Pazopanib are approximate and sourced from public data for illustrative purposes.

Cellular Activity: Target Engagement and Anti-proliferative Effects

Moving from a biochemical to a cellular context, the next step is to assess the ability of this compound to inhibit its target kinases within a living cell and to exert anti-proliferative effects on cancer cell lines.

Experimental Protocol: Cellular Phosphorylation Assay

  • Cell Line Selection: Utilize human umbilical vein endothelial cells (HUVECs) or cancer cell lines that overexpress the target kinases (e.g., renal cell carcinoma lines like 786-O or A498).

  • Procedure:

    • Culture the selected cells to sub-confluency.

    • Starve the cells to reduce basal kinase activity.

    • Treat the cells with a dilution series of the test compounds for a specified duration.

    • Stimulate the cells with the appropriate growth factor (e.g., VEGF) to activate the target kinase.

    • Lyse the cells and perform a Western blot or ELISA to detect the phosphorylation status of the target kinase and its downstream effectors (e.g., AKT, ERK).

  • Data Analysis: Determine the concentration of each compound required to inhibit growth factor-induced phosphorylation.

Experimental Protocol: Anti-proliferative Assay

  • Assay Principle: A colorimetric or fluorescence-based assay (e.g., MTT, CellTiter-Glo) will be used to measure cell viability after treatment with the test compounds.

  • Procedure:

    • Seed the selected cancer cell lines in 96-well plates.

    • After allowing the cells to adhere, treat them with a dilution series of this compound, Axitinib, and Pazopanib.

    • Incubate for 72 hours.

    • Add the viability reagent and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Illustrative Data Presentation:

Cell LineThis compound (GI50, nM)Axitinib (GI50, nM)Pazopanib (GI50, nM)
HUVECExperimental DataLiterature ValueLiterature Value
786-O (RCC)Experimental DataLiterature ValueLiterature Value
A498 (RCC)Experimental DataLiterature ValueLiterature Value

Phase 2: Preclinical Viability Assessment - ADME Profiling

A potent and selective compound is of little therapeutic value if it possesses poor pharmacokinetic properties. Therefore, a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is essential to predict the in vivo behavior of this compound.[24][25][26][27][28]

Experimental Protocols: In Vitro ADME Assays

  • Aqueous Solubility: Determine the solubility of the compound in physiological buffers.

  • Cell Permeability (Caco-2 Assay): Assess the potential for oral absorption by measuring the transport of the compound across a monolayer of Caco-2 cells.

  • Metabolic Stability (Microsomes and Hepatocytes): Evaluate the compound's susceptibility to metabolism by incubating it with liver microsomes or hepatocytes and measuring its disappearance over time.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

  • CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the compound's ability to inhibit major cytochrome P450 enzymes.[25]

Illustrative Data Presentation:

ADME ParameterThis compoundAxitinibPazopanib
Aqueous Solubility (µg/mL)Experimental DataLiterature ValueLiterature Value
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Experimental DataLiterature ValueLiterature Value
Microsomal Stability (t½, min)Experimental DataLiterature ValueLiterature Value
Plasma Protein Binding (%)Experimental Data>99%>99%
CYP3A4 Inhibition (IC50, µM)Experimental DataLiterature ValueLiterature Value

Phase 3: In Vivo Efficacy Evaluation - Xenograft Models

The final phase of this preclinical benchmarking study involves evaluating the anti-tumor efficacy of this compound in a living organism. Human tumor xenograft models in immunodeficient mice are the standard for this purpose.[29][30][31][32][33]

Experimental Protocol: Human Tumor Xenograft Study

  • Model Selection: Utilize immunodeficient mice (e.g., nude or SCID) engrafted with a human cancer cell line that is sensitive to the benchmark drugs (e.g., a renal cell carcinoma line).

  • Procedure:

    • Inject the tumor cells subcutaneously into the flanks of the mice.

    • Once the tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound, Axitinib, Pazopanib).

    • Administer the compounds orally at predetermined doses and schedules.

    • Measure the tumor volume and body weight of the mice regularly.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each compound.

Illustrative Data Presentation:

Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Experimental Data0
This compoundTo be determinedExperimental DataExperimental Data
AxitinibLiterature-basedExperimental DataExperimental Data
PazopanibLiterature-basedExperimental DataExperimental Data

Visualizing the Benchmarking Workflow and a Potential Mechanism of Action

To provide a clear overview of the proposed research plan and the potential biological context, the following diagrams have been generated using Graphviz.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Preclinical Viability cluster_2 Phase 3: In Vivo Efficacy Kinase Inhibition Profiling Kinase Inhibition Profiling Cellular Activity Cellular Activity Kinase Inhibition Profiling->Cellular Activity IC50 & Selectivity ADME Profiling ADME Profiling Cellular Activity->ADME Profiling GI50 & Target Engagement Xenograft Models Xenograft Models ADME Profiling->Xenograft Models Pharmacokinetic Properties Go/No-Go Decision Go/No-Go Decision Xenograft Models->Go/No-Go Decision Tumor Growth Inhibition

Caption: A streamlined workflow for the preclinical benchmarking of this compound.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway VEGFR->PI3K/Akt/mTOR Pathway Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway VEGFR->Ras/Raf/MEK/ERK Pathway Angiogenesis Angiogenesis VEGFR->Angiogenesis This compound This compound This compound->VEGFR Inhibition Cell Survival Cell Survival PI3K/Akt/mTOR Pathway->Cell Survival Cell Proliferation Cell Proliferation Ras/Raf/MEK/ERK Pathway->Cell Proliferation

Caption: A putative signaling pathway targeted by this compound.

Conclusion: A Data-Driven Path Forward

This guide provides a robust and scientifically rigorous framework for the comprehensive benchmarking of the novel investigational compound, this compound. By systematically evaluating its in vitro potency and selectivity, cellular activity, preclinical ADME properties, and in vivo efficacy against established drugs like Axitinib and Pazopanib, researchers can make a data-driven " go/no-go " decision for its further development. The causality behind each experimental choice is rooted in the principles of modern drug discovery, ensuring a self-validating system for assessing the therapeutic potential of this new chemical entity.

References

Sources

A Comparative Analysis of 4-Bromo-1H-indazol-6-ol and its Regioisomers: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous FDA-approved drugs.[1][2] Its unique bicyclic aromatic system, composed of fused benzene and pyrazole rings, offers a versatile template for designing potent and selective therapeutic agents.[1][3] The biological activity of indazole derivatives is exquisitely sensitive to the substitution pattern on the bicyclic core, making a thorough understanding of its structure-activity relationships (SAR) paramount for successful drug design.[4][5] This guide provides a comparative analysis of 4-Bromo-1H-indazol-6-ol and its key regioisomers, offering insights into their synthesis, physicochemical properties, and biological potential.

The Significance of Substitution: A Tale of Two Isomers

The placement of substituents on the indazole ring dramatically influences its interaction with biological targets.[6] For instance, the bromine atom at the 4-position and the hydroxyl group at the 6-position in this compound create a specific electronic and steric profile. To understand the impact of this arrangement, we will compare it with its regioisomer, 6-Bromo-1H-indazol-4-ol. This seemingly minor shift in substituent position can lead to significant differences in properties and biological activity.

Synthesis of Bromo-Hydroxy Indazole Regioisomers

The synthesis of specifically substituted indazoles can be challenging, often yielding a mixture of regioisomers.[7][8] The choice of starting materials and reaction conditions is critical to control the regioselectivity of the cyclization and subsequent functionalization steps.[9]

A general synthetic approach to bromo-hydroxy indazoles involves the cyclization of appropriately substituted fluorobenzaldehydes with hydrazine hydrate. For example, the synthesis of 6-bromo-1H-indazole can be achieved by reacting 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate.[9] Subsequent nitration and reduction can introduce an amino group, which can then be converted to a hydroxyl group via diazotization.

Experimental Protocol: Synthesis of 6-Bromo-1H-indazol-4-amine (A Precursor to 6-Bromo-1H-indazol-4-ol)

  • Nitration of 6-Bromo-1H-indazole:

    • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL). Stir until completely dissolved.

    • Cool the mixture to 0-5°C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise, maintaining the internal temperature below 10°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Carefully pour the reaction mixture into ice water and collect the precipitate by filtration to obtain 6-bromo-4-nitro-1H-indazole.[9]

  • Reduction of the Nitro Group:

    • To a solution of 6-bromo-4-nitro-1H-indazole in a suitable solvent (e.g., ethanol), add a reducing agent such as tin(II) chloride or perform catalytic hydrogenation.

    • For the tin(II) chloride method, add concentrated hydrochloric acid (20 mL) and stir the mixture at room temperature.

    • Heat the reaction mixture to 60-70°C for 2-3 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture in an ice bath and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (>8).

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-1H-indazol-4-amine.[9]

A similar strategy, starting with a different fluorobenzaldehyde isomer, would be required to synthesize this compound. The specific starting materials and purification methods are crucial for isolating the desired regioisomer.

Comparative Physicochemical Properties

The position of the bromine and hydroxyl groups influences key physicochemical properties that govern a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

PropertyThis compound (Predicted)6-Bromo-1H-indazol-4-ol (Predicted)Rationale for Difference
pKa ~8.5-9.5 (hydroxyl)~7.5-8.5 (hydroxyl)The electron-withdrawing effect of the pyrazole ring is more pronounced at the 4-position, making the hydroxyl group more acidic.
logP LowerHigherThe more acidic nature of the 4-hydroxyl isomer leads to greater ionization at physiological pH, reducing its partition coefficient.
Solubility HigherLowerThe more polar nature of the 4-hydroxyl isomer is expected to result in higher aqueous solubility.
Hydrogen Bonding Donor (NH, OH), Acceptor (N, O)Donor (NH, OH), Acceptor (N, O)Both isomers have the same hydrogen bonding potential, but the spatial arrangement differs, which can affect receptor binding.

Note: The values in this table are predictions based on the general electronic effects of substituents on the indazole ring and may vary from experimental values.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between regioisomers. The chemical shifts of the aromatic protons are highly sensitive to the electronic environment created by the substituents.

For this compound, one would expect to see distinct signals for the protons at the 3, 5, and 7 positions. In contrast, for 6-Bromo-1H-indazol-4-ol, the signals would correspond to protons at the 3, 5, and 7 positions, but their chemical shifts would be different due to the altered positions of the bromo and hydroxyl groups. Two-dimensional NMR techniques, such as HMBC, can be instrumental in definitively assigning the structure by observing correlations between protons and carbons.[10]

Structure-Activity Relationship (SAR) Insights

The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the kinase hinge region. The substituents on the benzene portion of the indazole then project into the solvent-exposed region or a hydrophobic pocket, influencing potency and selectivity.

  • This compound: The hydroxyl group at the 6-position could act as a hydrogen bond donor or acceptor, potentially forming an additional interaction with the target protein. The bromine at the 4-position can occupy a hydrophobic pocket and its position is crucial for orienting the molecule within the binding site.

  • 6-Bromo-1H-indazol-4-ol: The hydroxyl group at the 4-position is in closer proximity to the pyrazole ring and may have a more direct influence on the electronic properties of the hinge-binding motif. The bromine at the 6-position would project into a different region of the binding pocket compared to the 4-bromo isomer.

The choice between these isomers would depend on the specific topology of the target protein's active site. A structure-based drug design approach would be invaluable in selecting the optimal substitution pattern.[4]

Potential Therapeutic Applications

Derivatives of bromo-indazoles have shown promise in a variety of therapeutic areas, including:

  • Oncology: As inhibitors of various kinases, such as ERK1/2, and other cancer-related targets.[2][4][11]

  • Antibacterial Agents: Some 4-bromo-1H-indazole derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ.[1]

  • Anti-inflammatory Agents: Indazole derivatives have been identified as inhibitors of enzymes like COX-2.[1]

The specific biological activity of this compound and its regioisomers would need to be determined through biological screening. However, based on the known pharmacology of related compounds, they represent promising starting points for drug discovery campaigns.

Conclusion

The comparative analysis of this compound and its regioisomers highlights the critical importance of substituent placement in medicinal chemistry. While seemingly similar, these molecules possess distinct physicochemical properties that will likely translate into different pharmacokinetic and pharmacodynamic profiles. A thorough understanding of their synthesis, characterization, and SAR is essential for researchers and drug development professionals seeking to leverage the therapeutic potential of the indazole scaffold. Further experimental investigation is warranted to fully elucidate the biological activities of these specific compounds and their potential as drug candidates.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). PubMed Central.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry. (n.d.). ACS Publications.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (2016, June 1). PubMed.
  • Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors - PubMed. (2011, November 1). PubMed.
  • Different biological activities reported with Indazole derivatives. (n.d.). ResearchGate.
  • Indazoles in Drug Discovery. (n.d.). PharmaBlock.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Publishing.
  • 4-Bromo-6-methyl-1H-indazole. (n.d.). Chem-Impex.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). NIH.
  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021, August 2).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021, August 2). NIH.
  • Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. (n.d.). Benchchem.

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 4-Bromo-1H-indazol-6-ol and Related Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our focus is often on the synthesis and application of novel molecules like 4-Bromo-1H-indazol-6-ol. However, the lifecycle of these compounds extends beyond the reaction flask. Responsible and compliant disposal is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. Improper disposal of halogenated compounds can lead to persistent environmental contamination and significant safety hazards within the laboratory.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. While specific safety data for this exact molecule is not widely published, we can establish a robust safety protocol by analyzing data from its close structural analogues, such as 4-Bromo-1H-indazole and other brominated compounds. The principles outlined here are grounded in established best practices for managing halogenated organic chemical waste.

Hazard Profile & Risk Assessment

Understanding the hazard profile of a chemical is the first step in managing its risks. Based on data from structurally similar compounds, this compound should be handled as a hazardous substance. The primary hazards are associated with its acute toxicity and irritant properties.[1][2][3]

The "bromo-" functional group is a key consideration for disposal. Halogenated organic compounds require specific disposal methods, primarily high-temperature incineration, to prevent the formation of toxic byproducts and to manage the corrosive acid gases (like hydrogen bromide) generated during destruction.[4][5]

Table 1: GHS Hazard Profile for Analogue Compound 4-Bromo-1H-indazole

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3/4 H301/H302: Toxic or Harmful if swallowed[2][6]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[2][3][6]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation[2][3][6]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3][6] |

This data is based on close structural analogues and should be used as a conservative guideline for handling this compound.

Pre-Disposal Checklist: Engineering Controls & Personal Protective Equipment (PPE)

Before handling the compound for disposal, it is imperative to have the correct safety measures in place. The goal is to minimize any potential for exposure through inhalation, skin contact, or eye contact.

  • Primary Engineering Control: All handling of this compound, including weighing, transferring, and adding to a waste container, must be conducted within a properly functioning and certified chemical fume hood.[4][7][8] This is critical to prevent the inhalation of fine dust particles or aerosols.

  • Personal Protective Equipment (PPE): A standard suite of PPE is mandatory for handling this and any related halogenated compounds.[8]

    • Eye Protection: Wear chemical splash goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[9]

    • Hand Protection: Use nitrile or neoprene gloves. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[8][10]

    • Protective Clothing: A fully buttoned, long-sleeved lab coat is required to protect skin and clothing.[8] Ensure closed-toe shoes are worn.[8]

The Core Disposal Protocol: A Step-by-Step Workflow

The following protocol ensures that waste containing this compound is segregated, contained, and managed in a compliant and safe manner.

Step 1: Waste Segregation (The Golden Rule) This is the most critical step. Halogenated organic waste MUST be collected in a dedicated waste stream, separate from non-halogenated organic waste.[7][8][11][12]

  • Causality: Co-mingling non-halogenated waste with halogenated waste forces the entire volume to be treated as halogenated waste. This dramatically increases disposal costs, as the required incineration methods are more complex and energy-intensive.[4]

Step 2: Container Selection Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department.[11]

  • The container must be made of a compatible material (e.g., polyethylene for solids) and have a secure, vapor-tight lid.[11][12]

  • Ensure the container is in good condition and free from leaks or contamination.

Step 3: Proper Labeling A hazardous waste label must be affixed to the container before any waste is added.[4][11] The label must be filled out completely and legibly, including:

  • The words "Hazardous Waste".

  • The full chemical name(s) of the contents (e.g., "Waste this compound").

  • The specific hazards (e.g., "Toxic," "Irritant").[4]

  • The name of the principal investigator and laboratory location.

Step 4: Accumulation and Storage

  • Add the waste to the container inside a chemical fume hood to prevent exposure.

  • The waste container must be kept closed at all times, except when waste is actively being added.[4][12]

  • Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory. The SAA should be clearly marked and provide secondary containment to capture any potential leaks.

Step 5: Arranging for Final Disposal Once the container is full (typically around 75-80% capacity to prevent overfilling), or if it is no longer being used, contact your institution's EHS office to arrange for a waste pickup.[4] Do not pour any organic substances down the drain.[7][8][12]

G cluster_workflow Disposal Workflow for this compound A Waste Generated (Solid or in Solution) B Identify as Halogenated Waste A->B C Select Designated Halogenated Waste Container B->C D Affix & Complete Hazardous Waste Label C->D E Add Waste to Container (Inside Fume Hood) D->E F Securely Close Lid E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Container Full: Request EHS Pickup G->H

Caption: Waste Disposal Decision Workflow.

Emergency Protocol: Managing Spills & Exposures

Accidents can happen, and a clear, rehearsed emergency plan is essential for mitigating risks.

Solid Spill Management

  • Alert & Evacuate: Immediately alert personnel in the area of the spill.[1] If the spill is large, evacuate the immediate area.

  • Don PPE: Before attempting cleanup, don the appropriate PPE, including gloves, goggles, lab coat, and a dust respirator if necessary.[1]

  • Contain & Clean: Use dry cleanup procedures to avoid generating dust.[1] Gently sweep or shovel the material into a sealable, labeled container.[1][2] Avoid using a vacuum unless it is an explosion-proof model designed for chemical waste.

  • Decontaminate: Once the bulk material is collected, decontaminate the area with soap and water.[12]

  • Dispose: Label the container with the spilled material as "Hazardous Waste" and manage it according to the protocol in Section 3.

  • Report: Report the incident to your laboratory supervisor and EHS department.

G cluster_spill Solid Spill Response Protocol A Solid Spill Occurs B Alert Personnel in Area A->B H Report Incident to Supervisor A->H C Don Full PPE (Gloves, Goggles, Lab Coat) B->C D Gently Sweep/Scoop Spill into a Sealable Container C->D E Label Container as 'Hazardous Waste' D->E F Decontaminate Spill Area with Soap and Water E->F G Dispose of Waste Container via EHS F->G

Caption: Emergency Response for a Solid Chemical Spill.

First Aid for Exposures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water. If irritation persists, seek medical attention.[1][3][12]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[3]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[2]

The Regulatory Imperative

The procedures outlined in this guide are designed to comply with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste management from "cradle to grave".[13] Your institution's EHS department is your primary resource for navigating the specific local, state, and federal regulations that apply to your work. Always consult their guidelines and protocols.

By adhering to these procedures, you contribute to a culture of safety, protect our environment, and ensure that your groundbreaking research is conducted responsibly from discovery through disposal.

References

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Temple University Campus Operations. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-1H-indazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance | I-WASTE DST. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1H-indazol-6-ol
Reactant of Route 2
Reactant of Route 2
4-Bromo-1H-indazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.